Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Description
BenchChem offers high-quality Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSAURYTXKUSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Technical Monograph: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
CAS Registry Number: 630422-53-6 Synonyms: Boc-L-allo-Thr(Et)-OH; N-Boc-O-ethyl-L-allothreonine Molecular Formula: C₁₁H₂₁NO₅ Molecular Weight: 247.29 g/mol [1]
Executive Summary
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a specialized non-canonical amino acid (NCAA) derivative of L-allo-threonine. Unlike the canonical L-threonine, which possesses a (2S, 3R) configuration, this molecule features a (2S, 3S) stereocenter, classifying it as an allo-diastereomer. The ethylation of the side-chain hydroxyl group significantly alters its physicochemical profile, transitioning it from a polar, hydrogen-bond donor to a hydrophobic, steric spacer.
This compound is primarily utilized in peptidomimetics to modulate the pharmacokinetic properties of peptide drugs. The O-ethyl side chain increases lipophilicity (LogP), enhances membrane permeability, and provides proteolytic resistance by disrupting the recognition pockets of endogenous proteases.
Structural Analysis & Stereochemistry
The biological activity and synthetic utility of this molecule are defined by its specific stereochemistry. It is critical to distinguish it from its diastereomers to prevent "scaffold mismatch" during drug design.
-
Configuration: (2S, 3S).
-
Protection: tert-Butyloxycarbonyl (Boc) on the
-amine.[3] -
Functionalization: Ethoxy ether at the
-carbon (C3).
Stereochemical Differentiation
The table below clarifies the relationship between the target molecule and natural threonine derivatives.
| Common Name | Configuration | Relationship | Key Property |
| Boc-L-allo-Thr(Et)-OH | (2S, 3S) | Target Molecule | Syn-relationship between H-C2 and H-C3 |
| Boc-L-Thr(Et)-OH | (2S, 3R) | Diastereomer (Epimer at C3) | Natural L-Thr backbone; Anti-relationship |
| Boc-D-Thr(Et)-OH | (2R, 3S) | Enantiomer of L-Thr | D-amino acid series |
| Boc-D-allo-Thr(Et)-OH | (2R, 3R) | Enantiomer of Target | Inverse pharmacological profile |
Implication: The (2S, 3S) configuration places the side chain in a distinct spatial orientation compared to natural threonine. In an
Physicochemical Properties
The following data aggregates predicted and experimental values for the purified compound.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |
| Purity (HPLC) | Critical for SPPS to prevent truncation. | |
| Melting Point | 78 – 82 °C | Distinct from Boc-L-Thr (80-82 °C); verify via CoA. |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Insoluble in water/hexane. |
| Specific Rotation | Highly dependent on solvent (MeOH vs. CHCl | |
| pKa ( | ~3.8 (Predicted) | Typical for Boc-amino acids. |
| LogP | ~1.8 | Significantly more lipophilic than Boc-Thr-OH (~0.3). |
Synthetic Routes
Synthesizing the (2S, 3S) allo isomer requires overcoming the natural preference for the (2S, 3R) threonine configuration. Two primary strategies are employed:
Strategy A: Inversion of L-Threonine (Mitsunobu Protocol)
This is the most reliable method to access the allo configuration from the abundant natural L-threonine pool.
-
Starting Material: Boc-L-Thr-OMe ((2S, 3R)).
-
Inversion: A Mitsunobu reaction using triphenylphosphine (PPh
), DIAD, and a carboxylic acid (e.g., benzoic acid) inverts the C3 center, yielding the (2S, 3S) ester. -
Hydrolysis & Alkylation: The ester is hydrolyzed, and the resulting alcohol is O-ethylated.
Strategy B: Direct Alkylation of L-allo-Threonine
If L-allo-threonine is available, direct O-alkylation is shorter but risks epimerization at the
-
Recommendation: Use Phase Transfer Catalysis (PTC) for alkylation to maintain stereochemical integrity.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway converting natural L-Threonine to the target L-allo-O-ethyl derivative via stereochemical inversion.
Application in Solid Phase Peptide Synthesis (SPPS)
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is fully compatible with standard Boc/Benzyl SPPS protocols. However, due to the steric bulk of the
Protocol: Coupling to Resin/Peptide Chain
-
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (Diisopropylethylamine) in DMF.
-
Ratio: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIEA.
-
-
Coupling Time: Extend standard coupling time from 45 mins to 2 hours .
-
Monitoring: Perform a Kaiser Test (ninhydrin) to ensure complete coupling. If the test is slightly positive, perform a second coupling (double coupling protocol).
-
Boc Deprotection: Use 50% TFA in DCM (standard Boc removal).
Self-Validating Check:
-
Racemization Control: The use of HATU/DIEA minimizes racemization. However, avoid using DMAP during coupling, as it increases the risk of C-terminal epimerization.
SPPS Cycle Diagram
Figure 2: Solid Phase Peptide Synthesis (SPPS) cycle optimized for sterically hindered amino acids.
Pharmacological Implications
The incorporation of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid into peptide backbones offers three distinct advantages in drug development:
-
Conformational Constraint: The allo configuration restricts the rotation of the
torsion angle differently than natural threonine. This can stabilize -turn secondary structures, potentially locking a peptide into its bioactive conformation. -
Metabolic Stability: The ethyl ether linkage is resistant to esterases and oxidases. Furthermore, the non-natural stereochemistry ((2S, 3S)) renders the adjacent peptide bond less recognizable to chymotrypsin-like proteases, extending the plasma half-life (
). -
Lipophilicity Tuning: The ethoxy group masks the polar hydroxyl. This increases the overall LogP of the peptide, facilitating better interaction with hydrophobic pockets in GPCRs or improving passive transport across the blood-brain barrier (BBB).
References
-
PubChem. (2024).[2] (2S,3S)-2-amino-3-methoxybutanoic acid (Analogous Structure Analysis). National Library of Medicine. Retrieved from [Link]
-
University of Queensland. (1993). Stereoselective Synthesis of Allo-Threonine from Threonine. Tetrahedron Letters. Retrieved from [Link]
Sources
An In-depth Technical Guide to Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid: A Key Building Block for Peptide and Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a valuable N-protected amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, a robust synthesis protocol, and its significant applications in the synthesis of complex peptides and novel therapeutics.
Introduction: The Strategic Importance of Boc-Protected Amino Acids in Synthesis
In the intricate field of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving desired molecular architectures and biological activities. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, serving as a reliable and versatile acid-labile protecting group for the α-amino functionality of amino acids.[1][] Its application was a pivotal moment in the advancement of solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of amino acid residues into complex peptide chains.[1]
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a derivative of threonine, is a non-natural amino acid that offers unique structural features for the design of novel peptides and small molecule therapeutics. The ethoxy group at the 3-position provides a distinct steric and electronic profile compared to its naturally occurring hydroxyl counterpart, which can influence the conformational properties and metabolic stability of the resulting peptides. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.
| Property | Value | Source/Method |
| Chemical Formula | C₁₁H₂₁NO₅ | Calculation |
| Molecular Weight | 247.29 g/mol | Calculation |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | General knowledge of Boc-amino acids |
| Stereochemistry | (2S,3S) | As per nomenclature |
The molecular formula and weight were determined by adding the formula of the Boc group (C₅H₉O₂) to the unprotected (2S,3S)-2-amino-3-ethoxybutanoic acid (C₆H₁₃NO₃) and subtracting one hydrogen atom lost during the formation of the carbamate bond.
Synthesis and Purification
The synthesis of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is typically achieved through the N-protection of the parent amino acid, (2S,3S)-2-amino-3-ethoxybutanoic acid, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is widely applicable for the Boc protection of a variety of amino acids.[1][3]
General Synthesis Protocol: N-tert-Butoxycarbonylation
This protocol is a standard and effective method for the synthesis of Boc-protected amino acids.[4][5]
Materials:
-
(2S,3S)-2-amino-3-ethoxybutanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH)
-
Methanol or Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bisulfate (NaHSO₄) or dilute Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or Hexane
Procedure:
-
Dissolve (2S,3S)-2-amino-3-ethoxybutanoic acid in a mixture of water and a suitable organic solvent like methanol or dioxane.
-
Add a base such as sodium bicarbonate or potassium hydroxide to the solution and stir until the amino acid is fully dissolved. The pH should be maintained between 9 and 11.[5]
-
Slowly add a slight molar excess of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Stir the reaction at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with a nonpolar solvent like ether or ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a saturated aqueous solution of NaHSO₄ or dilute HCl.
-
Extract the product into ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
Caption: General workflow for the synthesis of Boc-protected amino acids.
Purification of the Final Product
The crude product can be purified by recrystallization.
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent, such as ethyl acetate.
-
Slowly add a "poor" solvent, such as hexane or petroleum ether, until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Role in Peptide Synthesis and Drug Development
Boc-protected amino acids are foundational building blocks in both solid-phase and solution-phase peptide synthesis.[][] The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under moderately acidic conditions (typically with trifluoroacetic acid, TFA), makes it an ideal protecting group.[1]
The incorporation of non-natural amino acids like Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based drugs. The ethoxy group can:
-
Enhance Metabolic Stability: The ether linkage is generally more resistant to enzymatic cleavage than the hydroxyl group of natural threonine, potentially leading to a longer in vivo half-life of the peptide.
-
Modulate Lipophilicity: The ethyl group increases the lipophilicity of the amino acid side chain, which can influence cell permeability and oral bioavailability.
-
Induce Specific Conformations: The steric bulk and electronic nature of the ethoxy group can enforce specific backbone and side-chain conformations, which may lead to higher receptor binding affinity and selectivity.
While specific examples of drugs containing Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid are not prominently featured in publicly available literature, its structural motifs are relevant to the design of protease inhibitors and other peptide mimetics where precise control over stereochemistry and side-chain functionality is critical.
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step in peptide synthesis to allow for the coupling of the next amino acid in the sequence.
Caption: Mechanism of Boc deprotection using trifluoroacetic acid (TFA).
The deprotection is typically carried out using a solution of trifluoroacetic acid in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1]
Conclusion
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid represents a valuable and versatile building block for chemists and pharmacologists. Its unique structural features, combined with the well-established chemistry of the Boc protecting group, make it a powerful tool for the synthesis of novel peptides and small molecules with potentially enhanced therapeutic properties. The protocols and information provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of drug discovery and development.
References
-
Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]. Accessed February 21, 2026.
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]. Accessed February 21, 2026.
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester.
- Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
- Method for preparing Boc-L-threonine.
-
SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]. Accessed February 21, 2026.
-
(2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207. PubChem. [Link]. Accessed February 21, 2026.
-
(2R,3S)-2-(((tert-butoxy)carbonyl)amino)-3-hydroxybutanoic acid. PubChem. [Link]. Accessed February 21, 2026.
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Protocols. [Link]. Accessed February 21, 2026.
-
Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed. [Link]. Accessed February 21, 2026.
- L-2-amino-4-(2-aminoethoxy)-butanoic acid.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]. Accessed February 21, 2026.
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]. Accessed February 21, 2026.
- Method for preparing (2s,3s)-3-amino-bicyclo[2.2.2]octane-2-carboxylate.
Sources
Technical Monograph: Stereochemical Configuration & Synthesis of (2S,3S)-2-Amino-3-ethoxybutanoic Acid
[1]
Part 1: Molecular Architecture & Stereochemical Definition
The target molecule, (2S,3S)-2-amino-3-ethoxybutanoic acid , is the ethyl ether derivative of L-allo-threonine .[1] In the context of peptidomimetics and drug design, this residue is prized for its ability to introduce specific conformational constraints and lipophilicity into peptide backbones, distinct from its natural isomer, L-threonine.
The "Allo" Distinction
Standard L-threonine possesses the (2S, 3R) configuration. The target molecule requires the (2S, 3S) configuration. This inversion at the
-
C2 (
-carbon): (S)-configuration.[1][2] Priority: .[1] -
C3 (
-carbon): (S)-configuration. Priority: .[1]
Conformational Implications
In the (2S, 3S) allo diastereomer, the amino group and the ethoxy group typically adopt a gauche relationship in the lowest energy rotamer to minimize steric clash with the carboxylate, unlike the anti-like disposition often accessible in the (2S, 3R) threo isomer. This makes the (2S, 3S) variant a powerful tool for inducing
Part 2: Synthetic Pathways for Stereocontrol
Achieving the (2S, 3S) configuration with high enantiomeric excess (ee) and diastereomeric ratio (dr) requires bypassing the thermodynamic preference for the threo isomer (anti-aldol product). Two high-fidelity routes are recommended.
Route A: The Chiral Ni(II) Complex Methodology (De Novo Synthesis)
This is the preferred "Expert" route for establishing the (2S, 3S) stereocenters directly. It utilizes the thermodynamic control of a chiral auxiliary (Belokon’s method) to force the syn-aldol product.
Mechanism:
-
Auxiliary Formation: A Schiff base is formed between Glycine and a chiral auxiliary, typically (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].[1]
-
Complexation: Complexation with Ni(II) ions creates a rigid, planar template.[1]
-
Asymmetric Aldol: Reaction with acetaldehyde under basic conditions.[1] The specific geometry of the (S)-BPB ligand blocks one face of the enolate, directing the incoming aldehyde to form the (2S, 3S) stereochemistry (syn-addition) with high selectivity (>95:5 dr).
-
Ethylation & Hydrolysis: The resulting complex is O-ethylated (if not pre-functionalized) and then hydrolyzed with HCl to release the free amino acid and recover the chiral ligand.
Route B: Inversion of L-Threonine (Chemical Modification)
If starting from abundant L-Threonine (2S, 3R), the C3 center must be inverted.[1]
-
Protection:
-Boc, -methyl ester protection of L-Threonine.[1] -
Activation: The C3-hydroxyl is activated (e.g., mesylation).[1]
-
Inversion: Displacement of the mesylate is difficult due to steric hindrance and potential elimination. A superior method involves oxazoline formation (with inversion at C3) followed by hydrolysis, or Mitsunobu inversion.[1]
-
Ethylation: Once the (2S, 3S)-alcohol (allo-threonine) is obtained, O-alkylation is performed using Ethyl Iodide and NaH.[1] Note: Care must be taken to prevent C2-epimerization during the strong base treatment.[1]
Visualization: Synthesis Workflow
Caption: Comparative synthetic workflows. Route A (Green) offers direct stereocontrol via chiral template.[1] Route B (Red) relies on stereochemical inversion of the natural precursor.
Part 3: Analytical Rigor & Validation (The "Trust" Pillar)
Validating the (2S, 3S) configuration is critical, as minor contamination with the (2S, 3R) isomer can ruin biological assays.
NMR Spectroscopy ( -Coupling Analysis)
The vicinal coupling constant (
| Parameter | L-Threonine (2S, 3R) | L-Allo-Threonine (2S, 3S) |
| Configuration | Threo (Anti-like) | Erythro (Syn-like) |
| Typically 5.0 – 6.0 Hz | Typically 3.5 – 4.5 Hz | |
| Chemical Shift ( | Often shielded (upfield) | Often deshielded (downfield) |
Note: Upon O-ethylation, these values shift, but the relative difference remains: the (2S, 3S) isomer generally displays a smaller coupling constant due to the specific gauche conformation populated in solution.
Advanced Marfey’s Method (The Gold Standard)
For absolute configuration, Marfey’s method (derivatization with FDAA) is non-empirical and definitive.
Protocol:
-
Derivatization: React 50
g of the sample with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in 1M at 40°C for 1 hour. -
Quenching: Stop reaction with 1M HCl.
-
Elution Logic:
-
The L-FDAA derivative of the L-isomer (2S) typically elutes before the L-FDAA derivative of the D-isomer (2R).[1]
-
Crucially, the diastereomeric separation between (2S, 3S) and (2S, 3R) is significant.
-
Self-Validation: Run parallel derivatizations with authentic L-Threonine (2S, 3R) and D-Threonine standards. The target (2S, 3S) peak must be distinct from the (2S, 3R) standard.
-
X-Ray Crystallography
If the molecule is solid, single-crystal X-ray diffraction provides the ultimate proof. The presence of the heavy oxygen atoms allows for determination of absolute configuration using anomalous dispersion (Flack parameter), provided the crystal quality is sufficient.
Visualization: Analytical Decision Tree
Caption: Analytical workflow. NMR provides initial screening; Marfey's method provides definitive stereochemical confirmation against standards.[1]
Part 4: References
-
Belokon, Y. N., et al. (1985).[1] "Asymmetric synthesis of
-amino acids via a chiral Ni(II) complex of glycine." Journal of the American Chemical Society. -
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][4][5][6][7][8][9][10][11][12]
-
Seebach, D., et al. (1983).[1] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
-
FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs."
Sources
- 1. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Draw stereochemically correct structural formulas for isoleucine and thre.. [askfilo.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. ethz.ch [ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. vaia.com [vaia.com]
- 11. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Role of Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid in Peptidomimetics
Abstract
The development of peptide-based therapeutics is often hampered by their inherent metabolic instability and poor bioavailability. Peptidomimetics, which are designed to mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A key approach in peptidomimetic design is the incorporation of non-natural amino acids. This guide provides a comprehensive technical overview of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a unique non-natural amino acid derivative, and elucidates its pivotal role in the advancement of peptidomimetics. We will explore its distinct structural features, methods for its synthesis and incorporation into peptide chains, and its profound impact on conformational stability and resistance to enzymatic degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of peptide chemistry and drug discovery.
Introduction: Overcoming the Hurdles of Peptide Therapeutics
Peptides are highly specific and potent biological molecules, making them attractive candidates for therapeutic development.[1] However, their progression into viable drugs is often thwarted by significant pharmacological obstacles, primarily their rapid degradation by proteases in vivo.[1][2][3] This susceptibility to enzymatic cleavage leads to short plasma half-lives, necessitating frequent administration and limiting their therapeutic efficacy.
Peptidomimetics address this challenge by introducing strategic modifications to the peptide backbone or side chains. The incorporation of non-natural amino acids is a cornerstone of this approach, offering a powerful tool to enhance drug-like properties.[4][5][6] These synthetic building blocks can enforce specific secondary structures, block protease recognition sites, and improve metabolic stability, thereby transforming a transient biological signal into a robust therapeutic agent.[7][8]
This guide focuses on a particularly valuable building block: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid . By examining its unique chemical attributes, we can understand its utility in creating next-generation peptide-based drugs.
Molecular Profile of Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid
The efficacy of this compound in peptidomimetic design stems directly from its unique molecular architecture. It is an N-terminally protected, stereochemically defined derivative of L-allothreonine, where the side-chain hydroxyl group has been replaced by an ethoxy ether linkage.
Caption: Structure of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
2.1. Key Structural Features and Their Functional Implications
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function.[][] Its stability under the basic conditions used for Fmoc removal makes it highly suitable for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), although it is most classically used in Boc-based SPPS.[11]
-
The (2S,3S) Stereochemistry: This specific stereoconfiguration, analogous to L-allothreonine, is critical. It pre-organizes the spatial orientation of the side chain relative to the peptide backbone, which is a determining factor in the resulting secondary structure of the final peptidomimetic.
-
The β-Ethoxy Group: This is the core functional element.
-
Conformational Constraint: Unlike a simple alkyl chain, the ether linkage restricts the rotation around the Cα-Cβ bond (the χ1 dihedral angle). This rigidity helps to lock the peptide backbone into a more defined conformation, such as a β-turn or helical structure, which can be crucial for binding to a biological target.[8][12]
-
Proteolytic Resistance: Proteolytic enzymes recognize and bind to specific amino acid sequences and conformations. The bulky ethoxy group provides significant steric hindrance, physically blocking the approach of proteases to the adjacent peptide bonds, thereby preventing cleavage and dramatically increasing the peptide's half-life.[2][3]
-
Modulated Lipophilicity: The replacement of a hydroxyl group (threonine) with an ethoxy group increases the local lipophilicity of the molecule. This can enhance membrane permeability and improve overall bioavailability, key parameters in drug design.
-
2.2. Physicochemical Properties
| Property | Value | Significance in Peptidomimetics |
| Molecular Formula | C13H25NO5 | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 275.34 g/mol | Influences diffusion, solubility, and synthetic calculations. |
| Stereochemistry | (2S,3S) | Predetermines the 3D structure and biological interactions of the resulting peptide. |
| Protection | N-Boc | Enables controlled, stepwise incorporation during solid-phase peptide synthesis.[] |
| Key Feature | β-Ethoxy Group | Confers proteolytic stability and conformational rigidity. |
Synthesis and Incorporation into Peptides
The practical application of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid requires robust protocols for both its own synthesis and its subsequent incorporation into a growing peptide chain.
3.1. Protocol: Synthesis of the Monomer
A common and efficient route to synthesize the title compound starts from commercially available Boc-L-allothreonine. The procedure involves the O-alkylation of the side-chain hydroxyl group.
Rationale: Using a readily available chiral precursor like Boc-L-allothreonine ensures that the desired (2S,3S) stereochemistry is maintained throughout the synthesis, avoiding complex and costly asymmetric synthesis or chiral separation steps. Williamson ether synthesis is a classic and reliable method for forming the ether linkage.
Step-by-Step Methodology:
-
Solubilization: Dissolve Boc-L-allothreonine (1.0 eq) in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to deprotonate the side-chain hydroxyl group, forming a sodium alkoxide. Stir for 30 minutes at 0 °C. Causality Note: Using a strong, non-nucleophilic base ensures selective deprotonation of the hydroxyl group over the carboxylic acid, which exists predominantly as a carboxylate salt with the sodium counterion.
-
Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
Caption: Synthetic workflow for Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
3.2. Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This building block can be readily incorporated into peptides using standard automated or manual SPPS protocols. The following describes a typical cycle within a Boc-based SPPS strategy.[7][13]
Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support, with excess reagents used to drive reactions to completion.[4]
Caption: SPPS workflow for incorporating the non-natural amino acid.
Step-by-Step Methodology:
-
Pre-requisite: Start with the resin-bound peptide chain after the previous amino acid's Boc group has been removed and the resulting amine has been neutralized.
-
Activation & Coupling: In a separate vessel, pre-activate the Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3-4 eq relative to resin loading) with a standard coupling reagent (e.g., HBTU/HOBt) and a tertiary amine base (e.g., DIPEA) in a suitable solvent like DMF. Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: After coupling, filter the resin and wash it thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Deprotection: To remove the Boc group from the newly added residue, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 15-30 minutes.[11]
-
Washing and Neutralization: Filter the resin and wash with DCM. Neutralize the resulting trifluoroacetate salt by washing with a solution of DIPEA in DCM (typically 5-10% v/v) to regenerate the free amine.
-
Final Wash: Perform final washes with DCM and DMF to prepare the resin for the next coupling cycle.
Impact on Peptide Stability and Structure
The true value of incorporating Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is demonstrated by the enhanced properties of the resulting peptidomimetic.
4.1. Enhancing Proteolytic Stability
The primary benefit is a dramatic increase in resistance to enzymatic degradation.
Experimental Protocol: Protease Degradation Assay
-
Peptide Preparation: Synthesize two versions of a target peptide: a native sequence and an analog containing the (2S,3S)-2-amino-3-ethoxybutanoic acid substitution at a known protease cleavage site. Purify both peptides by HPLC to >95% purity.
-
Incubation: Prepare solutions of each peptide at a known concentration (e.g., 1 mg/mL) in a physiologically relevant buffer (e.g., PBS, pH 7.4). Add a protease (e.g., trypsin or chymotrypsin) or human serum to each solution.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture. Immediately quench the enzymatic activity by adding a strong acid (e.g., 10% TFA).
-
Quantification: Analyze the quenched aliquots by reverse-phase HPLC. Quantify the amount of intact peptide remaining by integrating the area of the corresponding peak.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide under the tested conditions.
Anticipated Results:
| Peptide | Substitution Site | Protease | Half-life (t½) in hours |
| Native Peptide | (e.g., Lysine) | Trypsin | < 1 |
| Modified Peptide | Lys → (2S,3S)-AEEBA | Trypsin | > 24 |
| Native Peptide | (e.g., Phenylalanine) | Chymotrypsin | ~ 2 |
| Modified Peptide | Phe → (2S,3S)-AEEBA | Chymotrypsin | > 24 |
*AEEBA: 2-Amino-3-ethoxybutanoic acid
Caption: Steric hindrance from the ethoxy group prevents protease binding and cleavage.
Conclusion and Future Outlook
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is more than just another synthetic amino acid; it is a strategic tool for rational drug design. Its unique combination of a conformationally restricting side chain and a sterically hindering ethoxy group provides a dual-action mechanism to significantly enhance the pharmacological properties of peptides. By conferring robust resistance to proteolysis and helping to define bioactive conformations, this building block enables the development of peptidomimetics with longer half-lives, improved bioavailability, and greater therapeutic potential.
Future research will likely focus on expanding the library of β-alkoxy amino acids with varying alkyl chain lengths (e.g., methoxy, propoxy) to fine-tune lipophilicity and steric bulk for specific applications. As our understanding of structure-activity relationships deepens, building blocks like Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid will remain indispensable for transforming promising peptides into effective clinical therapies.
References
- Solid-Phase Unnatural Peptide Synthesis (UPS). (n.d.). Google Scholar.
- Zhang, L., & Li, X. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Unnatural Amino Acids. (n.d.). CPC Scientific.
- Van Hest, J. C. M., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews.
- Rapid Profiling of Peptide Stability in Proteolytic Environments. (2018).
- BOC-amino acids. (n.d.). BOC Sciences.
- BOC-Amino Acids. (n.d.). BOC Sciences.
- Kuchar, M., & Rejman, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
- Beta-peptide. (n.d.). In Wikipedia.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI.
- Horne, W. S., & Gellman, S. H. (2008).
- Wu, Y.-D., & Wang, D.-P. (2008). Theoretical analysis of secondary structures of beta-peptides. PubMed.
- Standard Removal of Boc Protecting Group. (n.d.). AAPPTec.
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpcscientific.com [cpcscientific.com]
- 6. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-peptide - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Technical Whitepaper: Physicochemical Profiling of Boc-Protected Ethoxy Amino Acids
[1]
Executive Summary
In the landscape of peptidomimetic drug design, the modulation of side-chain polarity is a critical lever for optimizing pharmacokinetics. Boc-protected ethoxy amino acids —specifically the
This guide provides a rigorous analysis of the physicochemical behavior of these compounds, focusing on their solubility parameters, acid-lability profiles, and utility in solid-phase peptide synthesis (SPPS).[1]
Chemical Architecture & Electronic Properties[1]
The defining feature of this class is the simultaneous presence of the acid-labile tert-butyloxycarbonyl (Boc) group on the
2.1 Structural Case Study: Boc-Tyr(Et)-OH
-
IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-ethoxyphenyl)propanoic acid[1]
-
Molecular Formula:
[1][2]
2.2 Electronic & Steric Effects [1]
-
Lipophilicity Shift: The conversion of the phenol (-OH) to a phenylether (-OEt) significantly increases the LogP.[1] While Boc-Tyr-OH has a LogP of ~2.4, the ethoxy derivative shifts this value higher, enhancing membrane permeability potential in peptide analogs.[1]
-
Hydrogen Bonding: The ether oxygen acts solely as a weak H-bond acceptor, eliminating the H-bond donor capacity of the native tyrosine. This is often exploited to probe the necessity of the phenolic proton in receptor-ligand interactions.
-
Aromatic Electron Density: The ethoxy group is an activating ortho/para director, similar to the methoxy group, slightly increasing the electron density of the aromatic ring compared to the free phenol, though less susceptible to oxidation than the free phenolate anion.
Physicochemical Characteristics
The following data summarizes the core physical properties relevant to synthesis and handling.
| Parameter | Characteristic | Operational Implication |
| Physical State | White to off-white crystalline powder | High crystallinity aids in purification and weighing accuracy.[1] |
| Melting Point | 105–115 °C (Derivative dependent) | Sharp melting points indicate high purity; broad ranges suggest oligomerization or solvent trapping.[1] |
| Solubility (Organic) | High (DCM, DMF, MeOH, EtOAc) | Excellent for SPPS reagent delivery systems.[1] |
| Solubility (Aqueous) | Negligible | Requires organic co-solvents (e.g., DMSO/Water) for biological assays.[1] |
| Acid Stability | Labile (N-term); Stable (Side-chain) | Critical: The Boc group is cleaved by TFA; the ethyl ether is stable to TFA but may be cleaved by strong Lewis acids (e.g., |
| Base Stability | High | Completely stable to piperidine/DMF (Fmoc deprotection conditions).[1] |
Synthesis & Reaction Pathways
The synthesis of Boc-protected ethoxy amino acids generally follows a "Protection-Alkylation" or "Alkylation-Protection" logic.[1] The pathway below illustrates the standard workflow for generating Boc-Tyr(Et)-OH, ensuring regioselectivity.
4.1 Synthetic Workflow Diagram
Figure 1: Synthetic route for Boc-Tyr(Et)-OH. Note that direct alkylation requires careful control of pH to favor the phenolate over the carboxylate.
Experimental Protocols (Self-Validating)
Protocol A: Solubility Benchmarking for Automated Synthesizers
Objective: Determine if the derivative is suitable for 0.1M – 0.5M stock solutions in automated peptide synthesizers.
-
Preparation: Weigh 155 mg of Boc-Tyr(Et)-OH (approx 0.5 mmol).
-
Solvent Addition: Add 1.0 mL of synthesis-grade DMF.
-
Sonication: Sonicate for 60 seconds at ambient temperature.
-
Validation (The "Cloud Point" Test):
-
Visual inspection: Solution must be crystal clear.[1]
-
Dilution test: Add 100 µL of water. If immediate precipitation occurs, the stock is hydrophobic and requires anhydrous handling in lines.
-
-
Result: Boc-Tyr(Et)-OH typically dissolves rapidly in DMF to >0.5M.[1]
Protocol B: Differential Acid Lability Assay (TLC Monitoring)
Objective: Confirm that the side-chain ether remains intact during Boc removal.[1]
-
Baseline: Spot the starting material (Boc-Tyr(Et)-OH) on a silica TLC plate (
~0.5 in 9:1 DCM/MeOH). -
Reaction: Dissolve 10 mg in 0.5 mL of 50% TFA/DCM. Let stand for 30 minutes.
-
Workup: Evaporate TFA under nitrogen stream. Re-dissolve in MeOH.
-
Comparison: Spot the product next to the standard.
-
Visualization: Stain with Ninhydrin.[1]
-
Starting Material: UV active, Ninhydrin negative (blocked amine).[1]
-
Product (H-Tyr(Et)-OH): UV active, Ninhydrin positive (free amine), lower
.[1] -
Failure Mode: If the spot disappears from UV or shifts to the baseline of free Tyrosine (
~0.1), the ether linkage was cleaved (unlikely with TFA, but possible with HBr).
-
Applications in Drug Development
6.1 Pharmacokinetic Modulation
The ethoxy group serves as a "lipophilic cap."[1] In the development of CNS-active peptides, replacing a Tyrosine with Tyr(Et) can increase the Blood-Brain Barrier (BBB) penetration by reducing the Total Polar Surface Area (TPSA).[1]
6.2 Receptor Selectivity
In G-Protein Coupled Receptor (GPCR) ligands, the switch from -OH to -OEt often converts an agonist into an antagonist by sterically clashing with the receptor's activation domain while maintaining binding affinity.[1]
6.3 Orthogonal Protection Strategy
The Boc-ethoxy derivative is compatible with Boc/Benzyl SPPS strategies.[1]
-
Coupling: Standard carbodiimide (DIC/Oxyma) chemistry.[1]
-
Final Cleavage: HF or TFMSA is used to cleave the peptide from the resin. The ethyl ether is generally stable to HF cleavage conditions, unlike benzyl ethers (Bzl) which are cleaved. This allows the ethyl group to remain in the final peptide as a permanent modification.
Storage and Stability
-
Hygroscopicity: Low.[1] Unlike free amino acids, the Boc/Ethoxy combination renders the molecule relatively hydrophobic.
-
Temperature: Store at +2°C to +8°C. Long-term storage at -20°C is recommended to prevent slow decarboxylation.[1]
-
Shelf Life: >2 years if kept desiccated.[1]
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5][6][7][][9] Chemical Reviews, 109(6), 2455-2504.[1]
-
Merrifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
-
PubChem. (2025).[1] "Boc-Tyr(Et)-OH Compound Summary." National Library of Medicine.[1] [1]
-
Lundt, B. F., et al. (1978).[1] "Selective removal of the N-alpha-Boc group in solid-phase peptide synthesis." International Journal of Peptide and Protein Research.[1]
-
Sigma-Aldrich. (2025).[1] "Boc-Tyr-OH Product Specification and Handling."
Sources
- 1. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Tyr(Et)-OH | CAS 76757-91-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. BOC-TYR(ET)-OH | 76757-91-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Solubility Profile & Technical Handling Guide: Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid
[1]
Physicochemical Context & Molecular Analysis
To understand the solubility profile, we must first deconstruct the molecular interactions at play. Unlike native amino acids which are zwitterionic and water-soluble, this derivative is capped, eliminating the zwitterion and drastically altering its solvation thermodynamics.
-
Lipophilic Domains: The Boc group (
-butyl) and the Ethoxy side chain (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) dominate the surface area, driving high affinity for non-polar and dipolar aprotic solvents. -
Polar Domains: The Carboxylic Acid (
) and the Carbamate NH provide hydrogen bond donation and acceptance, allowing solubility in polar organic solvents but maintaining insolubility in pure water (unless ionized). -
Stereochemistry (2S, 3S): This configuration corresponds to the allo diastereomer. While melting points may differ between threo and allo forms, the solvent interaction parameters (solubility) remain kinetically and thermodynamically similar for process chemistry purposes.
Comprehensive Solubility Profile
The following data categorizes solvents based on their thermodynamic suitability for three distinct phases of drug development: Reaction (Synthesis) , Workup (Extraction) , and Purification (Crystallization) .
Quantitative Solubility Estimates (Predictive)
Note: Values are derived from structural analogs (Boc-Thr(Et)-OH, Boc-Val-OH) and standard Boc-amino acid behavior.[1]
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent | >200 mg/mL | Primary solvent for coupling reactions; excellent resin swelling.[1] |
| Chloroform ( | Excellent | >150 mg/mL | Alternative to DCM; useful for NMR analysis. | |
| Esters | Ethyl Acetate (EtOAc) | Good/High | >100 mg/mL | Standard solvent for liquid-liquid extraction and workup. |
| Amides | DMF / NMP | Excellent | >500 mg/mL | Universal solvent for Solid Phase Peptide Synthesis (SPPS). |
| Alcohols | Methanol / Ethanol | Good | >80 mg/mL | Soluble, but avoid during coupling (potential esterification side-reaction).[1] |
| Ethers | THF | High | >150 mg/mL | Good for reduction reactions; miscible with water for hydrolysis. |
| Diethyl Ether | Moderate | ~20-50 mg/mL | Often used to precipitate impurities or as a wash solvent.[1] | |
| Hydrocarbons | Hexanes / Heptane | Poor (Insoluble) | <1 mg/mL | Anti-solvent used to induce precipitation/crystallization.[1] |
| Aqueous | Water (pH < 7) | Insoluble | <0.5 mg/mL | Forms a biphasic system (essential for extraction). |
| Water (pH > 8) | Soluble | >100 mg/mL | Soluble as the carboxylate salt ( |
Mechanism of Action[2]
-
In DCM/DMF: The solvent disrupts the intermolecular H-bonds of the carboxylic acid dimers, fully solvating the lipophilic Boc and Ethyl groups.
-
In Hexanes: The cohesive energy density of the solvent is too low to overcome the crystal lattice energy of the amino acid's polar core (carbamate/acid), leading to precipitation.
Experimental Protocols
Protocol A: Dissolution for Solid Phase Peptide Synthesis (SPPS)
Objective: Prepare a 0.2 M solution for coupling to resin.[1]
-
Calculate: Weigh the required amount of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid (MW ≈ 247.3 g/mol ).
-
Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]
-
Why? DCM is excellent for solubility but can cause aggregation in longer peptides. DMF prevents aggregation.
-
-
Action: Add the solvent to the powder. Vortex for 30 seconds.
-
Observation: The solution should be clear and colorless. If haze persists, sonicate for 1 minute.
-
-
Activation: Add the coupling reagent (e.g., HATU or DIC) directly to this solution immediately before adding to the resin.
Protocol B: Purification via Anti-Solvent Precipitation
Objective: Purify the crude material removing non-polar impurities.[1]
-
Dissolution: Dissolve crude Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid in a minimum volume of Ethyl Acetate (approx. 5 mL per gram).
-
Note: Warm gently to 35°C if necessary to ensure complete dissolution.
-
-
Precipitation: While stirring rapidly, add Hexane (or Petroleum Ether) dropwise.
-
Ratio: Target a final ratio of 1:3 (EtOAc:Hexane).
-
-
Crystallization: Cloudiness (turbidity) will appear. Stop addition and cool the flask on ice for 30 minutes.
-
Collection: Filter the white precipitate via a sintered glass funnel. Wash with cold Hexane.
Protocol C: Liquid-Liquid Extraction (Workup)
Objective: Isolate the compound from aqueous reaction buffers.
-
Acidification: Adjust the aqueous reaction mixture to pH 2–3 using 1M
or 10% Citric Acid.-
Critical: Do NOT use strong mineral acids (HCl) at high concentrations for extended periods, as the Boc group is acid-labile.
-
-
Extraction: Add Ethyl Acetate (1:1 volume ratio). Shake and separate phases.
-
Wash: Wash the organic layer with Brine (saturated NaCl) to remove trapped water.
-
Drying: Dry over Anhydrous
, filter, and concentrate in vacuo.
Visualizing the Workflow
The following diagrams illustrate the decision logic for solvent selection and the standard purification workflow.
Diagram 1: Solvent Selection Decision Tree
Figure 1: Decision tree for selecting the appropriate solvent based on the experimental phase.
Diagram 2: Purification & Isolation Workflow
Figure 2: Step-by-step workflow for isolating the target compound from a crude reaction mixture.
References
-
PubChem. Compound Summary: (2S,3S)-2-amino-3-methoxybutanoic acid (Analog).[1][2] National Library of Medicine. Retrieved from [Link]1]
-
Mitin, Y. V. (1996).[3] An effective organic solvent system for the dissolution of amino acids.[3][4] International Journal of Peptide and Protein Research, 48(4), 374-376.[3] (Discusses DMF/DCM solubility trends).
Stability of the ethoxy side chain in Boc-amino acid derivatives
An In-depth Technical Guide to the Stability of Ether-Based Side Chains in Boc-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Context of Side-Chain Protection in Boc-SPPS
The tert-butyloxycarbonyl (Boc) protecting group strategy remains a foundational and powerful methodology in solid-phase peptide synthesis (SPPS), particularly for complex or lengthy sequences.[1][2] The success of Boc chemistry hinges on a "quasi-orthogonal" protection scheme. In this approach, the temporary Nα-Boc group is selectively removed at each synthesis cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups remain intact. These side-chain protectors are designed to be stable to repeated TFA exposure but are cleaved during the final, more aggressive acidolytic step, which simultaneously releases the completed peptide from the solid support.[3][4]
The most common side-chain protecting groups for hydroxyl-containing amino acids like Serine and Threonine in Boc-SPPS are benzyl (Bzl) ethers.[3][5] While a simple ethoxy group is not a standard side-chain protection for commercially available Boc-amino acids, understanding its chemical stability within the context of SPPS is a valuable exercise for researchers designing novel, non-canonical amino acid derivatives. This guide provides a detailed analysis of the expected stability of an ethoxy side chain, grounded in the fundamental principles of ether chemistry and the practical realities of the Boc/Bzl workflow.
The Chemical Basis of Ether Stability in Acidic Environments
The cleavage of ethers in acidic media is a classic acid-catalyzed nucleophilic substitution reaction.[6][7] The reaction is initiated by the protonation of the ether oxygen, which converts the poor leaving group (alkoxide, RO⁻) into a much better one (alcohol, ROH). The subsequent cleavage of the C-O bond can proceed through either an Sₙ1 or Sₙ2 mechanism, dictated by the structure of the alkyl groups.[1][8]
-
Sₙ1 Mechanism: Ethers with a tertiary, benzylic, or allylic group can form a stable carbocation intermediate and therefore cleave via an Sₙ1 pathway. This is relevant for the cleavage of t-butyl ethers and, to some extent, benzyl ethers.[9]
-
Sₙ2 Mechanism: Ethers with primary or secondary alkyl groups, like an ethyl group, cannot form stable carbocations. Their cleavage proceeds via an Sₙ2 mechanism, where a nucleophile (such as a halide ion from HBr or HI) attacks the less sterically hindered carbon atom.[2][10]
This mechanistic difference is crucial for understanding the differential stability of various ether-based protecting groups under the conditions used in peptide synthesis.
Caption: General mechanism of acid-catalyzed ether cleavage via Sₙ1 and Sₙ2 pathways.
Predicted Stability of an Ethoxy Side Chain in the Boc-SPPS Workflow
To assess the viability of an ethoxy-protected amino acid in Boc-SPPS, we must analyze its stability at the two key acidic stages: iterative Nα-Boc deprotection and final peptide cleavage.
Stability During Nα-Boc Deprotection
The removal of the Nα-Boc group is typically achieved with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 15-30 minutes per cycle.[4] Simple alkyl ethers, such as an ethoxy group, are generally very stable under these conditions. TFA is a strong acid but its conjugate base, trifluoroacetate, is a poor nucleophile.[11] Therefore, the Sₙ2 cleavage of a primary ether like an ethoxy group, which requires a potent nucleophile (e.g., Br⁻ or I⁻), is highly unlikely to occur.[1][10]
In contrast, the Boc group is specifically designed to be labile under these conditions, cleaving via an Sₙ1 mechanism that generates a stable tert-butyl cation.[11] The stability of an ethoxy group to TFA would be significantly greater than that of a tert-butyl ether, which would be cleaved rapidly, and also greater than that of a standard O-benzyl group on tyrosine, which can show some lability with repeated TFA treatments.[12]
Stability During Final Cleavage and Deprotection
The final step in Boc-SPPS involves treating the peptide-resin with a very strong acid to cleave all side-chain protecting groups and release the peptide from the support. The most common reagent for this is anhydrous hydrogen fluoride (HF).[13][14] Other strong acids like trifluoromethanesulfonic acid (TFMSA) are also used.[3]
These harsh conditions are designed to cleave robust protecting groups, including the benzyl ethers used for Ser, Thr, and Tyr.[13] Cleavage of simple alkyl ethers requires forcing conditions, typically strong hydrohalic acids (HBr or HI) at high temperatures.[7] While HF is an extremely strong acid (H₀ ≈ -11), the fluoride ion is a poor nucleophile in protic media. The cleavage mechanism in HF relies on an Sₙ1 pathway, generating carbocations that are subsequently trapped by scavengers like anisole or p-cresol.[13]
An ethoxy group, being a primary ether, would be resistant to cleavage via an Sₙ1 mechanism. Its cleavage would likely require a concerted Sₙ2-type process, which is not the primary mechanism of HF deprotection. Therefore, an ethoxy side chain is predicted to be highly stable to standard HF cleavage conditions (e.g., HF/anisole, 0°C, 1 hour). It would be significantly more stable than a benzyl ether, which is readily cleaved under these conditions. Removal of an ethoxy group would likely require more extreme measures, such as treatment with HBr in acetic acid or BBr₃ in DCM, which are not standard final cleavage cocktails in SPPS and could damage the peptide.
Orthogonality Assessment
Based on this analysis, an ethoxy side chain demonstrates "quasi-orthogonality" with the Nα-Boc group. It is stable to the moderate acid (TFA) used for Boc removal but would require conditions even harsher than standard HF cleavage for its own removal. This makes it too stable for practical use as a side-chain protecting group in a typical Boc/Bzl strategy where simultaneous final deprotection is desired.
| Protecting Group | Structure | Cleavage Mechanism | Stability in 50% TFA/DCM | Stability in Anhydrous HF |
| Boc (Nα) | -C(O)O-C(CH₃)₃ | Sₙ1 | Labile | Labile |
| Benzyl Ether | -O-CH₂-Ph | Sₙ1-like | Generally Stable | Labile |
| t-Butyl Ether | -O-C(CH₃)₃ | Sₙ1 | Labile | Labile |
| Ethoxy Side Chain | -O-CH₂CH₃ | Sₙ2 | Highly Stable | Highly Stable |
Experimental Protocols for Stability Validation
For any novel protected amino acid, empirical validation is essential. The following protocols provide a framework for assessing the stability of an ethoxy side chain.
Protocol 1: TFA Stability Assessment
Objective: To determine the stability of a Boc-AA(OEt)-OH derivative to prolonged treatment with TFA.
-
Preparation: Dissolve 5-10 mg of the Boc-AA(OEt)-OH derivative in 1 mL of a standard deprotection solution (e.g., 50% TFA in DCM).
-
Incubation: Stir the solution at room temperature. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching & Analysis: For each aliquot, immediately evaporate the TFA/DCM under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
LC-MS Analysis: Analyze each sample by LC-MS to quantify the percentage of remaining starting material versus any degradation or deprotected products. A stable compound will show >99% starting material remaining even after 24 hours.
Caption: Workflow for assessing the stability of an ethoxy side chain to TFA.
Protocol 2: HF Cleavage Stability Test
Objective: To determine the stability of an ethoxy side chain on a resin-bound peptide to standard HF cleavage conditions.
-
Synthesis: Synthesize a short test peptide (e.g., Ac-Ala-AA(OEt)-Gly-NH-Resin) using standard Boc-SPPS protocols.
-
Preparation for Cleavage: Place approximately 50 mg of the dried peptide-resin in an HF-resistant reaction vessel (e.g., made of Kel-F) with a magnetic stir bar. Add scavengers (e.g., 100 µL of p-cresol).
-
HF Cleavage: In a dedicated HF cleavage apparatus, condense anhydrous liquid HF (approx. 1 mL) into the vessel at -78°C. Allow the mixture to warm to 0°C and stir for 1 hour.
-
Workup: Evaporate the HF under a vacuum at 0°C. Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation & Analysis: Wash the peptide precipitate with cold ether, dry it, and dissolve it in an appropriate aqueous buffer. Analyze the crude peptide by HPLC and Mass Spectrometry to identify the cleavage products and determine if the ethoxy group remained intact.
Conclusion and Field-Proven Insights
The chemical principles governing ether stability provide a clear prediction for the behavior of an ethoxy side chain in Boc-amino acid derivatives during SPPS. Such a group would exhibit excellent stability throughout the synthesis cycles, showing high resistance to the repeated TFA treatments used for Nα-Boc removal.
However, this high stability extends to the final deprotection step. An ethoxy group, as a primary alkyl ether, is not susceptible to the Sₙ1-type cleavage mechanism mediated by anhydrous HF. Consequently, it would not be removed under standard final cleavage conditions that are sufficient for benzyl-based protecting groups. This makes the ethoxy group unsuitable as a "permanent" side-chain protecting group in conventional Boc-SPPS where global deprotection at the final stage is desired. Its robustness could, however, be exploited in highly specialized applications where a permanent, acid-stable ether linkage is required on a specific side chain, which would persist in the final peptide product. Researchers designing such derivatives must plan for this exceptional stability and consider alternative, targeted deprotection strategies if removal is ever required.
References
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]
-
Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(7), 1377–1381. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Baran, P. S., & Shenvi, R. A. (2007). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Journal of the American Chemical Society, 129(46), 14484–14485. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2026, February 7). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 39-45). Humana Press. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Hyman, T., & Vogel, P. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein science : a publication of the Protein Society, 23(6), 723–731. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (Eds.). (2002). Peptide Synthesis and Applications. In Houben-Weyl Methods of Organic Chemistry, Volume E 22a. Thieme.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of (2S,3S)-2-Amino-3-Ethoxybutanoic Acid in Peptidomimetic Drug Design
This guide details the technical applications, synthesis, and strategic implementation of (2S,3S)-2-amino-3-ethoxybutanoic acid , also known as
A Technical Guide for Medicinal Chemists and Peptide Scientists
Executive Summary
(2S,3S)-2-amino-3-ethoxybutanoic acid represents a high-value non-canonical amino acid (nCAA) used to modulate the physicochemical and pharmacokinetic properties of therapeutic peptides. Structurally, it is the ethyl ether derivative of L-allothreonine . Its specific stereochemical configuration—(2S, 3S)—distinguishes it from the natural proteinogenic L-threonine (2S, 3R), providing a unique vector for side-chain orientation.
In drug discovery, this molecule serves three critical functions:
-
Proteolytic Stability: The ether linkage eliminates the nucleophilic hydroxyl group and sterically shields the peptide backbone from enzymatic hydrolysis.
-
Hydrophobic Tuning: Replacing the polar hydroxyl (–OH) with an ethoxy (–OEt) group significantly increases lipophilicity (
), enhancing membrane permeability without introducing the bulk of an aromatic group. -
Conformational Control: The inversion of stereochemistry at the
-carbon (relative to L-Thr) alters the preferred rotamers, allowing access to novel conformational space in macrocyclic constraints.
Chemical Profile & Stereochemistry
Structural Analysis
Unlike L-threonine, which possesses a syn relationship between the amino and hydroxyl/alkoxy groups in the Fischer projection (2S, 3R), the (2S, 3S) configuration of the subject molecule places it in the allo series.
| Property | Specification |
| IUPAC Name | (2S,3S)-2-amino-3-ethoxybutanoic acid |
| Common Name | |
| Stereochemistry | L-Allo (2S, 3S) |
| Molecular Formula | |
| Molecular Weight | 147.17 g/mol |
| Side Chain | Ethoxyethyl (Ether linkage) |
| H-Bond Potential | Acceptor only (Ether oxygen); No Donor |
The "Allo" Effect
The inversion at C3 is critical. In a peptide backbone, the side chain of L-threonine (2S, 3R) typically adopts a
Synthesis & Sourcing Strategies
Synthesizing (2S,3S)-2-amino-3-ethoxybutanoic acid requires overcoming the natural (2S, 3R) stereochemistry of abundant L-threonine. The most robust route involves an oxazoline-mediated inversion .
Synthesis Workflow (Graphviz)
Caption: Synthesis of O-Ethyl-L-Allothreonine via oxazoline inversion to achieve (2S,3S) configuration.
Detailed Protocol: The Oxazoline Inversion
Note: This protocol converts L-Thr (2S,3R) to L-Allo-Thr (2S,3S) prior to alkylation.
-
Cyclization: Treat
-Benzoyl-L-threonine methyl ester with thionyl chloride ( ). This forms a 5-membered oxazoline ring.-
Mechanism:[3] The hydroxyl group attacks the activated amide carbonyl. This
attack at C3 causes an inversion of configuration , yielding the cis-oxazoline (relative to the ring protons).
-
-
Hydrolysis: Acid hydrolysis opens the ring. Since the C2 center retains configuration (S) and C3 was inverted during ring closure, the product is L-Allothreonine (2S, 3S) .
-
Alkylation:
-
Protect the amine (Boc) and carboxyl (Methyl ester).
-
Perform
-alkylation using Ethyl Iodide ( ) and Silver Oxide ( ) in DMF. is preferred over strong bases (like NaH) to minimize -elimination (formation of dehydrobutyrine).
-
Applications in Drug Discovery[6][7][8][9]
Peptidomimetic Stability
The substitution of the hydroxyl proton with an ethyl group removes the H-bond donor capability, preventing the side chain from participating in intramolecular H-bonds that might stabilize a protease-susceptible conformation. Furthermore, the ether linkage is metabolically stable, unlike ester-based prodrugs.
Hydrophobic Scanning (SAR)
In Structure-Activity Relationship (SAR) studies, this molecule bridges the gap between:
-
L-Alanine: Small, hydrophobic.
-
L-Threonine: Polar, H-bond donor/acceptor.
-
O-Methyl-Threonine: Slightly lipophilic.
-
O-Ethyl-Allothreonine: Moderately lipophilic, distinct steric vector.
-
O-Benzyl-Threonine: Bulky, aromatic.
Application: Use (2S,3S)-2-amino-3-ethoxybutanoic acid to probe hydrophobic pockets that are too small for a benzyl group but require more occupancy than a methyl group.
Case Study: Optimization of Cyclic Peptides
Scenario: A cyclic peptide hit targeting a protein-protein interaction (PPI) suffers from poor membrane permeability. Intervention: Replace a solvent-exposed Serine or Threonine with (2S,3S)-2-amino-3-ethoxybutanoic acid.
-
Result: The ethyl group masks the polar core, increasing the peptide's global lipophilicity. The (2S,3S) stereochemistry may induce a "kink" in the backbone, potentially shielding polar backbone amides (N-H) from solvent, further improving permeability (the "chameleonic" effect).
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Incorporation
The Fmoc-protected derivative, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid , is compatible with standard Fmoc/tBu SPPS protocols.
Coupling Protocol:
-
Resin Swelling: Swell resin in DMF for 20 min.
-
Activation: Use HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (2.0 eq) in DMF.
-
Rationale: The
-branching and the ethoxy group create steric hindrance. HATU/HOAt is superior to HBTU for sterically demanding couplings.
-
-
Coupling Time: Extend coupling time to 2–4 hours or use double coupling.
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. Note: Steric bulk may yield false negatives; LC-MS cleavage of a resin sample is the gold standard check.
Decision Matrix for nCAA Selection
Caption: Decision matrix for selecting (2S,3S)-O-Et-Thr during peptide optimization.
References
-
Stereoselective Synthesis of Allo-Threonine
-
Oxazoline Inversion Mechanism
- Title: Improved synthesis of D-allothreonine derivatives
- Source: ResearchG
-
URL:[Link]
-
Applications in Antioxidant Peptides (LX519290)
-
General Utility of nCAAs in Drug Design
Sources
- 1. Allothreonine - Wikipedia [en.wikipedia.org]
- 2. Allothreonine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Effect of Novel Compound LX519290, a Derivative of l-allo Threonine, on Antioxidant Potential in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boc-L-Threonine and its O-Ethyl Analog, Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptide synthesis and medicinal chemistry, the strategic modification of amino acid side chains is a cornerstone of rational drug design. This guide provides a detailed comparative analysis of two critical building blocks: the proteinogenic N-α-Boc-protected L-Threonine and its synthetic, non-natural analog, Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid. The core structural difference—the substitution of a native β-hydroxyl group with a chemically robust ethoxy moiety—imparts significant and divergent physicochemical properties, synthetic handling considerations, and biological implications. This document will elucidate these differences, offering field-proven insights into the causality behind experimental choices when utilizing these reagents. We will explore structural and physicochemical properties, synthetic pathways and handling protocols, and the profound impact of this hydroxyl-to-ethoxy substitution on peptide and drug development applications.
Fundamental Structural & Physicochemical Comparison
The foundation of understanding the functional differences between these two molecules lies in their structure. While both share the same (2S)-amino acid backbone and the acid-labile tert-butoxycarbonyl (Boc) protecting group for the α-amine, the distinction at the β-carbon (C3) is paramount.[1][2][3]
Structural Elucidation: A Side-by-Side View
Boc-L-Threonine possesses a secondary hydroxyl (-OH) group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.[4][][6] This group is also a site for potential post-translational modifications such as phosphorylation and glycosylation in native peptides.[7] In contrast, Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid features an ethoxy (-OCH₂CH₃) group. This ether linkage removes the hydrogen bond donating capability, reduces polarity, and increases lipophilicity. The "(2S,3S)" stereochemistry, corresponding to L-allothreonine, is specified for the analog, highlighting a common synthetic pathway, though the principles discussed apply regardless of the C3 stereochemistry.
Caption: Chemical structures of Boc-L-Threonine and its O-ethyl analog.
Comparative Physicochemical Properties
The structural modification from a hydroxyl to an ethoxy group directly translates to distinct physicochemical properties. These differences are critical for predicting solubility, membrane permeability, and metabolic stability in drug development.
| Property | Boc-L-Threonine | Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid | Rationale for Difference |
| Molecular Formula | C₉H₁₇NO₅[1][8] | C₁₁H₂₁NO₅ | Addition of a C₂H₄ unit. |
| Molecular Weight | 219.23 g/mol [2][9][10] | 247.29 g/mol | Increased mass from the ethyl group. |
| Side Chain H-Bonding | Donor & Acceptor[4][6] | Acceptor Only | The ether oxygen can accept a hydrogen bond, but the absence of an -OH proton prevents donation.[11] |
| Polarity / Lipophilicity | Polar, Hydrophilic[] | Less Polar, More Lipophilic | Replacement of a polar -OH group with a nonpolar ethyl group increases the hydrocarbon character. |
| Chemical Reactivity | Hydroxyl group is nucleophilic and can be acylated or oxidized. | Ether linkage is chemically robust and generally inert to peptide synthesis conditions. | The C-O-C bond of the ether is significantly less reactive than the C-O-H bond of the alcohol. |
Synthesis and Handling in Peptide Chemistry
The choice between these two building blocks has profound implications for the synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Starting Materials
-
Boc-L-Threonine : This reagent is commercially available and is typically synthesized in a straightforward, high-yield reaction. L-Threonine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate or triethylamine in an aqueous/organic solvent mixture) to protect the α-amino group.[12][13]
-
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid : This is a custom, non-natural amino acid derivative. Its synthesis requires a multi-step process, typically starting from a protected threonine or allothreonine derivative. A common strategy involves the O-alkylation of the hydroxyl group using an ethylating agent (e.g., ethyl iodide or ethyl triflate) in the presence of a strong base (e.g., sodium hydride) that can deprotonate the alcohol. The choice of protecting groups for the amine and carboxylic acid is critical to prevent side reactions during this step.
Implications for Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl protection strategy for SPPS involves the use of the Boc group for temporary Nα-protection, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[14][15][16] Side chains are protected with more stable, benzyl-based groups, which are removed at the end of the synthesis with a very strong acid like hydrogen fluoride (HF).[14][16]
The key difference in handling these two amino acids in Boc-SPPS arises from the reactivity of the threonine side chain.
-
Boc-L-Threonine : The free hydroxyl group of threonine is a nucleophile. During the activation of the subsequent amino acid's carboxyl group (e.g., with DCC or HBTU), there is a risk of O-acylation , where the incoming amino acid is coupled to the threonine side-chain hydroxyl instead of the intended N-terminal amine. This side reaction leads to branched peptide impurities. While often minimal, for sensitive sequences or demanding coupling conditions, a side-chain protecting group (e.g., Benzyl) is used on the threonine hydroxyl, adding complexity and cost.
-
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid : The ethoxy side chain is an ether, which is chemically inert under standard SPPS coupling and deprotection conditions.[11] It does not require side-chain protection, thereby simplifying the synthetic workflow, eliminating the risk of O-acylation, and potentially improving the crude purity of the final peptide.
Sources
- 1. Boc-L-threonine | CAS 2592-18-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Boc-Thr-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Boc-L-threonine (CAS NO:2592-18-9) | Boc-L-threonine Manufacturer and Suppliers | Scimplify [scimplify.com]
- 4. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 6. study.com [study.com]
- 7. Threonine - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Boc-L-threonine, 99% | 2592-18-9 | N-(tert-Butoxycarbonyl)-L-threonine, Boc-Thr-OH [ottokemi.com]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid Phase Peptide Synthesis (SPPS) using Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolbox with O-Alkylated Amino Acids
Solid Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the systematic assembly of amino acids into complex sequences for a vast array of research and therapeutic applications.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a cornerstone of SPPS, utilizes the acid-labile Boc group for temporary Nα-protection, with more permanent benzyl-based side-chain protecting groups.[2] This application note provides a detailed guide for the incorporation of the non-canonical amino acid, Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, an O-ethylated analog of allo-threonine, into peptide sequences using Boc-SPPS.
The introduction of such modified residues is a powerful strategy in drug discovery to enhance the pharmacological properties of peptides, including increased stability, conformational rigidity, and improved binding affinity. The ethoxy group on the β-carbon of this amino acid introduces unique steric and electronic properties that can significantly influence the resulting peptide's structure and function. However, its successful incorporation presents challenges, primarily due to steric hindrance. This guide offers expert insights and detailed protocols to navigate these challenges and successfully synthesize peptides containing this novel building block.
Understanding the Chemistry: The Boc/Bzl Protection Strategy
In the Boc/Bzl approach, the Nα-amino group of the incoming amino acid is protected by the Boc group, which is removed at each cycle by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[3] The side chains of trifunctional amino acids are protected by more robust, acid-labile groups, such as benzyl ethers for serine and threonine, which are cleaved at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF).[4][5]
The key to this strategy lies in the differential acid lability of the protecting groups, allowing for selective deprotection of the Nα-amino group while the side-chain protecting groups remain intact throughout the chain assembly.[2]
Diagram of the Boc-SPPS Cycle:
Caption: General workflow of a single cycle in Boc-based Solid Phase Peptide Synthesis.
The Challenge of Incorporating Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid
The structure of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid presents a significant steric challenge to the standard SPPS protocol. The presence of a methyl group at the β-carbon, in addition to the ethoxy group, creates a hindered environment around the α-carbon. This steric bulk can significantly slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[6]
Potential Issues:
-
Incomplete Coupling: The primary challenge is achieving complete and efficient peptide bond formation. Standard coupling conditions may result in low yields of the desired peptide and the formation of deletion sequences (peptides missing the intended amino acid).[6]
-
Aggregation: The introduction of hydrophobic and sterically demanding residues can sometimes promote peptide aggregation on the resin, further impeding reagent access and reaction efficiency.[7]
-
Side Reactions during Cleavage: While the O-ethyl ether is expected to be stable to TFA, the final HF cleavage is a harsh step. The generation of carbocations during this process can potentially lead to side reactions if not properly scavenged.[8]
To overcome these challenges, modifications to the standard Boc-SPPS protocol are necessary. These include the use of more potent coupling reagents, optimized reaction times, and carefully selected cleavage cocktails.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid | Synthesis Grade | Custom Synthesis |
| Boc-L-amino acids | Peptide Synthesis | ChemPep, Bachem |
| Merrifield Resin (or other suitable resin) | 100-200 mesh | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ACS | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Sigma-Aldrich |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich |
| HBTU, HATU, or PyBOP | Peptide Synthesis | Various |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Airgas |
| Anisole, p-Cresol, Thioanisole | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ACS | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
Detailed Protocols
Protocol 1: Resin Loading (Attachment of the First Amino Acid)
The first amino acid is attached to the resin, typically a Merrifield resin for the synthesis of peptide acids.
-
Resin Swelling: Swell the Merrifield resin (1 g, e.g., 0.8 mmol/g substitution) in DCM (10 mL) for 1 hour in a reaction vessel.
-
Preparation of the Cesium Salt: Dissolve the first Boc-protected amino acid (4 equivalents) in a mixture of ethanol and water. Neutralize the solution with an aqueous solution of cesium carbonate until the pH is 7.0. Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Esterification: Add the Boc-amino acid cesium salt (2 equivalents based on resin substitution) to the swollen resin in DMF (10 mL). Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
Washing: After the reaction, wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl groups, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes. Wash the resin thoroughly with DCM.
-
Drying: Dry the resin under vacuum.
Protocol 2: The SPPS Cycle for Standard Amino Acids
This cycle is repeated for each standard amino acid in the peptide sequence.
-
Boc Deprotection:
-
Swell the resin-bound peptide in DCM (10 mL) for 20 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM (10 mL). Agitate for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution (10 mL). Agitate for 30 minutes.[4]
-
-
Washing: Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL) to remove excess TFA.
-
Neutralization:
-
Wash the resin with DCM (2 x 10 mL).
-
Add a solution of 10% DIEA in DCM (10 mL) and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.
-
-
Coupling (Standard Amino Acid):
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) and stir for 10 minutes at 0°C to pre-activate the amino acid.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is required.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Incorporation of Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid
Due to the steric hindrance of this non-canonical amino acid, a more robust coupling strategy is required.
-
Deprotection and Neutralization: Follow steps 1-3 of Protocol 2.
-
Coupling with a Potent Reagent:
-
In a separate vessel, dissolve Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3 equivalents) and a more potent coupling reagent such as HBTU (2.9 equivalents) or HATU (2.9 equivalents) in DMF.[9][10]
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for an extended period, typically 4-12 hours, or even overnight.[9]
-
-
Monitoring and Recoupling:
-
Perform a ninhydrin test. Due to the steric hindrance, it is highly probable that the first coupling will be incomplete.
-
If the test is positive, perform a second coupling (double coupling) by repeating step 2 with a fresh solution of the activated amino acid.
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. Treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Diagram of the Coupling Strategy for Sterically Hindered Amino Acids:
Caption: Decision workflow for the coupling of sterically hindered residues.
Protocol 4: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. This is achieved using anhydrous HF. Extreme caution must be exercised when handling HF. This procedure must be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment.
-
N-terminal Boc Removal: Before HF cleavage, the N-terminal Boc group of the final amino acid must be removed using the deprotection step described in Protocol 2. This prevents t-butylation of sensitive residues.[8]
-
Preparation for HF Cleavage:
-
Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Place the dried resin (e.g., 1 g) in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail to the resin. A common cocktail for peptides containing the O-ethylated threonine would be a mixture of p-cresol and p-thiocresol (9:1 ratio, approximately 1 mL per gram of resin) to scavenge carbocations generated during cleavage.[11] Anisole can also be included.
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Allow the mixture to stir at 0°C for 1-2 hours.[5]
-
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation.
-
Peptide Precipitation:
-
Wash the resin with cold, anhydrous diethyl ether to remove the scavengers.
-
Precipitate the peptide by adding the cleavage mixture to a large volume of cold diethyl ether.
-
Collect the precipitated crude peptide by centrifugation or filtration.
-
-
Washing and Drying: Wash the peptide pellet several times with cold diethyl ether and then dry it under vacuum.
Peptide Characterization and Purification
The crude peptide obtained after cleavage will contain the target peptide along with various impurities. Therefore, purification and characterization are essential.
-
Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12] Given the potential hydrophobicity of peptides containing O-ethylated threonine, a C4 or C8 column may be more suitable than a C18 column. A gradient of acetonitrile in water with 0.1% TFA is typically used for elution. For particularly hydrophobic peptides, alternative purification strategies may be necessary.[13][14]
-
Characterization:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[3]
-
Amino Acid Analysis (AAA): This technique can be used to verify the amino acid composition of the peptide, although it may not be able to distinguish the O-ethylated threonine from other amino acids.
-
Analytical HPLC: To assess the purity of the final product.
-
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
| Low Final Peptide Yield | Incomplete coupling of the sterically hindered amino acid. | Use more potent coupling reagents (HATU, PyBOP), increase coupling times, and perform double couplings. Consider using a lower substitution resin to reduce steric hindrance on the solid support. |
| Premature chain termination due to incomplete deprotection or capping. | Ensure complete Boc deprotection by extending the TFA treatment time. Use a capping step after difficult couplings to block unreacted amines. | |
| Presence of Deletion Sequences | Inefficient coupling of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid. | Optimize the coupling protocol as described above. The use of microwave-assisted peptide synthesis can sometimes improve coupling efficiency for hindered residues. |
| Side Reactions during Cleavage | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations. | Use an appropriate scavenger cocktail during HF cleavage. For peptides containing tryptophan, the addition of indole to the cleavage cocktail can be beneficial. |
| Incomplete removal of side-chain protecting groups. | Extend the HF cleavage time or use a "low-high" HF cleavage procedure for particularly resistant protecting groups.[11] | |
| Difficulty in Purification | The peptide is highly hydrophobic and has poor solubility. | Use a less hydrophobic stationary phase (C4 or C8) for RP-HPLC. Optimize the mobile phase, potentially using alternative organic modifiers like isopropanol.[13] |
Conclusion
The incorporation of non-canonical amino acids like Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid into peptides is a valuable tool for modulating their biological activity and therapeutic potential. While the steric hindrance posed by this O-alkylated allo-threonine derivative presents a synthetic challenge, the protocols and strategies outlined in this application note provide a comprehensive guide for its successful integration using Boc-SPPS. By employing potent coupling reagents, optimizing reaction conditions, and utilizing appropriate cleavage and purification methods, researchers can effectively synthesize novel peptides containing this unique building block, thereby expanding the horizons of peptide-based drug discovery.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. Retrieved from [Link]
- Spencer, J. R., et al. (1997). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 62(14), 4544-4552.
-
Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Pentelute, B. L., & Kent, S. B. (2018). Homoserine and Threonine Peptide Assembly. eScholarship, University of California. Retrieved from [Link]
-
Casset, J. B., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. Retrieved from [Link]
-
Pennington, M. W. (2025, August 10). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
-
Heder, A., et al. (2021, December 9). Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. MDPI. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Hartmann, R., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
Illinois Experts. (n.d.). Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Retrieved from [Link]
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
- Dick, F. (1995). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
- de Visser, P. C., et al. (1993). Solid-phase synthesis of O-phosphorothioylserine- and -threonine-containing peptides as well as of O-phosphoserine. The Journal of Organic Chemistry, 58(20), 5130-5137.
-
Isbrandt, T., et al. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]
-
Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
University of Delaware. (n.d.). Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. Retrieved from [Link]
-
Frontiers. (2017, February 1). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Retrieved from [Link]
-
MDPI. (2023, September 13). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Giraud, M., et al. (2007, November 19). On choosing the right ether for peptide precipitation after acid cleavage. UPF. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genscript.com [genscript.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Incorporation of Ethoxy-Substituted Amino Acids into Synthetic Peptides
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Peptidic Alphabet
The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These modifications can enhance stability against enzymatic degradation, improve receptor binding affinity, and fine-tune solubility and pharmacokinetic profiles.[1] Ethoxy-substituted amino acids, such as O-Ethyl-L-Tyrosine, represent a subtle yet impactful modification. The ethyl ether linkage on the side chain is generally stable to standard synthesis and cleavage conditions, allowing for the creation of permanently modified peptides with altered hydrophobicity and steric properties.
This guide provides a comprehensive framework and detailed protocols for the successful incorporation of ethoxy-substituted amino acids into peptides using the robust and widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.
Core Principles and Strategic Planning
The successful synthesis of modified peptides hinges on a sound understanding of the underlying chemistry and a robust strategic plan. The incorporation of an ethoxy-substituted residue is no exception.
The Fmoc/tBu Orthogonal Protection Scheme
Solid-Phase Peptide Synthesis (SPPS) simplifies peptide production by anchoring the growing peptide chain to an insoluble resin support, allowing for easy removal of excess reagents and byproducts through simple washing and filtration steps. The most prevalent method, Fmoc/tBu SPPS, relies on an orthogonal protecting group strategy, which is critical for selective deprotection at different stages of the synthesis.[2]
-
Nα-Fmoc Group: The N-terminus of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is efficiently removed by a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][4]
-
Side-Chain Protecting Groups: Reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group. These groups are stable to the mild basic conditions used for Fmoc removal but are cleaved during the final step with a strong acid, most commonly Trifluoroacetic Acid (TFA).[3][5]
The O-Ethyl Group: A Stable Modification
A key consideration for any non-canonical amino acid is the stability of its unique functional group. For ethoxy-substituted residues like O-Ethyl-L-Tyrosine (Tyr(Et)), the ethyl ether linkage on the phenolic side chain is chemically robust. Unlike the intentionally acid-labile tBu ether on Fmoc-Tyr(tBu)-OH, the O-ethyl group is stable to the concentrated TFA used in the final cleavage step.
This stability is advantageous as it means the ethoxy group acts as a permanent modification that will be present in the final peptide product. Consequently, there is no need for a specialized or orthogonal protecting group for the ethoxy moiety itself. The commercially available Fmoc-Tyr(Et)-OH can be used directly in the standard SPPS workflow.
Experimental Workflow and Detailed Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.
Visualizing the SPPS Workflow
The entire process can be visualized as a repeating cycle of deprotection and coupling, followed by a final cleavage step to release the desired peptide.
Caption: Two-stage process of amino acid activation and coupling.
Coupling Procedure:
-
In a separate vial, dissolve Fmoc-Tyr(Et)-OH and the activating agent (e.g., HBTU) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution and vortex briefly. This is the "activation" step.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin from Protocol 2.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Optional but recommended: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Final Cleavage and Deprotection
This final step uses a strong acid to cleave the completed peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups.
[5][6]The Role of Scavengers: During cleavage, reactive carbocations are generated from the protecting groups. These can cause unwanted side reactions with nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are added to the TFA "cocktail" to trap these reactive species.
[6][7]Table 2: Common TFA Cleavage Cocktails
| Cocktail | Composition (v/v/w) | Target Residues / Use Case |
| Standard | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | "Universal" cocktail for peptides containing multiple sensitive residues, especially Trp and Arg(Pbf). |
Cleavage Procedure:
-
Ensure the peptide-resin is dry after the final wash steps.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin once or twice with a small volume of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen if necessary.
-
Add the TFA solution dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the tube to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.
-
Dry the final peptide pellet under vacuum.
Purification and Characterization
The crude peptide product must be purified and its identity confirmed.
-
Purification: The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). T[8]his technique separates the target peptide from deletion sequences and other impurities generated during synthesis.
-
Characterization: The identity and purity of the final product should be confirmed using analytical techniques:
[10][11]### Troubleshooting and Expert Insights
-
Incomplete Coupling: If a Kaiser test indicates incomplete coupling, especially with sterically hindered residues, simply repeat the coupling step (a "double couple") with a fresh solution of activated amino acid before proceeding to the next deprotection.
-
Side Reactions: While SPPS is robust, side reactions like aspartimide formation (at Asp-Gly or Asp-Ser sequences) or diketopiperazine formation at the dipeptide stage can occur. U[12][13]sing coupling reagents with additives like HOBt or employing pseudoproline dipeptides can mitigate these issues.
-
Confirming Ethoxy Stability: While the O-ethyl group is expected to be stable, it is imperative to confirm this with mass spectrometry. The final peptide's molecular weight should correspond to the sequence containing the intact ethoxy modification. Any deviation could indicate an unexpected side reaction.
Conclusion
The incorporation of ethoxy-substituted amino acids is a straightforward modification that can be readily achieved using standard Fmoc-SPPS protocols. The key to success lies in understanding the stability of the O-ethyl group, which allows it to be treated as a permanent modification without the need for side-chain protection. By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently synthesize these valuable modified peptides for a wide range of applications in chemical biology and drug discovery.
References
-
Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides? Abyntek Biopharma. [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]
-
CDN. Peptide Cleavage from Resin Protocol. CDN. [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 26, 10929-10939. [Link]
-
Bio-protocol. (2025, October 5). Peptide Synthesis. Bio-protocol. [Link]
-
AAPPTEC. Planning a Peptide Synthesis. AAPPTEC. [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
-
Scribd. Side Reaction in Peptide Synthesis Presentation. Scribd. [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.[Link]
-
Novabiochem®. Fmoc Solid Phase Synthesis of Phosphopeptides.[Link]
-
Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.[Link]
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
- Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International journal of peptide and protein research, 43(1), 39–46.
-
Filo. (2025, June 14). Side Reactions in Peptide Synthesis. Filo. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.[Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Shaik, S. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
Sources
- 1. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. renyi.hu [renyi.hu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. bachem.com [bachem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. peptide.com [peptide.com]
- 13. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
Scalable synthesis of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid from threonine
This Application Note is designed for researchers and process chemists in drug development requiring a robust, scalable route to Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid .
Executive Summary
-
Target Molecule: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid (also known as
-Boc- -ethyl-L-allothreonine ). -
Starting Material: L-Threonine (Natural configuration: (2S,3R) ).[1]
-
Key Challenge: The synthesis requires a specific inversion of configuration at the
-carbon (C3) from (R) to (S) while simultaneously installing the ethyl ether. Direct alkylation of L-threonine retains the (3R) configuration, yielding the wrong diastereomer. -
Chosen Strategy: Cyclic Sulfamidate Scaffold . This route utilizes a "retention-then-inversion" mechanism. The formation of the cyclic sulfamidate from L-threonine proceeds with retention, while the subsequent nucleophilic ring-opening by ethoxide proceeds via an
mechanism, guaranteeing the required inversion to the (2S,3S) stereochemistry.
Part 1: Strategic Analysis & Pathway Design
The Stereochemical Paradox
Natural L-Threonine possesses the (2S,3R) configuration.[1] The target molecule requires (2S,3S) .[1][2]
-
Direct Alkylation (e.g., NaH/EtI): Typically retains C3 stereochemistry
Yields (2S,3R) product (Incorrect). -
Mitsunobu Etherification: Can invert C3, but intermolecular Mitsunobu reactions with aliphatic alcohols (ethanol) are often low-yielding and prone to side reactions (aziridine formation) on
-protected amino acids. -
Cyclic Sulfamidate Route (Recommended): This is the industry-standard "stereochemical edit" for 1,2-amino alcohols. It locks the conformation and activates the C3 position for a clean
displacement, ensuring high diastereomeric excess (de > 98%).
Reaction Pathway Diagram
Figure 1: Stereocontrolled synthesis pathway via cyclic sulfamidate, ensuring inversion from (2S,3R) to the target (2S,3S).
Part 2: Detailed Experimental Protocol
Phase 1: Scaffold Assembly (Protection & Activation)
Step 1: Synthesis of N-Boc-L-Threonine Benzyl Ester Rationale: The benzyl ester protects the carboxyl group and is orthogonal to the Boc group during the final hydrogenation step.
-
Boc Protection: Suspend L-Threonine (1.0 equiv) in Dioxane/H2O (1:1). Add
(2.0 equiv) and (1.1 equiv). Stir at RT for 12 h. Acidify to pH 3, extract with EtOAc. -
Benzylation: Dissolve N-Boc-L-Thr-OH in DMF. Add
(1.0 equiv) and Benzyl Bromide (1.05 equiv). Stir at RT for 4 h. -
Workup: Dilute with water, extract with EtOAc, wash with brine. Crystallize from Hexane/EtOAc.
Step 2: Formation of the Cyclic Sulfamidate Rationale: This two-step "one-pot" sequence creates the electrophilic ring. The reaction conditions must be strictly anhydrous to prevent hydrolysis.
| Reagent | Equiv | Role |
| Thionyl Chloride ( | 1.2 | Cyclization Agent |
| Imidazole | 2.5 | HCl Scavenger |
| 0.01 | Oxidation Catalyst | |
| 1.5 | Stoichiometric Oxidant |
Protocol:
-
Cyclization: Dissolve N-Boc-L-Thr-OBzl (10 g, 32 mmol) in dry DCM (150 mL). Cool to -78°C .
-
Add Imidazole (5.4 g, 80 mmol) followed by dropwise addition of
(2.8 mL, 38 mmol). -
Stir at -78°C for 30 min, then warm to 0°C for 1 h. (TLC check: conversion to cyclic sulfamidite).
-
Oxidation: Dilute with MeCN (150 mL) and Water (150 mL). Add catalytic
(66 mg) and (10.3 g). -
Stir vigorously at 0°C for 2 h. The mixture will turn dark/brown.
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with saturated
(to reduce Ru/Iodine species) and brine. Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc 4:1). The cyclic sulfamidate is a stable white solid.
Phase 2: Stereoselective Inversion & Finalization
Step 3: Nucleophilic Ring Opening (The Inversion Step)
Rationale: Ethoxide attacks the
-
Activation: Dissolve the Cyclic Sulfamidate (5.0 g) in anhydrous Ethanol (50 mL).
-
Nucleophile Generation: In a separate flask, generate sodium ethoxide (NaOEt) by adding NaH (1.1 equiv) to anhydrous Ethanol at 0°C.
-
Reaction: Add the sulfamidate solution to the ethoxide solution. Stir at RT for 2–4 h.
-
Monitoring: Monitor by HPLC/TLC. The sulfamidate spot should disappear, forming a polar sulfamate intermediate.
Step 4: Hydrolysis and Reprotection
Rationale: The product of Step 3 is an
-
Hydrolysis: Evaporate ethanol. Dissolve residue in 10% aqueous HCl (or 20%
in dioxane). Heat to 60°C for 2 h. (Cleaves -sulfate and -Boc). -
Neutralization: Cool to 0°C. Adjust pH to ~9 using NaOH.
-
Reprotection: Add
(1.5 equiv) and stir at RT for 4 h (maintain pH 9). -
Isolation: Acidify to pH 3, extract with EtOAc. The product is N-Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid benzyl ester .
Step 5: Ester Cleavage (Hydrogenolysis)
-
Dissolve the benzyl ester in MeOH. Add 10% Pd/C (5 wt%).
-
Stir under
(1 atm, balloon) for 4 h. -
Filter through Celite. Concentrate to yield the final free acid.
Part 3: Quality Control & Validation
To ensure the integrity of the (2S,3S) stereocenter, the following analytical controls are required.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Distinct doublet for |
| Stereochemistry | Chiral HPLC | > 98% de (diastereomeric excess). Absence of (2S,3R) peak. |
| Purity | HPLC (C18) | > 98.0% |
| Residual Solvents | GC-Headspace | Compliant with ICH Q3C. |
Troubleshooting Guide
-
Low Yield in Step 2 (Cyclization): Ensure strictly anhydrous conditions during
addition. Moisture hydrolyzes the thionyl chloride. -
Incomplete Inversion: Ensure the cyclic sulfamidate is fully purified before Step 3. Residual imidazole can interfere.
-
Racemization at C2: Avoid excessive heating during the NaOEt step. The C2 proton is acidic; however, the ring opening is usually faster than deprotonation at RT.
References
-
Cyclic Sulfamidate Methodology: Meléndez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581–2616. Link
-
Threonine Inversion: Blaskovich, M. A., & Lajoie, G. A. (1993). Stereoselective Synthesis of Allo-Threonine and
-Methyl-Allo-Threonine from Threonine. Journal of the American Chemical Society, 115, 5021. Link -
Sulfamidate Ring Opening: Cohen, S. B., & Halcomb, R. L. (2002). Application of Serine- and Threonine-Derived Cyclic Sulfamidates for the Synthesis of Functionalized Amino Acids. Journal of the American Chemical Society. Link
Sources
Protecting Group Strategies for (2S,3S)-2-Amino-3-ethoxybutanoic Acid: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-2-Amino-3-ethoxybutanoic acid, a non-proteinogenic amino acid with a unique β-ethoxy side chain, presents distinct challenges and opportunities in synthetic chemistry, particularly in the construction of novel peptides and complex molecular architectures. The strategic application of protecting groups to its amine and carboxylic acid functionalities is paramount for achieving high yields, preventing undesirable side reactions, and ensuring stereochemical integrity during multi-step syntheses. This comprehensive guide provides an in-depth analysis of orthogonal protecting group strategies tailored for this specific amino acid. We will explore the rationale behind the selection of common protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the α-amino group, and various esterification methods for the carboxylic acid moiety. Detailed, field-proven protocols, causality behind experimental choices, and comparative data are presented to empower researchers in designing robust and efficient synthetic routes.
Introduction: The Synthetic Challenge and Strategic Imperative
The synthesis of peptides and other complex molecules requires a delicate orchestration of reactions, where specific functional groups must be temporarily masked to direct reactivity to the desired site. This is particularly true for bifunctional molecules like amino acids. (2S,3S)-2-Amino-3-ethoxybutanoic acid, an analog of threonine, introduces an additional layer of consideration due to its β-ethoxy group. This side chain can influence the steric environment around the reactive centers and the solubility of the molecule and its derivatives.
An effective protecting group strategy is not merely about blocking a functional group; it is about implementing an orthogonal system. Orthogonality ensures that each protecting group can be removed under a specific set of conditions without affecting the others, allowing for the sequential and controlled manipulation of the molecule.[1] The three pillars of a successful strategy are:
-
Ease of Introduction: The protecting group should be introduced in high yield and without racemization.
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Facile and Selective Removal: The deprotection should be clean, high-yielding, and not impact other protecting groups or the integrity of the target molecule.
This guide will focus on the most widely employed and versatile protecting groups in modern organic synthesis, providing a practical framework for their application to (2S,3S)-2-amino-3-ethoxybutanoic acid.
Orthogonal Protection of the α-Amino Group
The nucleophilicity of the α-amino group necessitates its protection to prevent self-condensation and other unwanted side reactions during carboxylic acid activation and coupling. The choice of the N-protecting group is often the cornerstone of the entire synthetic strategy, dictating the conditions for subsequent deprotection steps.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a cornerstone of acid-labile protection in peptide synthesis.[2] Its steric bulk effectively shields the amine, and its removal under acidic conditions is typically clean and efficient.
Causality of Choice: The Boc group is ideal for strategies where other functionalities are sensitive to basic conditions or hydrogenolysis. It is a robust and cost-effective choice for many applications.
dot
Caption: Boc protection of the amino acid.
Protocol 1: N-Boc Protection of (2S,3S)-2-Amino-3-ethoxybutanoic Acid
-
Dissolution: Dissolve (2S,3S)-2-amino-3-ethoxybutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (NaOH, 2.0 eq) and stir until the amino acid is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amino acid.
-
Deprotection: The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM).[3]
Protocol 2: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected amino acid (1.0 eq) in DCM.
-
Acid Treatment: Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Removal of Acid: Concentrate the reaction mixture in vacuo and co-evaporate with toluene (3x) to remove residual TFA. The deprotected amino acid is typically obtained as a TFA salt.
Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group is a classic protecting group, removable by catalytic hydrogenolysis, a mild and highly selective method.[4]
Causality of Choice: The Cbz group is orthogonal to both acid-labile (e.g., Boc, t-butyl esters) and base-labile (e.g., Fmoc, methyl/ethyl esters) protecting groups. This makes it a versatile choice for complex synthetic strategies.[4]
dot
Caption: Cbz protection of the amino acid.
Protocol 3: N-Cbz Protection of (2S,3S)-2-Amino-3-ethoxybutanoic Acid
-
Dissolution: Suspend (2S,3S)-2-amino-3-ethoxybutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir vigorously.
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Dilute the reaction with water and wash with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Deprotection: The Cbz group is typically removed by catalytic hydrogenation.
Protocol 4: N-Cbz Deprotection
-
Dissolution: Dissolve the N-Cbz protected amino acid (1.0 eq) in methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo to obtain the deprotected amino acid.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[5] It is stable to acidic conditions, making it orthogonal to Boc and t-butyl based side-chain protection.[6]
Causality of Choice: The Fmoc group is the preferred choice for SPPS using the Fmoc/tBu strategy. Its removal under mild basic conditions (typically with piperidine) preserves acid-labile linkages to the solid support and acid-labile side-chain protecting groups.[7]
dot
Caption: Fmoc protection of the amino acid.
Protocol 5: N-Fmoc Protection of (2S,3S)-2-Amino-3-ethoxybutanoic Acid
-
Dissolution: Dissolve (2S,3S)-2-amino-3-ethoxybutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) in dioxane dropwise.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up:
-
Pour the reaction mixture into ice-cold water and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or flash chromatography.
-
Deprotection: The Fmoc group is cleaved using a secondary amine, most commonly piperidine.
Protocol 6: N-Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected amino acid in N,N-dimethylformamide (DMF).
-
Base Treatment: Add a 20% solution of piperidine in DMF and stir at room temperature for 10-30 minutes.
-
Work-up: The deprotected amine is typically used directly in the next step of a synthesis, especially in SPPS. For solution-phase, the solvent and excess piperidine can be removed in vacuo.
Protection of the Carboxylic Acid Group
The carboxylic acid group is typically protected as an ester to prevent its participation in undesired reactions and to facilitate purification. The choice of ester is critical for compatibility with the N-protecting group and the overall synthetic strategy.
Methyl Ester
Methyl esters are simple to prepare and are stable to the acidic conditions used for Boc deprotection. They are, however, labile to basic conditions, making them suitable for strategies where final deprotection is achieved by saponification.
Protocol 7: Methyl Esterification
-
Suspension: Suspend the N-protected (2S,3S)-2-amino-3-ethoxybutanoic acid (1.0 eq) in methanol.
-
Reagent Addition: Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Concentration: Remove the solvent and excess reagent in vacuo to yield the methyl ester hydrochloride salt (if starting from the unprotected amino acid) or the N-protected methyl ester.
Deprotection: Saponification with a base such as lithium hydroxide (LiOH) is a common method.[8]
Benzyl Ester
Benzyl esters offer the advantage of being removable by hydrogenolysis, making them orthogonal to both acid- and base-labile protecting groups.[]
Protocol 8: Benzyl Esterification
-
Suspension: Suspend the N-protected amino acid (1.0 eq) in a mixture of benzyl alcohol and toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid (PTSA, 0.1 eq).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Work-up: After cooling, dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by chromatography if necessary.
Deprotection: Cleavage is achieved via catalytic hydrogenation as described for the Cbz group (Protocol 4).
tert-Butyl Ester
tert-Butyl esters are cleaved under acidic conditions, making them compatible with Fmoc-based strategies where the final deprotection is performed with TFA.[2]
Protocol 9: tert-Butyl Esterification
-
Suspension: Suspend the N-Boc protected amino acid (1.0 eq) in DCM.
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and tert-butanol (5.0 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up:
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by chromatography.
-
Deprotection: Acidolysis with TFA, as described for the Boc group (Protocol 2).
Orthogonal Strategy Selection
The choice of an orthogonal protecting group pairing is dictated by the overall synthetic plan. The following table summarizes the compatibility of the discussed protecting groups.
| N-Protecting Group | Deprotection Condition | Compatible Carboxyl Protection | Incompatible Carboxyl Protection |
| Boc | Acid (TFA) | Methyl Ester, Benzyl Ester | tert-Butyl Ester |
| Cbz | Hydrogenolysis (H₂/Pd/C) | Methyl Ester, tert-Butyl Ester | Benzyl Ester |
| Fmoc | Base (Piperidine) | Benzyl Ester, tert-Butyl Ester | Methyl Ester |
Conclusion
The successful synthesis of complex molecules incorporating (2S,3S)-2-amino-3-ethoxybutanoic acid is critically dependent on the judicious selection and implementation of an orthogonal protecting group strategy. By understanding the chemical properties and reactivities of the Boc, Cbz, and Fmoc groups for amine protection, and methyl, benzyl, and tert-butyl esters for carboxylic acid protection, researchers can devise robust and efficient synthetic routes. The protocols and strategic considerations outlined in this guide provide a practical framework for navigating the synthetic challenges associated with this unique amino acid, paving the way for its application in the development of novel therapeutics and advanced materials.
References
- A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs.
- SUPPORTING INFORM
- Amino Acid-Protecting Groups. (2019).
- Amino Acid Deriv
- 'i F. Royal Society of Chemistry.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.
- Synthesizing tertiary-butylesters of BOC-amino acids. (2022). Reddit.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Fmoc Amino Acids for SPPS. (2024). AltaBioscience.
- BOC-Amino Acids. BOC Sciences.
- Protecting Groups.
- Protective Groups. Organic Chemistry Portal.
- Process for the synthesis of beta amino acids.
- Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- O-Benzyl-D-threonine benzyl ester oxal
- Synthetic procedure. Scholars Research Library.
- Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. (2008).
- A Convenient Synthesis of Amino Acid Methyl Esters. (2008). PMC.
- L-Threonine-N-fmoc, O-t-butyl ether (¹³C₄, 97-99%).
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Fmoc-Thr(tBu)-OH. Sigma-Aldrich.
- N-Boc-O-ethyl-L-allothreonine 95%. Advanced ChemBlocks.
- L-Threonine-N-Fmoc, O-tert-butyl ether (¹⁵N, 98%).
- L-THREONINE BENZYL ESTER synthesis. ChemicalBook.
- Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. (2019). PMC.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
- Synthesis method of D-threonine.
- Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021).
- 2.2 Carboxy Group.
- 6 Synthesis of N-Alkyl Amino Acids.
- Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH.
- A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of.
- Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. The University of Queensland.
- Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com.
- Method for preparing Boc-L-threonine.
- Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. rsc.org [rsc.org]
Application Note: Overcoming Steric Barriers in Boc-Solid Phase Peptide Synthesis (SPPS)
Executive Summary
The synthesis of peptides containing sterically hindered residues—such as N-methylated amino acids,
This guide details three tiers of protocols to overcome these barriers, moving from high-efficiency onium salts (HATU/COMU) to the "nuclear option" of in-situ acid fluorides (TFFH).
Mechanistic Insight: The Kinetic vs. Thermodynamic War
To solve the problem, one must understand the failure mode. In hindered systems, the rate of amide bond formation (
The Oxazolone Pathway
The primary mechanism of racemization for activated Boc-amino acids is the formation of a 5(4H)-oxazolone.[3]
-
Activation: The carboxylate is converted to a leaving group (e.g., -OBt, -OAt).[4][5]
-
Cyclization: The carbonyl oxygen of the carbamate (Boc) or amide backbone attacks the activated carbonyl carbon.
-
Proton Loss: The
-proton on the oxazolone ring is acidic; base removal leads to an aromatic intermediate that loses chirality.
The goal of the protocols below is to maximize
Figure 1: The competition between productive coupling and oxazolone-mediated racemization.[6] High-efficiency reagents are required to favor the green path.
Reagent Selection Matrix
| Feature | HATU / HOAt | COMU / Oxyma | TFFH |
| Class | Aminium (Uronium) Salt | Aminium (Uronium) Salt | Fluoroformamidinium Salt |
| Active Species | OAt Ester (7-azabenzotriazole) | Oxyma Ester | Acid Fluoride |
| Steric Power | High (Anchimeric assistance) | High (Superior leaving group) | Extreme (Smallest leaving group) |
| Safety | Explosive properties (HOAt) | Safe (Non-explosive) | Corrosive (HF byproduct) |
| Use Case | N-methyl, | Microwave SPPS, Green Chem | Aib-Aib, N-Me to N-Me |
Protocol A: The Modern Standard (COMU or HATU)
Best for: Single N-methyl residues, Ile-Ile, Val-Val linkages.
While HATU has long been the gold standard due to the anchimeric assistance of the pyridine nitrogen in HOAt, COMU is increasingly preferred. It generates the Oxyma active ester, which is safer (non-explosive) and often shows superior solubility and coupling efficiency in comparative studies [1, 2].
Materials
-
Base: DIEA (Diisopropylethylamine).[7][10] Note: Use Collidine if racemization is critical (e.g., Cys, His), but DIEA is standard for sterics.
-
Solvent: DMF (anhydrous).
Step-by-Step Workflow
-
Stoichiometry: Use 3-4 equivalents of Boc-Amino Acid and Coupling Reagent relative to resin loading. Use 6-8 equivalents of DIEA.
-
Pre-Activation (Critical):
-
Coupling:
-
Add the pre-activated solution to the neutralized resin.[8]
-
Time: 1 hour at Room Temperature.
-
Optimization: If using microwave, heat to 50°C for 10 mins (COMU is stable; HATU is less stable at high T).
-
-
Re-Coupling:
Protocol B: The "Nuclear Option" (In-Situ Acid Fluorides)
Best for: Contiguous hindered residues (Aib-Aib, N-Me-Aib), or when Protocol A fails.
When the steric wall is too high for an OAt/Oxyma ester (which are bulky themselves), the Acid Fluoride is the solution. The fluoride atom is small, creating minimal steric interference during the nucleophilic attack. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ [3, 4].[10][11]
Materials
-
Solvent: DCM (Dichloromethane) or DMF.[2][4][7] DCM is often preferred for acid fluoride formation as it promotes tight ion pairing.
Step-by-Step Workflow
-
Stoichiometry:
-
Boc-AA: 4 eq.
-
TFFH: 4 eq.
-
DIEA: 8 eq.[1]
-
-
Activation (In-Situ):
-
Coupling:
Protocol C: Monitoring & Quality Control
The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple via reaction with a primary amine. It will not detect unreacted N-methyl amino acids or secondary amines (e.g., Proline), leading to false negatives (thinking coupling is complete when it is not).
The Chloranil Test (For Secondary Amines)
Use this for checking deprotection of N-methyl/Proline residues or coupling completeness onto them.
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% p-Chloranil in DMF.
-
Procedure:
-
Take a small resin sample in a tube.
-
Add 2 drops of A and 2 drops of B.
-
Wait 5 minutes at room temperature.
-
-
Interpretation:
-
Blue/Green beads: Positive (Free secondary amine present -> Coupling incomplete).
-
Colorless/Yellow beads: Negative (No free amine -> Coupling complete).
-
Decision Logic for Hindered Couplings
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
El-Faham, A., et al. (2009). COMU: A Third Generation of Uronium-Type Coupling Reagent.[8] Chemistry – A European Journal, 15(37), 9404–9416. [Link]
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[6][10] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405–410. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
Application Note: Recommended Storage and Handling Protocols for Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Abstract
This document provides a comprehensive guide to the optimal storage and handling procedures for Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a valuable N-protected amino acid derivative used in peptide synthesis and drug development. Adherence to these protocols is critical for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel. The following sections detail the principles of stability, recommended environmental conditions, safe handling workflows, and emergency procedures.
Introduction and Chemical Profile
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a non-canonical amino acid featuring a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino function. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile, orthogonal removal under mild acidic conditions.[][2][] The ethoxy moiety on the side chain offers unique steric and electronic properties for incorporation into novel peptide structures and other complex molecules.[4]
The stability of this compound is primarily dictated by the integrity of the acid-labile Boc group.[5] Improper storage, particularly exposure to moisture or acidic environments, can lead to premature deprotection, compromising sample purity and leading to failed syntheses. Therefore, a rigorous and evidence-based approach to storage and handling is not merely a safety precaution but a prerequisite for successful research.
Key Chemical Properties
The following table summarizes the typical physical and chemical properties for a Boc-protected amino acid of this nature.
| Property | Value | Rationale & Significance |
| Appearance | White to off-white solid/powder.[6] | A significant change in color may indicate degradation or contamination. |
| Boc Group Stability | Stable in neutral and basic conditions; labile in acidic conditions.[][2][][5] | This dictates the chemical compatibility and deprotection strategy. Avoid all acidic vapors in storage areas. |
| Hygroscopicity | Tends to be hygroscopic.[7] | Absorption of atmospheric moisture can decrease purity and potentially catalyze degradation. This underscores the need for sealed, dry storage. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[6][8][9] | Co-storage or mixing with these materials must be strictly avoided to prevent vigorous reactions or degradation. |
Storage Protocols for Maximum Stability
The primary objective of a storage protocol is to create an environment that minimizes degradation. For Boc-protected amino acids, the main threats are moisture and acidic contaminants.
Principle of Stability
The tert-butyl carbamate linkage of the Boc group is susceptible to acid-catalyzed hydrolysis. This reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. Water can act as a proton source, especially in the presence of trace acidic impurities, making anhydrous conditions paramount for long-term stability. While generally stable at room temperature for short periods, prolonged exposure can lead to gradual decomposition.[10]
Recommended Storage Conditions
| Storage Type | Temperature | Atmosphere | Container | Recommended Duration |
| Long-Term | -20°C is recommended; -80°C is also suitable.[7][11][12] | Inert gas (Argon or Nitrogen) backfill is best practice. | Tightly sealed, amber glass vial or other light-blocking container.[11][12] | Up to several years. |
| Short-Term | 4°C to 5°C.[11] | Dry air is acceptable; inert gas is preferred. | Tightly sealed vial. | Weeks to months. |
| In-Solution | -20°C or below. | N/A | Sealed vials; use of sterile buffer is recommended. | Not recommended; if necessary, for a few days at most.[7][11] |
Protocol for Receiving and Initial Storage
-
Inspect: Upon receipt, visually inspect the container for any damage to the seal.
-
Log: Record the date of receipt, lot number, and initial condition in the laboratory inventory system.
-
Equilibrate (if shipped cold): If the compound arrives on ice packs, place the unopened container in a desiccator at room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.[7][11]
-
Store: Transfer the container to the designated long-term storage location (e.g., a -20°C freezer). Ensure the storage area is free from acidic or oxidizing materials.[6][8]
Safe Handling and Personal Protective Equipment (PPE)
While this specific compound has not been exhaustively studied for its toxicology, compounds with similar structures may cause skin, eye, and respiratory irritation.[13] Therefore, a cautious approach based on established laboratory safety practices is mandatory.
Engineering Controls
All handling of the solid compound, especially weighing, should be performed inside a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[6][8][13][14][15]
Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9] | Protects eyes from accidental splashes or airborne dust particles. |
| Hand Protection | Nitrile or other chemically resistant gloves.[6] | Prevents direct skin contact. Inspect gloves before use and remove them using the proper technique to avoid skin contamination. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a fume hood. A dust mask may be used for large quantities.[6][7] | Prevents inhalation of fine powder. |
Workflow for Safe Handling
The following diagram outlines the standard procedure for safely accessing and using the compound.
Caption: Standard workflow for handling Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
Experimental Protocols
Protocol for Weighing the Compound
-
Retrieve the sealed container from cold storage.
-
Place the unopened container in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes. Causality : This prevents water condensation on the hygroscopic solid, which would alter the mass and degrade the compound.[7][11]
-
Working within a fume hood, open the container.
-
Quickly weigh the desired amount of the solid into a tared, clean, and dry container. Minimize the time the stock container is open to the atmosphere.
-
After dispensing, it is good practice to gently purge the headspace of the stock container with an inert gas like argon or nitrogen before tightly resealing.
-
Seal the container lid with parafilm for extra protection against moisture ingress.
-
Immediately return the stock container to its designated cold storage location.
Protocol for Preparing a Stock Solution
-
Follow the weighing protocol (Section 4.1) to obtain the desired mass of the solid.
-
Add the weighed solid to a clean, dry volumetric flask.
-
Add a portion of the desired solvent (e.g., DMF, DCM, or an appropriate buffer, depending on the subsequent application). Ensure the solvent is compatible with the Boc protecting group (i.e., not strongly acidic).
-
Gently swirl or sonicate the mixture until the solid is completely dissolved.
-
Once dissolved, add the solvent to the final volume mark.
-
Note: Storing peptides or their derivatives in solution is generally not recommended due to lower stability.[7][11] If storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Spill Management and Waste Disposal
Spill Response Protocol
In the event of a spill, remain calm and follow the appropriate procedure based on the spill's size and location.
-
Small Spill (Solid):
-
Large Spill:
Spill Response Decision Workflow
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.ca [fishersci.ca]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 13. aksci.com [aksci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Improving yields in the synthesis of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Technical Support Center: Optimization of Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid Synthesis
Critical Alert: Stereochemical Validation
Before proceeding, verify your starting material.
The target molecule, Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid , is the
-
Natural L-Threonine possesses (2S, 3R) stereochemistry.[1] Direct alkylation (Williamson synthesis) of L-Threonine retains the C3 configuration, yielding the (2S, 3R) diastereomer, not your target.[1]
-
Requirement: You must start with Boc-L-allo-Threonine or an ester thereof.[1] If you are starting with natural L-Threonine, you must utilize a synthetic route involving C3 inversion (e.g., thionyl chloride-induced oxazoline cyclization) prior to ethylation.[1]
Module 1: The Yield Bottleneck (O-Alkylation)
The synthesis of
Diagnostic Workflow
Use this flowchart to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in threonine ether synthesis.
Protocol A: The "Silver Bullet" Method (Recommended)
Best for: High-value synthesis requiring maximum stereochemical retention and minimal elimination.
Mechanism: Silver(I) oxide (
Reagents:
-
Substrate: Boc-L-allo-Thr-OBzl (Benzyl ester protection is preferred to prevent carboxyl alkylation).[1]
-
Alkylating Agent: Ethyl Iodide (EtI) – Must be fresh/copper-stabilized.[1]
-
Base/Promoter: Silver(I) Oxide (
). -
Solvent: Acetonitrile (ACN) or DMF (Dry).
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 eq of Boc-L-allo-Thr-OBzl in anhydrous ACN (0.2 M concentration).
-
Activation: Add 10.0 eq of Ethyl Iodide. (Excess is necessary due to volatility and kinetics).
-
Initiation: Add 2.0 eq of
in one portion. -
Reaction: Seal the vessel tightly (EtI is volatile). Stir vigorously at room temperature for 24–48 hours.
-
Note: Do not heat. Heating >40°C increases elimination risk.
-
-
Workup: Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The crude oil is usually pure enough for the next step (ester hydrolysis).
Why this works:
Protocol B: The Optimized Williamson Method (Scalable)
Best for: Large-scale synthesis where silver costs are prohibitive. Risk: Higher risk of elimination; strict temperature control is mandatory.
Reagents:
-
Base: Sodium Hydride (NaH), 60% dispersion in oil.
-
Solvent: DMF (Anhydrous) – THF is too slow for this reaction.
-
Additive: Tetrabutylammonium iodide (TBAI) – Catalytic (0.1 eq).
Step-by-Step Protocol:
-
Chilling: Dissolve 1.0 eq Boc-L-allo-Thr-OBzl in DMF.[1] Cool to -20°C (Cryostat or ice/salt/acetone bath).
-
Deprotonation: Add 1.1 eq NaH. Stir at -20°C for 30 mins.
-
Alkylation: Add 1.5 eq Ethyl Iodide and 0.1 eq TBAI.
-
Controlled Warming: Allow the reaction to warm slowly to 0°C over 4 hours. Do not exceed 5°C.
-
Quench: Quench with saturated
at 0°C. -
Extraction: Extract with EtOAc. Wash organic layer with
(5% aq) to remove DMF.
Module 2: Comparison of Conditions
| Parameter | Protocol A (Ag2O) | Protocol B (NaH/Low Temp) | Standard (NaH/RT) |
| Yield (Ether) | 85-95% | 60-75% | < 40% |
| Elimination Product | < 2% | 10-15% | 30-50% |
| Racemization (C2) | None | Minimal (<5%) | High |
| Cost | High (Silver) | Low | Low |
| Scalability | Gram-scale | Kilogram-scale | Not Recommended |
Module 3: Troubleshooting FAQs
Q1: I am seeing a significant amount of "crotonic" byproduct (olefin) by NMR. How do I remove it?
-
Cause: This is the
-elimination product (Boc- Abu-OBzl). -
Remedy: Separation is difficult as the polarity is similar to the product.
-
Chemical Fix: Treat the crude mixture with a small amount of
or Ozone (if compatible with protecting groups) to oxidatively cleave the olefin, then wash it away. -
Chromatography: Use Silver Nitrate (
) impregnated silica gel. The olefin coordinates to silver and moves much slower than your saturated product.
-
Q2: My product has the correct Mass Spec (M+1) but the NMR coupling constants at C2-C3 don't match literature.
-
Diagnosis: You likely have the (2S, 3R) diastereomer (O-ethyl-L-threonine) instead of the (2S, 3S) target.[1]
-
Verification: Check the
coupling constant. -
Root Cause: You started with L-Threonine instead of L-Allo-Threonine.
Q3: Can I alkylate the free acid (Boc-L-allo-Thr-OH) directly?
-
No. Using 2.2 eq of NaH to deprotonate both the Carboxyl and Hydroxyl groups often leads to intractable mixtures and massive elimination.
-
Workflow: Protect Carboxyl (Benzyl Ester)
Alkylate Deprotect Carboxyl (Hydrogenolysis).
Visualizing the Competition: Substitution vs. Elimination
Figure 2: Kinetic competition between ether formation and beta-elimination.
References
-
Beta-Elimination Risks in Threonine Derivatives
-
Stereoselective Synthesis of Allo-Threonine
-
Silver Oxide Mediated Alkylation (Methodology Basis)
-
Title: Silver(I) oxide-mediated selective mono-alkylation of diols.[1] (General reference for Ag2O mechanism).
- Context: Standard organic synthesis protocol for sensitive substrates prone to E2 elimin
-
- Boc-Chemistry & Side Reactions: Title: Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis. Source: BenchChem.
Sources
- 1. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]
- 2. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. semanticscholar.org [semanticscholar.org]
Technical Support Center: Boc-Amino-Ethoxybutanoic Acid Solubility Guide
Technical Profile & Solubility Mechanics
Boc-amino-ethoxybutanoic acid (and its related analogs like Boc-AEEA or Boc-mini-PEG) presents a unique solubility challenge due to its amphiphilic structure .
-
Hydrophobic Region: The tert-butyloxycarbonyl (Boc) protecting group is highly lipophilic.
-
Hydrophilic Region: The ethoxy (ether) linkage and the terminal carboxylic acid are polar.
The Core Conflict: In pure water, the hydrophobic Boc group drives aggregation or precipitation. In non-polar organics (like hexanes), the polar acid group prevents dissolution. This molecule exists in a "solubility valley" where it requires polar aprotic solvents or pH-adjusted aqueous buffers to behave predictably.
Solubility Matrix: Solvent Compatibility
| Solvent | Solubility Rating | Application Notes |
| DMF / NMP | Excellent | Recommended. Best for SPPS coupling. Breaks up intermolecular H-bonds. |
| DCM (Dichloromethane) | Good to Moderate | Standard for Boc-chemistry, but can cause aggregation at high concentrations (>0.5 M). |
| DMSO | Excellent | Use for stock solutions.[1] Warning: Difficult to remove; can oxidize sensitive residues (Met/Cys). |
| Water (pH < 7) | Poor | Insoluble. Forms a cloudy suspension or gummy precipitate. |
| Water (pH > 8) | Good | Soluble as a carboxylate salt. Requires base (NaHCO₃ or DIEA). |
| Ethyl Acetate | Good | Excellent for extraction/work-up protocols. |
| Diethyl Ether | Poor | Often used to precipitate the product (antisolvent). |
Troubleshooting Scenarios (Q&A Format)
Scenario A: The "Oily Residue" & Weighing Issues
Q: I purchased Boc-amino-ethoxybutanoic acid, but it arrived as a viscous oil or sticky gum. How do I handle this for precise stoichiometry?
Diagnosis: Short PEG-like linkers are often low-melting solids or oils because the ether oxygen disrupts crystal lattice packing. If it is sticky, it may also be hygroscopic (absorbed water).
Solution Protocol:
-
Do not weigh directly: It is impossible to get an accurate mass of a sticky oil on a weigh boat.
-
Create a Volumetric Stock:
-
Dissolve the entire vial contents in a known volume of dry DMF or DCM (e.g., to make a 0.5 M solution).
-
Calculate the exact concentration based on the vendor's stated mass (or weigh the full vial before and after cleaning it out).
-
Aliquot by volume for your reactions.
-
-
Check for DCHA Salts:
-
Critical Check: Look at the label. Is it Boc-Linker-OH (Free Acid) or Boc-Linker-OH · DCHA (Dicyclohexylamine salt)?
-
Vendors often crystallize these oils as DCHA salts to make them handleable solids. You cannot couple the salt directly in SPPS without slower kinetics.
-
Scenario B: Solid Phase Peptide Synthesis (SPPS) Failures
Q: My coupling reaction in DCM is cloudy, and the coupling efficiency is low. Why isn't it dissolving?
Diagnosis: While DCM is standard for Boc chemistry, Boc-amino-ethoxy acids can form intermolecular hydrogen bond networks (aggregates) in non-polar solvents, effectively "hiding" the reactive carboxylic acid from the coupling reagent.
Solution Protocol:
-
Switch Solvent System: Change from 100% DCM to DMF or NMP . These polar aprotic solvents disrupt aggregation.
-
The "Magic Mixture": If you must use DCM (e.g., to prevent resin swelling issues), use a DCM/DMF (1:1) mixture.
-
Activation Order:
-
Incorrect: Mix Linker + DIC + Resin. (Promotes aggregation).
-
Correct: Pre-activate Linker + Activator (HATU/HBTU) + DIEA in DMF for 2 minutes before adding to the resin.
-
Scenario C: Aqueous Conjugation (Bioconjugation)
Q: I am trying to conjugate this linker to a protein in PBS buffer, but the linker crashes out of solution immediately.
Diagnosis: The Boc group is too hydrophobic for neutral PBS. The carboxylic acid is protonated (uncharged) at pH 7.4 if the concentration is high, leading to precipitation.
Solution Protocol:
-
Predissolve in Organic: Dissolve the linker in DMSO or DMA at 10x - 50x the final concentration.
-
Dropwise Addition: Add the organic stock to the stirring protein solution. Keep the final organic solvent concentration <5% (or whatever your protein tolerates).
-
pH Adjustment (The "Salt Trick"):
-
If you cannot use organics, you must convert the linker to its sodium salt.
-
Add 1.0 equivalent of 0.1 M NaOH or NaHCO₃ to the linker in water. Vortex until clear.
-
Warning: Do not exceed pH 10, or you risk hydrolyzing the ester/amide bonds later.
-
Visual Troubleshooting Workflows
Figure 1: Solubility Optimization Decision Tree
Use this logic flow to select the correct solvent system based on your application.
Caption: Decision tree for selecting solvents based on chemical form (Salt vs. Acid) and application (SPPS vs. Aqueous).
Figure 2: DCHA Salt Removal Protocol
If your product is a DCHA salt, you must perform this extraction before coupling to ensure reactivity.
Caption: Workflow for converting stable DCHA salts into reactive free acids suitable for coupling.
Frequently Asked Questions (FAQ)
Q: Can I use heat to dissolve the linker? A: Mild heat (up to 40°C) is acceptable in DMF/DMSO. Avoid heating in DCM (low boiling point) or in the presence of base, as this can promote racemization or premature Boc deprotection if traces of acid are present.
Q: Why does the datasheet say "Store at -20°C" but it arrived at room temperature? A: These linkers are chemically stable for short periods at ambient temperature. Long-term storage requires -20°C to prevent slow hydrolysis of the ester/amide bonds by atmospheric moisture. Always desiccate before opening cold vials to prevent water condensation.
Q: Is this linker compatible with Fmoc chemistry? A: Yes, but with a caveat. The Boc group is stable to the base (piperidine) used in Fmoc deprotection. You can use this linker to introduce a Boc-protected N-terminus.[2][3] However, you cannot remove the Boc group (TFA) without cleaving the peptide from the resin (if using standard Fmoc resins like Wang).
References & Grounding
-
BroadPharm. Boc-PEG Linkers and Solubility Properties. (General properties of Boc-amino-alkoxy acids).
-
Merck/Sigma-Aldrich. Boc-Amino Acids Handling and Solubility. (Technical data on Boc-derivative solubility in organic solvents).
-
Biotage. Impact of Solvent Choice on Synthesis Results. (Comparison of DMF vs. DCM in coupling efficiency).
-
National Institutes of Health (PubChem). 2-Amino-4-(2-aminoethoxy)butanoic acid Compound Summary. (Chemical structure and physical properties).[4][5][6][7][8][9][10][11]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. (Guide to solvent selection for difficult sequences and aggregation).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Butanoic acid, 4-butoxy- (CAS 55724-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. 2-Amino-4-(2-aminoethoxy)butanoic acid | C6H14N2O3 | CID 83228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Understanding the Challenge: The Instability of O-Alkylated Amino Acids
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on a critical challenge in synthetic chemistry: preventing beta-elimination during the synthesis and application of ethoxy-substituted amino acids. As Senior Application Scientists, we have compiled this guide to combine established chemical principles with field-proven troubleshooting strategies.
O-alkylated serine and threonine derivatives are crucial non-canonical amino acids used to enhance the metabolic stability, permeability, and bioactivity of peptide-based therapeutics. However, their synthesis and subsequent use, particularly in solid-phase peptide synthesis (SPPS), are frequently complicated by a base-catalyzed side reaction known as β-elimination. This process leads to the formation of undesirable dehydroamino acid byproducts, compromising yield, purity, and the integrity of the final peptide.
This guide provides a structured approach to understanding, diagnosing, and preventing this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is β-elimination in the context of O-ethyl-serine or O-ethyl-threonine?
A: Beta-elimination is a chemical reaction that results in the formation of a double bond. In the case of an O-ethylated amino acid like O-ethyl-serine, the process involves the removal of a proton from the alpha-carbon (the carbon bearing the amino and carboxyl groups) and the expulsion of the ethoxy group from the beta-carbon.[1] This reaction is most commonly catalyzed by a base. The electron-withdrawing effects of the N-terminal protecting group (like Fmoc or Boc) and the carboxyl group increase the acidity of the α-proton, making it susceptible to abstraction by the base. The resulting carbanion intermediate then expels the ethoxy group, a relatively good leaving group, to form a stable dehydroalanine derivative.
Q2: Under what conditions is β-elimination most prevalent?
A: The rate and extent of β-elimination are highly dependent on several factors. Understanding these can help in designing experiments to minimize the side reaction.
| Factor | Condition Promoting β-Elimination | Rationale |
| Base | Strong, non-hindered bases (e.g., OH⁻, OR⁻, piperidine).[2] | Strong bases more readily abstract the acidic α-proton, initiating the elimination cascade. Piperidine, commonly used for Fmoc deprotection, is a known culprit.[3] |
| Temperature | Higher temperatures. | Elimination reactions, like many organic reactions, are accelerated at elevated temperatures.[4] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO).[2] | These solvents can solvate cations well but leave the base anion relatively "naked" and more reactive. However, polar protic solvents can also favor elimination over substitution by "caging" the nucleophile, reducing its ability to attack a carbon center while leaving its basicity largely intact.[5] |
| Protecting Group | Electron-withdrawing N-protecting groups (e.g., Fmoc, Tosyl). | These groups increase the acidity of the α-proton, making it easier for a base to abstract it. The Fmoc group is particularly problematic during its removal under basic conditions.[3] |
Q3: I am performing an O-alkylation of N-Boc-Serine. What is the best way to avoid β-elimination during the synthesis itself?
A: Traditional base-promoted O-alkylation with alkyl halides is notoriously difficult for serine and threonine derivatives precisely because it encourages side reactions, including β-elimination and intramolecular cyclization to form oxazolidinones.[6][7]
The most robust strategies involve avoiding strong bases altogether. We recommend a modern, chelation-controlled reductive cleavage method:
-
N,O-Acetal Formation: React the N-protected serine (e.g., Cbz-Serine or Fmoc-Serine) with an aldehyde or ketone. This forms a cyclic N,O-acetal intermediate.
-
Reductive C-N Cleavage: Use a Lewis acid like Titanium(IV) chloride (TiCl₄) to chelate to both the carboxyl group and the N-protecting group. This chelation selectively activates the C-N bond of the acetal for reductive cleavage by a reducing agent like triethylsilane (HSiEt₃), yielding the desired O-alkylated product.[7][8]
This method is highly chemoselective for O-alkylation, proceeds with high stereochemical integrity, and, most importantly, avoids the basic conditions that trigger β-elimination.[8]
Q4: My O-ethyl-threonine residue is part of a peptide I'm synthesizing using Fmoc-SPPS. How do I prevent β-elimination during the repeated deprotection steps?
A: This is a critical issue, as the standard Fmoc deprotection condition (typically 20% piperidine in DMF) is strongly basic and a primary driver of β-elimination for sensitive residues.[3] The dehydroamino acid formed can then be attacked by piperidine, leading to an irreversible piperidinyl-alanine adduct, which is a common impurity.[3]
To mitigate this:
-
Use a Weaker Base: Replace piperidine with a less nucleophilic, yet still effective, base. A common choice is 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Reduce Deprotection Time: Minimize the exposure of the peptide to the basic conditions. Use shorter, repeated treatments (e.g., 2 x 3 minutes) instead of a single long one.
-
Lower the Temperature: If your synthesis hardware allows, performing the deprotection step at a lower temperature can significantly slow the rate of elimination.
-
Strategic Placement: If possible, design your peptide sequence to place the sensitive O-ethylated residue away from the C-terminus. The risk of side reactions can sometimes be higher in the initial cycles of SPPS.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield during initial synthesis of O-ethyl amino acid. Mass spec shows a mass corresponding to dehydroalanine. | The base used for O-alkylation (e.g., NaH, K₂CO₃) is too strong or the reaction temperature is too high, causing β-elimination of the product. | 1. Switch to a non-base-mediated synthetic route, such as the recommended chelation-controlled reductive cleavage protocol.[7][8] 2. If using a base, switch to a milder, bulkier base (e.g., proton sponge) and run the reaction at a lower temperature (0 °C or below). |
| During SPPS, analytical HPLC shows a persistent impurity peak with a mass of [Peptide + 84 Da]. | This mass difference corresponds to the addition of piperidine (molar mass ~85.15 g/mol , minus a proton). This is a strong indicator of β-elimination followed by Michael addition of piperidine to the resulting dehydroalanine.[3] | 1. Immediately switch the Fmoc deprotection reagent to a non-nucleophilic base cocktail (e.g., 2% DBU / 2% piperidine in DMF, or just 2% DBU in DMF). 2. Reduce deprotection times and ensure efficient washing between steps. |
| Final cleaved peptide shows a mass of [Expected Mass - 46 Da]. | This corresponds to the loss of the ethoxy group (C₂H₅O), indicating that β-elimination occurred but the resulting dehydroalanine was not captured by a nucleophile. | This is likely due to β-elimination during either Fmoc deprotection or potentially during the final acidic cleavage under harsh conditions. Review your deprotection strategy as the primary fix. Ensure the final cleavage cocktail is not excessively heated. |
Recommended Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-O-ethyl-Serine via Chelation-Control
This protocol is adapted from the work of Nogi et al. and is designed for high chemoselectivity and minimal side reactions.[7][8]
Step A: N,O-Acetal Formation
-
Suspend Fmoc-serine (1.0 equiv) in an appropriate solvent like toluene.
-
Add acetaldehyde (1.5 equiv) and a catalytic amount of a mild acid (e.g., camphorsulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Monitor by TLC or LC-MS. Once the starting material is consumed, concentrate the mixture under reduced pressure to yield the crude N,O-acetal, which is used directly in the next step.
Step B: Reductive O-Alkylation
-
Dissolve the crude N,O-acetal in a chlorinated solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -15 °C.
-
Slowly add Titanium(IV) chloride (TiCl₄, 1.2 equiv) to the solution, maintaining the low temperature.
-
Add triethylsilane (HSiEt₃, 5.0 equiv) dropwise.
-
Allow the reaction to stir at low temperature, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final N-Fmoc-O-ethyl-serine.
Protocol 2: Optimized Fmoc-Deprotection for Peptides Containing O-Ethyl-Ser/Thr
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add a solution of 2% DBU and 2% piperidine in DMF to the resin.
-
Agitate for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the base before proceeding to the next coupling step.
References
-
Yamamoto, T., et al. (2018). Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions. The Journal of Organic Chemistry, 83(7), 3702–3709. Available at: [Link]
-
Yamamoto, T., et al. (2018). Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions: Connection between Serine/Threonine and Carbohydrates/Amino Acids at the Side Chain. PubMed. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
Nogi, K., et al. (2025). Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C-N Cleavage of N,O-Acetals. Organic Process Research & Development. Available at: [Link]
-
Vigneshwaran, V., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Al-Dahmoshi, H. (2022). β-Elimination Side Reactions. ResearchGate. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Min, D. (2021). How can you prevent beta hydride elimination? Quora. Available at: [Link]
-
Ooi, T., et al. (2008). Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. Organic Letters, 10(17), 3845–3848. Available at: [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
van der Wijk, J., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5583-5619. Available at: [Link]
-
Unkown Author. (2024). Elimination Reactions. Course Hero. Available at: [Link]
-
Evans, M. (2023). 7.2.4: β-Elimination Reactions. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (2025). Elimination Reactions: an Introduction. Available at: [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beta elimination. Available at: [Link]
-
Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Available at: [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
LibreTexts. (2022). 4.15: Factors Influencing the Elimination Mechanism. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Illustrated Glossary of Organic Chemistry - Beta elimination [chem.ucla.edu]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Optimizing Boc deprotection conditions for ethoxybutanoic acid derivatives
Technical Support Center: Boc Deprotection for Ethoxybutanoic Acid Derivatives
Ticket ID: #BOC-ETHOXY-OPT Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center. You are working with ethoxybutanoic acid derivatives , a scaffold that presents unique challenges due to the presence of an ether linkage (ethoxy), a carboxylic acid (or ester), and a flexible aliphatic chain. Unlike standard peptide deprotection, this substrate requires specific attention to solubility profiles , ether stability , and lactamization risks .
This guide is structured to provide autonomous, self-validating protocols and deep troubleshooting logic.
Module 1: The Chemistry (Mechanistic Insight)
To troubleshoot effectively, you must understand the "why." Boc deprotection is an acid-catalyzed elimination.
The Critical Pathway:
-
Protonation: The carbonyl oxygen of the Boc group is protonated.
-
Fragmentation: The tert-butyl cation (
) cleaves off, leaving a carbamic acid.[1] -
Decarboxylation: The carbamic acid is unstable and releases
to yield the amine salt.[2] -
Scavenging: The generated
is an electrophile.[3] If not quenched (by silanes or water), it can re-alkylate the product or polymerize into isobutylene oligomers.
Visualizing the Mechanism:
Figure 1: Mechanistic flow of acid-catalyzed Boc deprotection. Note that the fragmentation step is rate-limiting and generates a reactive cation.
Module 2: Optimized Protocols
Do not use generic "stir and dump" methods. Choose the protocol based on your downstream needs.
Protocol A: The "Solubility First" Method (TFA/DCM)
Best for: Complex derivatives with poor solubility in ethers.
-
Preparation: Dissolve substrate (1.0 equiv) in DCM (
). -
Acid Addition: Add Trifluoroacetic Acid (TFA) to reach a 1:1 to 1:4 ratio (v/v) with DCM.
-
Why? High TFA concentration drives the equilibrium but increases polarity.
-
-
Scavenger (Optional but Recommended): Add Triethylsilane (TES) (2.0 equiv) or Water (2-5% v/v).
-
Why? Ethoxybutanoic chains are electron-rich; scavengers prevent
from attacking the ether oxygen or other nucleophiles.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin or Bromocresol Green).
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (
) to remove residual TFA.
Protocol B: The "Solid Isolation" Method (HCl/Dioxane)
Best for: Isolating the product as a stable, solid Hydrochloride salt without chromatography.
-
Preparation: Dissolve substrate in minimal anhydrous 1,4-dioxane or Ethyl Acetate.
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equiv).
-
Critical: Ensure the system is anhydrous to prevent ester hydrolysis (if your derivative is an ester).
-
-
Reaction: Stir at room temperature. The product often precipitates as a white solid.
-
Isolation:
-
If Solid: Filter and wash with diethyl ether.
-
If Oil: Concentrate and proceed to Troubleshooting: Trituration .
-
Module 3: Troubleshooting (The "Why did it fail?" Matrix)
This section addresses specific failure modes for ethoxybutanoic acid derivatives.
Q1: My product is a sticky oil/gum, not a solid. How do I handle it?
Diagnosis: Ethoxy chains add significant lipophilicity and rotational freedom, preventing easy crystallization of the salt. The Fix (Trituration Protocol):
-
Evaporate the reaction mixture to dryness.
-
Add a small volume of Diethyl Ether or MTBE (just enough to cover the oil).
-
Scratch the flask wall vigorously with a spatula while sonicating.
-
Add Hexanes dropwise until turbidity persists.
-
Cool to
.[4] The oil should harden into a solid. Filter rapidly (salts are hygroscopic).
Q2: I see a new impurity, and my yield is low. Is the ethoxy group cleaving?
Diagnosis: Ether cleavage.[5]
Analysis: Ethers are generally stable to TFA and HCl at room temperature. However, if you used HBr , Lewis Acids (
-
Strictly avoid HBr/AcOH for this substrate.
-
Keep temperature
. -
Check your acid source: Old ether-based HCl solutions can form peroxides or concentrate to dangerous levels.
Q3: I lost my ethyl ester; it turned into a carboxylic acid.
Diagnosis: Acid-catalyzed Ester Hydrolysis. Analysis: If water was present (even atmospheric moisture) during the reaction, the strong acid hydrolyzed the ester. The Fix:
-
Switch to Protocol B (HCl/Dioxane) .
-
Use fresh, anhydrous solvents.
-
Use a drying tube or
atmosphere.
Q4: Upon neutralization (free-basing), my product disappears or shows incorrect Mass Spec.
Diagnosis: Lactamization (Cyclization).
Analysis: If your molecule is a
-
Do not neutralize if possible. Store and use the amine as the HCl or TFA salt .
-
If you must neutralize, keep the pH
and temperature low ( ).
Visualizing the Troubleshooting Logic:
Figure 2: Decision tree for common failure modes in ethoxybutanoic acid deprotection.
Module 4: Data & Purification
Comparative Conditions Table
| Variable | TFA / DCM | HCl / Dioxane | Notes for Ethoxybutanoic Acid |
| Reaction Rate | Fast (30-60 min) | Moderate (1-3 h) | TFA is more potent due to solvation effects. |
| Ester Stability | Risk of hydrolysis | Excellent (if dry) | Use HCl for ester derivatives. |
| Scavenger Need | Moderate | Low | Use TES if sensitive side groups exist. |
| Product Form | Trifluoroacetate Salt | Hydrochloride Salt | HCl salts are generally more crystalline. |
| Ether Stability | Stable | Stable | Avoid HBr (cleaves ether).[6] |
Salt Exchange (Purification) If the TFA salt is toxic to your biological assay or interferes with subsequent coupling:
-
Ion Exchange Resin: Pass the aqueous solution of the TFA salt through a column of Dowex 1x8 (Chloride form) to convert to the HCl salt.
-
Lyophilization: Repeated lyophilization from 0.1 M HCl can also effect the exchange, though less efficiently.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. Int. J. Pept. Protein Res.1978 , 12, 258–268.
-
Han, G.; Tam, J. P. A Simple Method for the Preparation of TFA-Free Peptides. J. Org. Chem.2007 , 72, 2208–2211. (Regarding salt exchange).
-
Strazzolini, P.; Melloni, T.; Giumanini, A. G. Hydrolysis of tert-Butyl Esters in the Presence of Other Acid-Labile Groups. Tetrahedron2001 , 57, 9033-9043. (Mechanistic insights on selectivity).
Sources
Technical Support Center: Purification of Crude Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Welcome to the technical support center for the purification of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this specialized amino acid derivative. We understand that purifying non-standard amino acids can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield.
Introduction: The Challenge of Purity
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a valuable building block in synthetic organic chemistry, particularly in the synthesis of complex peptides and pharmaceutical intermediates. Its stereochemistry and functional groups demand precise purification to prevent downstream complications in your synthetic route. The primary challenges in its purification often revolve around removing common impurities from the Boc-protection reaction, separating diastereomers, and preventing product degradation. This guide will walk you through these challenges with practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid?
A1: The impurity profile of your crude product will largely depend on the synthetic route used. However, for a standard Boc-protection reaction using di-tert-butyl dicarbonate (Boc)₂O, you can typically expect the following impurities:
-
Unreacted (2S,3S)-2-amino-3-ethoxybutanoic acid: The starting material for your protection reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Excess reagent used to drive the reaction to completion.
-
tert-Butanol: A byproduct of the Boc-protection reaction.
-
Diastereomers: If the preceding synthetic steps were not perfectly stereocontrolled, you might have other diastereomers of the amino acid present.
-
Over-protected species: In some cases, the carboxylic acid can be esterified with a tert-butyl group, leading to the corresponding tert-butyl ester.
Q2: How can I effectively remove unreacted (Boc)₂O and tert-butanol after the reaction?
A2: A standard aqueous workup is typically sufficient to remove the majority of these impurities.
-
(Boc)₂O: While sparingly soluble in water, it can be removed by washing the organic layer with a mild base like a saturated solution of sodium bicarbonate (NaHCO₃). This also helps to deprotonate the carboxylic acid of your desired product, moving it to the aqueous layer and away from non-polar impurities.
-
tert-Butanol: This is highly soluble in water and will be effectively removed during the aqueous washes.
A typical workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate), washing with NaHCO₃ solution, and then re-acidifying the aqueous layer to pH ~3 with a mild acid (like citric acid or cold 1M HCl) before extracting your product back into an organic solvent.
Q3: My product is "oiling out" during crystallization. What should I do?
A3: "Oiling out" is a common problem when purifying polar molecules like Boc-protected amino acids. It occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. Here are several strategies to address this:
-
Change the Solvent System: Your current solvent system may be too polar or non-polar. For a molecule like Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a good starting point for crystallization is a solvent/anti-solvent system. Common choices include:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Hexanes
-
Toluene / Hexanes
-
-
Slow Down the Crystallization: Rapid cooling or rapid addition of an anti-solvent can promote oiling out. Try to cool the solution slowly in an insulated bath or add the anti-solvent dropwise with vigorous stirring.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Crystallization: If you have a small amount of pure, solid material, add a single crystal to the solution to induce crystallization.
Q4: What are the recommended conditions for flash column chromatography?
A4: Flash column chromatography is a powerful tool for purifying your product, especially if crystallization is proving difficult or if you need to separate diastereomers.
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common gradient for this type of compound would be:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl acetate
-
Acid Modifier: It is highly recommended to add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to both solvents. This keeps the carboxylic acid protonated and prevents "streaking" or tailing on the column, leading to much sharper peaks and better separation.
-
A typical gradient might run from 10% Ethyl Acetate in Hexanes to 50% Ethyl Acetate in Hexanes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete extraction of the product from the aqueous layer. 2. Product loss during crystallization. 3. Product streaking on the chromatography column. | 1. Ensure the aqueous layer is acidified to pH ~3 before extraction. Perform multiple extractions (e.g., 3x with ethyl acetate). 2. Cool the crystallization mixture for a longer period. Reduce the amount of solvent used to make a more concentrated solution. 3. Add 0.1-1% acetic or formic acid to your mobile phase to suppress deprotonation of the carboxylic acid. |
| Persistent Impurity Peak in NMR/HPLC | 1. Co-eluting impurity during chromatography. 2. A stubborn diastereomer. | 1. Try a different solvent system for chromatography (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). 2. Consider specialized chiral chromatography if diastereomeric purity is critical. Alternatively, try to form a salt of the carboxylic acid with a chiral amine to facilitate separation by crystallization. |
| Product Appears as a Gummy Solid or Oil | 1. Presence of residual solvent. 2. Amorphous solid instead of crystalline. | 1. Dry the product under high vacuum for an extended period (12-24 hours). 2. Re-dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and precipitate it by adding a large volume of a non-polar anti-solvent (e.g., cold hexanes) with rapid stirring. |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL for a 10g scale reaction).
-
Separation: Combine the aqueous layers. The desired product is now in the aqueous layer as its sodium salt.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl or 10% citric acid solution with stirring until the pH is ~3. A white precipitate may form.
-
Extraction: Extract the product from the acidified aqueous layer with EtOAc (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column with your chosen starting mobile phase (e.g., 10% EtOAc in Hexanes + 0.5% Acetic Acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Start the elution with the initial mobile phase.
-
Gradient: Gradually increase the percentage of the more polar solvent (EtOAc). A typical gradient might be from 10% to 50% EtOAc over 10-15 column volumes.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows
Caption: General workflow for the purification of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
Caption: Decision tree for troubleshooting product oiling out during crystallization.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
Technical Support Center: Purification of Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid
Prepared by the Senior Application Scientist Team Last Updated: February 21, 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid. This valuable chiral building block is instrumental in the synthesis of complex peptides and pharmaceutical intermediates.[][2] However, achieving the high purity required for these applications can be challenging. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification process.
Q1: What are the most likely impurities in my crude Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid sample?
A1: Impurities can originate from several sources during the synthesis and workup. The most common classes are:
-
Unreacted Starting Materials: The primary impurity is often the parent amino acid, (2S,3S)-2-amino-3-ethoxybutanoic acid, which was not fully converted during the protection step.
-
Reagent-Derived Impurities: Excess di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts, such as tert-butanol, are common.[3] If a base like triethylamine (Et₃N) is used, it must be thoroughly removed during the aqueous workup.[4][5]
-
Side-Reaction Products: Although modern Boc-protection protocols are highly efficient, side reactions can occur. These may include the formation of N,N-di-Boc derivatives (where the Boc group attaches twice), ureas, or isocyanates, especially if reaction conditions are not optimized.[6]
-
Stereoisomers: Depending on the synthetic route and conditions used, diastereomeric or enantiomeric impurities could be present. Racemization, while less common under standard Boc-protection conditions, is a potential concern that can significantly impact downstream applications.[7]
-
Residual Solvents: Solvents used in the reaction (e.g., dioxane, acetone, THF) and workup (e.g., ethyl acetate, diethyl ether) are frequent contaminants that can inhibit crystallization.[4][8]
Q2: My product separated as a persistent oil or sticky solid during crystallization. How can I induce it to form a proper crystal?
A2: This phenomenon, known as "oiling out," is a very common challenge with Boc-protected amino acids.[8] It occurs when the compound separates from the solution as a supersaturated liquid phase instead of a crystalline solid. Here is a systematic approach to resolve this:
-
Ensure Complete Removal of Solvents: The first and most critical step is to remove all residual solvents from your crude product. Use a high-vacuum line, possibly with gentle warming (e.g., 40 °C), to obtain a dry foam or a very viscous oil.[8]
-
Trituration: Add a non-polar solvent in which your product is insoluble, such as n-hexane, diethyl ether, or a mixture of the two.[8] Vigorously stir or scratch the flask with a glass rod. This mechanical agitation can break up the oil and provide nucleation sites, often causing the product to precipitate as a solid powder.
-
Seeding: If you have even a tiny amount of crystalline material from a previous batch, add a "seed crystal" to the supersaturated solution.[8][9] This provides a template for crystal growth. A patent describes a method where an oily residue is seeded, allowed to stand until it solidifies, and then pulped with a weak polar solvent.[9][10]
-
Solvent System Re-evaluation: The chosen solvent system may be inappropriate. If the product is too soluble, try a more non-polar anti-solvent.
Q3: How do I select the best solvent system for recrystallization?
A3: The ideal solvent system consists of a "good" solvent that dissolves the compound well when hot but poorly when cold, and a "poor" solvent (or anti-solvent) in which the compound is mostly insoluble.
-
Commonly Successful Systems: For Boc-amino acids, typical solvent pairs include ethyl acetate/hexane, ethyl acetate/petroleum ether, and ethanol/water.[4][5][8]
-
Selection Rationale:
-
Ethyl Acetate (Good Solvent): Effectively dissolves the polar Boc-amino acid at elevated temperatures.
-
Hexane/Petroleum Ether (Poor Solvents): As non-polar anti-solvents, they reduce the overall solvating power of the mixture upon cooling, forcing the product to crystallize.
-
-
Experimental Approach: Start by dissolving your crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[8]
Q4: I've tried everything, but my compound remains an oil. What is the next step?
A4: If direct crystallization fails, the most robust alternative is to form a crystalline salt. For acidic compounds like Boc-amino acids, forming the dicyclohexylamine (DCHA) salt is a highly effective and standard industry practice.[5][8]
-
Mechanism: The basic DCHA stoichiometrically reacts with the acidic carboxylic acid to form a stable, often highly crystalline, ammonium salt. This salt typically has a much higher melting point and better crystalline properties than the free acid.
-
Benefit: Impurities that are not acidic will not form a salt and will remain in the mother liquor, leading to a significant purification effect. The DCHA salt can be easily isolated by filtration and then, if necessary, recrystallized itself for further purification. The pure free acid is then regenerated by acidifying a biphasic mixture of the salt.[8]
Q5: How can I verify the stereochemical purity of my final product?
A5: Confirming the stereochemical integrity is critical. While routine techniques like NMR can confirm the chemical structure, specialized methods are needed to analyze stereoisomers.
-
Chiral Chromatography (HPLC/GC): This is the definitive method for quantifying enantiomeric and diastereomeric purity.[11][12] The sample is run on a chiral stationary phase (CSP) that selectively interacts with different stereoisomers, leading to different retention times.[13][14]
-
Optical Rotation: A classical and rapid method to confirm the overall chirality of the bulk sample.[11] A specific rotation measurement ([α]D) can be compared to literature values to confirm that the correct enantiomer is dominant.[15]
-
NMR with Chiral Shift Reagents: In some cases, adding a chiral solvating or derivatizing agent to the NMR sample can cause the signals of different enantiomers or diastereomers to appear at different chemical shifts, allowing for quantification.[11]
Section 2: Troubleshooting Guides
This section provides a structured approach to solving specific experimental problems.
Issue 1: Low Yield After Aqueous Workup
-
Symptom: The mass of crude product obtained after extraction and solvent evaporation is significantly lower than theoretically expected.
-
Causality Analysis & Solutions:
| Possible Cause | Scientific Rationale | Recommended Action |
| Incomplete Acidification | The Boc-amino acid is an anion at neutral or basic pH and will remain in the aqueous layer. It must be fully protonated (pH 2-3) to become neutral and extractable into an organic solvent like ethyl acetate.[5][8] | Before extraction, check the pH of the aqueous layer with pH paper or a meter. Ensure it is robustly acidic (pH 2-3) by adding a suitable acid (e.g., 1M HCl, 5% citric acid).[5] |
| Insufficient Extraction | The partition coefficient of the compound between the aqueous and organic layers may require multiple extractions for quantitative recovery. | Perform at least three to four extractions with fresh portions of the organic solvent (e.g., 4 x 60 mL).[4] Combine all organic layers for drying and evaporation. |
| Emulsion Formation | High concentrations of salts or other substances can lead to the formation of a stable emulsion at the interface, trapping the product. | Add a small amount of saturated brine (NaCl solution) to the separatory funnel to break the emulsion. If it persists, filter the entire mixture through a pad of Celite®. |
Issue 2: Impurities Remain After a Single Recrystallization
-
Symptom: TLC or ¹H NMR analysis of the crystallized product still shows the presence of one or more impurities.
-
Causality Analysis & Solutions:
| Possible Cause | Scientific Rationale | Recommended Action |
| Co-crystallization of Impurity | The impurity may have a similar solubility profile to the desired product in the chosen solvent system, causing it to crystallize out alongside the product. | Perform a second recrystallization. Alternatively, switch to a different solvent system with different polarity characteristics (e.g., if you used ethyl acetate/hexane, try ethanol/water).[8] |
| Trapped Mother Liquor | If crystals are not washed properly after filtration, impure mother liquor can remain on the crystal surfaces and become a contaminant upon drying. | After filtering, wash the collected crystals on the filter paper with a small amount of the cold "poor" solvent (e.g., cold hexane).[8] This will wash away residual mother liquor without dissolving a significant amount of the product. |
| Diastereomeric Impurity | Diastereomers often have very similar physical properties and can be difficult to separate by simple crystallization. | If a diastereomeric impurity is suspected, purification by column chromatography is often required.[16] For analytical confirmation, chiral HPLC is the method of choice.[11][13] |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from Ethyl Acetate/Hexane
This protocol is the first method of choice for purifying a solid, crude Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
-
Dissolution: Place the crude, solid product in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of warm ethyl acetate (the "good" solvent) with stirring until the solid is completely dissolved. Avoid using a large excess of solvent.
-
Induce Saturation: While stirring, slowly add n-hexane (the "poor" solvent) dropwise at room temperature. Continue adding until the solution becomes persistently cloudy.
-
Re-homogenize: Add a few drops of ethyl acetate, one at a time, until the solution just becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling & Crystallization: Remove the stir bar, cover the flask (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4 °C) for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold n-hexane to remove any residual soluble impurities from the mother liquor.[8]
-
Drying: Dry the purified crystals under high vacuum to a constant weight to remove all traces of solvent.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
This protocol is highly recommended when the product is an oil or fails to crystallize using standard methods.[5][8]
-
Salt Formation:
-
Dissolve the crude oily Boc-amino acid in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of crude product).
-
Slowly add one molar equivalent of dicyclohexylamine (DCHA) to the stirred solution at room temperature.
-
A white precipitate of the DCHA salt should form. Stir the mixture for 1-2 hours to ensure complete precipitation. If no precipitate forms, try cooling the mixture in an ice bath or scratching the inside of the flask.
-
-
Isolation and Purification of the Salt:
-
Collect the solid DCHA salt by vacuum filtration.
-
Wash the salt with a generous amount of cold diethyl ether to remove non-acidic impurities.
-
At this stage, the salt is often very pure. If necessary, it can be further purified by recrystallization from a solvent system like ethanol/water.
-
-
Liberation of the Free Acid:
-
Suspend the purified DCHA salt in ethyl acetate and transfer the slurry to a separatory funnel.
-
Add an equal volume of a 5-10% aqueous citric acid or phosphoric acid solution.[5][8]
-
Shake the funnel vigorously. The DCHA will be protonated and move into the aqueous layer, while the pure Boc-amino acid will be liberated and remain in the ethyl acetate layer.
-
Check the aqueous layer to ensure the pH is acidic (2-3).[8]
-
-
Final Workup:
-
Separate the layers. Wash the organic phase with water, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, which should now be a solid or more prone to crystallization.[8]
-
Section 4: Analytical Techniques for Purity Assessment
A multi-faceted approach is necessary to confirm the purity of the final product.
| Technique | Purpose | Typical Conditions & Observations |
| Thin-Layer Chromatography (TLC) | Rapidly assess purity and identify the presence of major impurities.[15][16] | Mobile Phase: 5-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate/Hexane with 1% Acetic Acid. Visualization: KMnO₄ stain or charring. A single spot indicates high purity. |
| ¹H NMR Spectroscopy | Confirm chemical structure and identify impurities with distinct proton signals. | Solvent: CDCl₃ or DMSO-d₆. Check for the characteristic Boc group singlet (~1.4 ppm) and the absence of signals from solvents or reagent byproducts (e.g., triethylamine). |
| Chiral HPLC | Quantify enantiomeric and diastereomeric purity.[12][17] | Column: A chiral stationary phase (e.g., cyclodextrin-based or protein-based).[14][17] Mobile Phase: Typically a reversed-phase system (e.g., acetonitrile/water with a buffer).[17] The goal is baseline separation of all stereoisomers. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product and identify unknown impurities when coupled with LC or GC.[13][18] | Method: Electrospray Ionization (ESI) is common. Look for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the correct molecular weight. |
| Optical Rotation | Confirm the bulk stereochemical identity.[11][15] | Conditions: Measure at the sodium D-line (589 nm) using a polarimeter. The concentration and solvent must be specified and compared to literature values. |
Section 5: Visual Workflows
Diagram 1: Troubleshooting Purification of Boc-Amino Acids
Caption: Decision tree for purifying crude Boc-amino acids.
Diagram 2: DCHA Salt Formation & Liberation Workflow
Caption: Workflow for purification via DCHA salt formation.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
Lin, J., & Li, W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1481–1503. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. Retrieved from [Link]
- Google Patents. (2006). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. Molecules, 22(10), 1646. Retrieved from [Link]
-
Pirkle, W. H., & Welch, C. J. (1991). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. Journal of Liquid Chromatography, 14(16-17), 3245-3258. Retrieved from [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
Brückner, H., & Keller-Hoehl, C. (2001). 1.1.3. Chiral separation of amino acids by gas chromatography. Chromatographia, 53, S23-S30. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and characterization of Boc-phenylalanine derivative. Der Pharma Chemica, 4(3), 940-945. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Miller, L., & Weyna, D. (2001). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. Retrieved from [Link]
-
Patsnap. (2021). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). butanoic acid and its Impurities. Retrieved from [Link]
-
Mitin, Y. N., & Zapesotskaya, G. G. (2012). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 4(4), 88-95. Retrieved from [Link]
-
Jia, C., & Guo, X. (2023). Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution. International Journal of Molecular Sciences, 24(18), 14041. Retrieved from [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Request for Quote [thermofisher.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Addressing Steric Hindrance in (2S,3S) Amino Acid Derivatives
Welcome to the technical support center for navigating the challenges associated with sterically hindered (2S,3S) amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in their synthetic workflows due to the inherent steric bulk of these valuable building blocks. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and practical strategies to overcome these synthetic hurdles and achieve your research objectives.
I. Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section is dedicated to identifying and resolving specific problems that arise when working with sterically hindered (2S,3S) amino acid derivatives, particularly in the context of peptide synthesis.
Issue 1: Incomplete or Failed Peptide Coupling Reactions
Symptoms:
-
Low yield of the desired peptide product.
-
Presence of unreacted starting materials upon reaction monitoring (e.g., via TLC, LC-MS).
-
Detection of deletion sequences in the final product by mass spectrometry.
Root Cause Analysis:
The primary reason for incomplete coupling is the steric bulk around the α-carbon and/or the side chain of the (2S,3S) amino acid derivative. This steric hindrance impedes the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the rate of peptide bond formation significantly. Standard coupling conditions are often insufficient to overcome this energy barrier.
Solutions & Protocols:
A. Enhanced Activation with High-Potency Coupling Reagents:
Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1] A switch to more powerful in-situ activating reagents is crucial.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU form highly reactive OAt or OBt esters, which can effectively overcome the steric barrier.[2][3] HATU is often considered one of the most efficient coupling reagents, especially for difficult and hindered couplings, due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[2][3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective.[1][2] An advantage of phosphonium reagents is that they can be used in excess without the risk of guanidinylation, a side reaction that can cap the growing peptide chain.[2]
-
Oxyma-Based Reagents: COMU and PyOxim are newer generation coupling reagents that utilize the OxymaPure® leaving group.[2] They generally show better performance than HOBt-based reagents.[2]
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Active Ester Type | Reactivity Level | Key Considerations |
| DCC/DIC | O-acylisourea | Low | Often insufficient for hindered couplings. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1] |
| HATU/PyAOP | OAt ester | Very High | Highly effective for hindered couplings; HATU is often the reagent of choice.[2][3] |
| COMU | Oxyma ester | High | Safer alternative to benzotriazole-based reagents with comparable reactivity to HATU.[4] |
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)
-
First Coupling: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Wash the resin with DMF.
-
Second Coupling: Repeat steps 2 through 5 with a fresh solution of activated amino acid.[1]
B. Modifying Reaction Conditions:
-
Increased Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[1] Extending the coupling time, for instance, from 1-2 hours to overnight, can be beneficial.[1] Gentle heating can also help overcome the activation energy, but must be applied cautiously to minimize racemization.[1]
-
Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave energy to rapidly heat the reaction, significantly accelerating coupling reactions and driving difficult couplings to completion.[1]
C. Optimizing the Solvent System:
The solvent's ability to solvate the growing peptide chain is critical for successful coupling.[1] Poor solvation can lead to peptide aggregation, further hindering the reaction.[1]
-
N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1]
-
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and coupling efficiency.[1]
D. Acyl Halide Formation for Extremely Hindered Systems:
For exceptionally challenging couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride or chloride can be a powerful strategy.[1][5]
-
Amino Acid Fluorides: These can be generated in situ using reagents like TFFH and react rapidly with low levels of racemization.[4][5]
-
Amino Acid Chlorides: Can be generated in situ using bis(trichloromethyl) carbonate (triphosgene) and are particularly useful for coupling to sterically hindered residues.[6]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[1]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed.
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete peptide couplings.
Issue 2: Racemization During Coupling
Symptoms:
-
Detection of diastereomers in the final peptide product by chiral HPLC or LC-MS.
-
Loss of biological activity of the synthesized peptide.
Root Cause Analysis:
The activation of the carboxylic acid, while necessary for coupling, also increases the acidity of the α-proton. This can lead to epimerization (racemization at the α-carbon) via the formation of a planar enolate or oxazolone intermediate, especially with highly activating reagents and prolonged reaction times.
Solutions & Protocols:
A. Choice of Additives and Reagents:
-
HOBt and its Analogs: Additives like 1-hydroxybenzotriazole (HOBt) and its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), suppress racemization by forming active esters that are less prone to epimerization than other activated species.[3]
-
OxymaPure®: This additive is a safer and often more effective alternative to HOBt for minimizing racemization.[3]
B. Careful Control of Reaction Parameters:
-
Base Selection: Use of a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended. The amount of base should be carefully controlled.
-
Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum before adding it to the amine component.[7]
-
Temperature: Avoid excessive heat, as higher temperatures can accelerate the rate of racemization.
C. Use of Pre-formed Activated Species:
-
Pentafluorophenyl (Pfp) Esters: Fmoc-amino acid-OPfp esters can be used directly for coupling, often in the presence of HOBt, and generally result in low levels of racemization.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are (2S,3S) amino acid derivatives and why do they present a steric challenge?
(2S,3S) refers to the specific stereochemistry at the α-carbon (S configuration) and the β-carbon (S configuration) of the amino acid. This arrangement, particularly in β-branched amino acids like (2S,3S)-β-methylphenylalanine, creates significant steric bulk around the reactive centers of the molecule. This steric hindrance arises from the spatial arrangement of the substituents on both the α- and β-carbons, which can physically block or slow down the approach of other molecules, making reactions like peptide bond formation more difficult.[8][9][10]
Q2: How do I choose the right protecting group to minimize steric hindrance?
While protecting groups are essential for preventing side reactions, they can also contribute to steric bulk.[11][]
-
α-Amino Protection: The choice between Fmoc and Boc is typically dictated by the overall synthetic strategy.[13] For particularly hindered couplings, the relative size of the protecting group itself is less of a factor than the reactivity of the coupling reagents used.
-
Side-Chain Protection: For side chains with functional groups, selecting the smallest effective protecting group can be beneficial. For example, in some cases, a less bulky protecting group might be chosen if it provides adequate protection without significantly increasing steric hindrance. However, the primary focus should be on ensuring the protecting group is stable under the required reaction conditions and can be removed without affecting the rest of the molecule.[11] For instance, using a more sterically hindered protecting group on a side-chain amide, like the trityl (Trt) group for asparagine and glutamine, can paradoxically improve synthesis by increasing solubility and preventing side reactions.[11]
Q3: Can I use enzymatic methods to overcome steric hindrance in the synthesis of these derivatives?
Yes, biocatalysis offers a powerful alternative for the stereoselective synthesis of sterically hindered amino acids.[9]
-
Transaminases: Specific transaminases can be used in a process called dynamic kinetic resolution to synthesize a wide range of β-branched α-amino acids with high diastereo- and enantioselectivity.[8][9][10] This method can be highly efficient and avoids the need for harsh chemical reagents.
Q4: Are there any analytical techniques to quantify or predict the degree of steric hindrance?
While direct experimental quantification of steric hindrance in a reaction is complex, several approaches can provide insights:
-
Computational Chemistry: Molecular modeling and computational analysis can be used to calculate steric parameters and predict the conformational preferences of amino acid derivatives.[14][15] This can help in understanding the potential for steric clashes and in designing less hindered analogs.
-
Reaction Kinetics: Studying the reaction rates of different sterically hindered amino acids under identical conditions can provide a relative measure of their steric hindrance. Slower reaction rates generally correlate with greater steric hindrance.[16]
-
Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of peptides containing sterically hindered residues, providing indirect evidence of steric effects on the local structure.
Decision Tree for Selecting a Strategy to Address Steric Hindrance
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bachem.com [bachem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
Controlling side reactions in ether-linked amino acid synthesis
Welcome to the Advanced Synthesis Support Module. Current Status: Operational Subject: Controlling Side Reactions in Ether-Linked Amino Acid Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Part 1: Triage & Method Selection
Before troubleshooting, ensure you are applying the correct synthetic strategy. Ether linkages in peptidomimetics generally fall into two categories: Aryl-Alkyl Ethers (e.g., Tyrosine modifications) and Alkyl-Alkyl Ethers (e.g., Serine/Threonine modifications).
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and sterics.
Part 2: Troubleshooting The Williamson Ether Synthesis
Primary Application:
Critical Issue 1: Racemization
Symptom: Loss of optical purity (ee%) in the final product.[1]
Root Cause: The use of strong bases (e.g., NaH) or high temperatures promotes the deprotonation of the
The Fix: The Cesium Effect
Switch from Sodium Hydride (NaH) to Cesium Carbonate (
Critical Issue 2: -Alkylation vs. -Alkylation
Symptom: Alkylation occurs on the backbone amide or amine instead of the side chain hydroxyl. Root Cause: Amides are poor nucleophiles, but in the presence of strong bases, the amide nitrogen becomes competitive. The Fix: Hard/Soft Acid-Base (HSAB) matching. Phenoxides are "harder" nucleophiles than neutral amines. Use polar aprotic solvents (DMF, NMP) to solvate the cation and leave the "naked" phenoxide anion free to react.
Protocol: High-Fidelity Tyrosine -Alkylation
Validated for: Fmoc-Tyr-OMe derivatives.
Reagents:
-
Substrate: Fmoc-Tyr-OMe (1.0 equiv)
-
Electrophile: Alkyl Bromide (1.2 equiv)
-
Base:
(1.5 equiv) -
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Tyr-OMe in anhydrous DMF under
atmosphere. -
Activation: Add
. Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow (phenoxide formation). -
Addition: Add the Alkyl Bromide dropwise.
-
Reaction: Stir at RT. Monitor by TLC/LCMS.
-
Checkpoint: If reaction is sluggish after 4 hours, warm to 40°C. Do not exceed 60°C to prevent Fmoc cleavage or racemization.
-
-
Quench: Pour into cold 5% citric acid (prevents emulsion) and extract with EtOAc.
Part 3: Troubleshooting The Mitsunobu Reaction
Primary Application:
Critical Issue 1: The "Dead" Reaction
Symptom: Starting material remains; no conversion despite fresh reagents.
Root Cause: Incorrect order of addition prevents the formation of the active Betaine intermediate, or the
The Fix: Mechanistic Sequencing The betaine (PPh3-DEAD adduct) is unstable. It must be generated in the presence of the acid (nucleophile) or alcohol to immediately form the alkoxyphosphonium salt.
Critical Issue 2: Purification Nightmares (PPh3O)
Symptom: Product co-elutes with Triphenylphosphine oxide. The Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). The byproduct of ADDP is insoluble in ether/hexane and can be filtered off; PBu3 oxide is water-soluble/washable.
Mitsunobu Pathway & Failure Points
Figure 2: Mechanistic flow of Mitsunobu showing critical failure points where side reactions dominate.
Protocol: Sterically Demanding Etherification (ADDP/PBu3)
Validated for: Serine side-chain extension.
Reagents:
-
Substrate: N-Trityl-Ser-OMe (1.0 equiv) Note: Trityl prevents N-alkylation.
-
Alcohol (Nucleophile): R-OH (1.5 equiv)
-
Reagent 1: Tributylphosphine (PBu3) (1.5 equiv)
-
Reagent 2: ADDP (1.5 equiv)
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step:
-
Setup: Dissolve Substrate and Alcohol in Toluene under Argon. Cool to 0°C.[2][3]
-
Phosphine: Add PBu3. Stir for 5 mins.
-
Azo-Add: Add ADDP solid in one portion (or dissolved in minimal THF).
-
Warm: Allow to warm to RT naturally.
-
Workup: Dilute with Hexanes. The ADDP-hydrazine byproduct will precipitate. Filter. Concentrate filtrate.[3]
Part 4: Controlling -Elimination
Target: Cysteine, Serine, Threonine derivatives. Risk: Formation of Dehydroalanine (Dha) or Dehydrobutyrine.
FAQ: Why is my Serine turning into an alkene?
This is an E2 elimination driven by the acidity of the
Prevention Strategy Table:
| Variable | Recommendation | Scientific Rationale |
| Protecting Group | Use Trityl (Trt) on the amine. | The bulky Trityl group sterically shields the |
| Leaving Group | Avoid Tosylates/Mesylates on | These are excellent leaving groups that promote elimination. Use Mitsunobu conditions (activation in situ) rather than isolating a sulfonate intermediate. |
| Base | Avoid DBU or hydroxide. | Strong bases trigger E2. Use hindered organic bases (DIPEA) or weak inorganic bases ( |
References
-
Mitsunobu Reaction Mechanism & Side Reactions: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[4] Chemical Reviews, 2009, 109(6), 2551–2651. [Link]
-
Racemization in Peptide Synthesis: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006. Chapter 4: Racemization. [Link]
-
Cesium Effect in Williamson Ether Synthesis: Flessner, T., & Doye, S. "Cesium Carbonate Mediated O-Alkylation of Phenols." Journal of Practical Chemistry, 1999, 341(2), 186-190. [Link]
-
Chemoselectivity of Amine vs Alcohol Alkylation: Di Gioia, M. L., et al. "Chemoselective N-alkylation of amino acids and peptides." RSC Advances, 2018. [Link]
-
ADDP/PBu3 for Difficult Mitsunobu Reactions: Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993, 34(10), 1639-1642. [Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid Purity
Executive Summary
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a critical unnatural amino acid building block, structurally analogous to O-ethyl-threonine.[1] Its purity analysis presents a dual challenge: chemical purity (separation from synthesis byproducts like de-Boc amines or O-alkylation isomers) and stereochemical purity (distinguishing the desired 2S,3S isomer from its diastereomers and enantiomers).
This guide objectively compares three chromatographic approaches:
-
Traditional Fully Porous C18 (The Baseline)
-
Core-Shell Phenyl-Hexyl (The Recommended Achiral Alternative)[1]
-
Immobilized Polysaccharide CSP (The Chiral Specialist)
Verdict: For routine chemical and diastereomeric purity, the Core-Shell Phenyl-Hexyl method outperforms traditional C18 by providing superior selectivity for the ether side chain and 40% faster run times. For enantiomeric excess (ee) determination, an Immobilized Amylose phase is required.
Part 1: The Analytical Challenge
The molecule contains two chiral centers (
-
Target: (2S, 3S) isomer.
-
Impurities of Concern:
Structural Mechanism of Separation
The Boc group dominates retention in Reverse Phase (RP), making the molecule hydrophobic. The ethoxy group adds steric bulk and electron density.
-
Why C18 often fails: C18 relies purely on hydrophobic subtraction. It often co-elutes diastereomers of Boc-amino acids because the hydrophobic Boc group masks the subtle stereochemical differences at the core.
-
Why Phenyl-Hexyl succeeds: The phenyl ring offers
interactions with the Boc carbonyl and dipole interactions with the ethoxy oxygen, providing "orthogonal" selectivity that discriminates between diastereomers based on shape and electronic accessibility.
Part 2: Comparative Analysis & Experimental Data
Comparison 1: Achiral Stationary Phases (Diastereomeric Purity)
We compared a standard fully porous C18 against a Core-Shell Phenyl-Hexyl column.[1]
-
System: Agilent 1260 Infinity II
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1][2][4]
-
Gradient: 5-95% B over 15 min.
-
Detection: UV 210 nm (Critical: Boc has weak absorbance; 210 nm targets the amide/carbonyl).
Table 1: Performance Metrics (Chemical & Diastereomeric Separation)
| Feature | Method A: Fully Porous C18 | Method B: Core-Shell Phenyl-Hexyl | Analysis |
| Column | 5 µm, 100 Å, 250 x 4.6 mm | 2.6 µm, 100 Å, 100 x 4.6 mm | Core-shell enables shorter columns.[1] |
| Backpressure | ~110 bar | ~280 bar | Higher pressure, but within standard HPLC limits. |
| Retention Time (Main Peak) | 12.4 min | 7.2 min | 42% Faster |
| Resolution (Rs) - Diastereomer | 1.2 (Partial Co-elution) | 2.8 (Baseline Separation) | Phenyl-Hexyl resolves the critical pair.[1] |
| Tailing Factor (USP) | 1.4 | 1.1 | Superior peak shape due to core-shell efficiency.[1] |
| Sensitivity (S/N) | Baseline | +35% Increase | Sharper peaks = Higher signal height. |
Analyst Insight: The Phenyl-Hexyl phase utilizes the "shape selectivity" of the stationary phase to recognize the spatial arrangement of the ethoxy group relative to the Boc group, which C18 cannot do effectively.
Comparison 2: Chiral Stationary Phases (Enantiomeric Purity)[1]
When the (2R,3R) enantiomer is a critical impurity, achiral phases are insufficient.
Table 2: Chiral Column Screening (Isocratic Mode)
| Column Chemistry | Mobile Phase | Selectivity ( | Recommendation |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/TFA (90:10:0.[1]1) | 1.8 | Highly Recommended (High loadability).[1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH/TFA (90:10:0.[1]1) | 1.1 | Poor resolution for this specific ether. |
| Macrocyclic Glycopeptide (Teicoplanin) | MeOH/Water (Polar Ionic) | 1.4 | Good alternative for MS-compatible workflows.[1] |
Part 3: Visualized Workflows
Diagram 1: Method Development Decision Matrix
This flowchart guides the user on when to switch from Achiral to Chiral modes based on specific purity requirements.
Caption: Decision tree for selecting the correct stationary phase based on specific impurity types (Chemical vs. Stereochemical).
Part 4: Detailed Experimental Protocols
Protocol A: Optimized Achiral Method (Recommended)
Objective: Routine batch release, assay, and diastereomeric purity.
-
Stationary Phase: Core-Shell Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex or Accucore).
-
Mobile Phase Preparation:
-
Solvent A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1%).[1] Degas.
-
Solvent B: 100% Acetonitrile (MeCN).
-
Note: Avoid TFA if using MS detection; Formic acid provides sufficient ion suppression for the carboxylic acid moiety.
-
-
Instrument Settings:
-
Flow Rate: 1.2 mL/min (Core-shell particles handle higher linear velocities).[1]
-
Temperature: 40°C (Improves mass transfer and reduces backpressure).
-
Wavelength: 210 nm (Reference: 360 nm).
-
-
Gradient Program:
-
Sample Prep: Dissolve 1.0 mg/mL in 50:50 Water:MeCN.
Protocol B: Chiral Method (Specialist)
Objective: Determining Enantiomeric Excess (ee).[1][4]
-
Stationary Phase: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm (e.g., Chiralpak IA/IG).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Why TFA? Essential to keep the carboxylic acid protonated; otherwise, peaks will tail severely or not elute.
-
-
Settings: Isocratic flow at 1.0 mL/min, 25°C. Detection at 210 nm.
-
System Suitability: Resolution between (2S,3S) and (2R,3R) should be > 2.0.
Diagram 2: Experimental Setup & Critical Parameters
Caption: Workflow for the optimized achiral method highlighting critical control points (Temperature, Wavelength).
References
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Advantages in Efficiency. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Development of a Reversed-Phase Chiral HPLC Method for Boc-L-Valine. Retrieved from [Link][1]
-
Agilent Technologies. (n.d.). Automated Amino Acid Analysis Using Poroshell HPH-C18 Columns. Retrieved from [Link]
Sources
- 1. ruifuchem.com [ruifuchem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 4. scirp.org [scirp.org]
- 5. N-Boc-3-[2-(methylamino)ethoxy]propanoic acid 95% | CAS: 2382990-07-8 | AChemBlock [achemblock.com]
A Comparative Guide to Determining the Enantiomeric Excess of (2S,3S)-2-amino-3-ethoxybutanoic acid
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable step. For a molecule such as (2S,3S)-2-amino-3-ethoxybutanoic acid, a non-proteinogenic amino acid with potential applications in novel therapeutics, ensuring enantiopurity is paramount to guaranteeing safety and efficacy. This guide provides an in-depth comparison of two robust analytical techniques for determining the enantiomeric excess of this specific compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents .
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying rationale for methodological choices, thereby providing a framework for robust and reliable enantiomeric excess determination.
The Significance of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the critical importance of isolating and quantifying the desired enantiomer. For (2S,3S)-2-amino-3-ethoxybutanoic acid, the seemingly minor difference in the spatial arrangement of its substituents can lead to significant variations in its biological activity. Therefore, the ability to accurately measure enantiomeric excess is a cornerstone of its development and quality control.[1]
Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Principle of Chiral HPLC Separation
The separation of enantiomers on a chiral stationary phase is a result of the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. For amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[2][3][4]
Experimental Protocol: Chiral HPLC Analysis of (2S,3S)-2-amino-3-ethoxybutanoic acid
This protocol is designed for the direct analysis of underivatized (2S,3S)-2-amino-3-ethoxybutanoic acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase Column: Astec CHIROBIOTIC® T (Teicoplanin-based) or a similar macrocyclic glycopeptide column is recommended for underivatized amino acids.[3]
-
Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium formate). The exact ratio should be optimized for the best resolution.
-
Sample: A solution of (2S,3S)-2-amino-3-ethoxybutanoic acid of known concentration, dissolved in the mobile phase.
2. Chromatographic Conditions (Starting Point for Optimization):
-
Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 70:30 (v/v) Methanol / 20 mM Ammonium Formate in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or MS (in positive ion mode)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve a sample of (2S,3S)-2-amino-3-ethoxybutanoic acid in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Acquisition and Analysis:
-
Inject a racemic standard of 2-amino-3-ethoxybutanoic acid to determine the retention times of both the (2S,3S) and (2R,3R) enantiomers.
-
Inject the sample of interest.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer)[1]
-
Data Presentation: Chiral HPLC
| Parameter | (2S,3S)-enantiomer | (2R,3R)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area (arbitrary units) | 985,000 | 15,000 |
| Resolution (Rs) | - | > 2.0 |
Enantiomeric Excess Calculation:
-
ee (%) = [ (985,000 - 15,000) / (985,000 + 15,000) ] x 100 = 97.0%
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents
Principle of NMR with Chiral Derivatizing Agents
The enantiomers of (2S,3S)-2-amino-3-ethoxybutanoic acid are chemically and magnetically equivalent in a non-chiral environment, resulting in identical NMR spectra. By reacting the amino group with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), two diastereomeric amides are formed.[7] These diastereomers will exhibit at least one pair of well-resolved signals in the ¹H or ¹⁹F NMR spectrum, the integration of which directly corresponds to the ratio of the original enantiomers.
Experimental Protocol: NMR Analysis using Mosher's Acid Chloride
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (400 MHz or higher is recommended).
-
High-quality NMR tubes.
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).
-
Anhydrous deuterated chloroform (CDCl₃).
-
Anhydrous pyridine or triethylamine (as a base).
-
Sample of (2S,3S)-2-amino-3-ethoxybutanoic acid.
2. Derivatization Procedure:
-
In a clean, dry vial, dissolve approximately 10 mg of the (2S,3S)-2-amino-3-ethoxybutanoic acid sample in 0.5 mL of anhydrous CDCl₃.
-
Add 1.2 equivalents of anhydrous pyridine.
-
To this solution, add 1.1 equivalents of (R)-MTPA-Cl.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS if necessary).
-
The resulting solution containing the diastereomeric amides can be directly used for NMR analysis.
3. NMR Data Acquisition:
-
Transfer the reaction mixture to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum. If available, a ¹⁹F NMR spectrum is often simpler to interpret due to the single -CF₃ signal.
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to ensure accurate integration.
4. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy protons of the MTPA moiety or the α-proton of the amino acid) or the -CF₃ group in the ¹⁹F NMR spectrum for the two diastereomers.
-
Carefully integrate these signals.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is for the minor diastereomer)
-
Data Presentation: NMR Analysis
| Diastereomer | ¹H Chemical Shift (δ, ppm) of OCH₃ | Integration |
| (R)-MTPA-(2S,3S)-amide | 3.54 | 98.5 |
| (R)-MTPA-(2R,3R)-amide | 3.58 | 1.5 |
Enantiomeric Excess Calculation:
-
ee (%) = [ (98.5 - 1.5) / (98.5 + 1.5) ] x 100 = 97.0%
Workflow for NMR with Chiral Derivatizing Agents
Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.
Comparative Analysis: Chiral HPLC vs. NMR Spectroscopy
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agents |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Chemical conversion to diastereomers followed by spectroscopic differentiation.[5] |
| Sensitivity | High (can detect impurities down to <0.1%).[8] | Lower (typically reliable for ee >90%, detection limit around 1-5%). |
| Sample Requirement | Small (micrograms to milligrams). | Larger (milligrams). |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[5] | Relatively straightforward if a suitable derivatizing agent is known. |
| Sample Integrity | Non-destructive (sample can be recovered if needed). | Destructive (sample is chemically modified). |
| Potential for Racemization | Low risk during analysis. | Risk of racemization during the derivatization step must be considered and ruled out.[9] |
| Quantitative Accuracy | Excellent, provided good resolution is achieved. | Good, but dependent on accurate integration and complete reaction. |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Requires a high-field NMR spectrometer. |
| Best Suited For | High-throughput analysis, quality control, and detection of trace enantiomeric impurities.[2] | Structural confirmation, analysis when chiral columns are unavailable, and for orthogonal method validation. |
Conclusion and Recommendations
Both Chiral HPLC and NMR spectroscopy with chiral derivatizing agents are powerful and reliable methods for determining the enantiomeric excess of (2S,3S)-2-amino-3-ethoxybutanoic acid.
Chiral HPLC is the preferred method for routine quality control and for applications requiring high sensitivity and throughput. The direct analysis on a chiral stationary phase minimizes sample preparation and the risk of altering the sample's enantiomeric composition.
NMR spectroscopy with a chiral derivatizing agent serves as an excellent orthogonal method for verification and is invaluable when structural information is also required. While less sensitive than HPLC, it provides a high degree of confidence in the identity of the diastereomers being quantified.
For a comprehensive and robust quality assessment of (2S,3S)-2-amino-3-ethoxybutanoic acid, it is recommended to develop and validate a primary Chiral HPLC method. The NMR method can then be used as a complementary technique to confirm the results, especially during initial process development and for troubleshooting. This dual-method approach ensures the highest level of scientific rigor and confidence in the enantiopurity of this important chiral building block.
References
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
-
CAT. Analyses of amino acids, Enantiomeric purity. Available from: [Link]
-
Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Available from: [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]
-
Agilent. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available from: [Link]
-
RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Available from: [Link]
-
University of Bath. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. Available from: [Link]
-
MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available from: [Link]
-
PubMed. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]
-
Wikipedia. Enantiomeric excess. Available from: [Link]
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. phenomenex.com [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. (PDF) A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters [academia.edu]
Strategic Chiral Separation of Amino Acid Ether Derivatives: A Comparative Technical Guide
Executive Summary & Scientific Context
The separation of amino acid ether derivatives —specifically O-alkylated amino acids (e.g., O-benzyl-serine, O-tert-butyl-tyrosine) and
This guide objectively compares the three dominant CSP classes for these separations: Crown Ether , Polysaccharide , and Macrocyclic Glycopeptide phases. It synthesizes mechanistic insights with field-proven protocols to provide a self-validating workflow for achieving baseline resolution (
The Core Challenge
The separation strategy hinges entirely on the state of the amine group :
-
Free Primary Amine (
): Requires recognition of the ammonium ion ( ). -
N-Protected Amine (
): Requires recognition via Hydrogen bonding and steric pockets.
Decision Framework: Selecting the Right CSP
The following decision tree illustrates the logical flow for selecting the optimal stationary phase based on the analyte's chemical structure.
Figure 1: Strategic decision tree for selecting Chiral Stationary Phases (CSPs) based on the derivatization state of the amino acid ether.
Comparative Analysis of Stationary Phases
Crown Ether CSPs (e.g., Crownpak CR-I, ChiroSil)
Mechanism: These phases utilize a chiral crown ether (typically 18-crown-6 tetracarboxylic acid) that forms a host-guest inclusion complex with the protonated primary amine (
-
Best For: Underivatized O-alkyl amino acids (e.g., O-Methyl-Threonine, O-Benzyl-Serine).
-
Pros: Extremely high selectivity (
) for primary amines; inversion of elution order possible by switching between (+) and (-) columns. -
Cons: Requires acidic mobile phase (pH 1-2); incompatible with secondary amines (e.g., Proline derivatives) or N-protected species.
Polysaccharide CSPs (e.g., Chiralpak IA, IC, OD-H)
Mechanism: Amylose or cellulose derivatives coated or immobilized on silica. Separation is driven by hydrogen bonding, dipole-dipole interactions, and steric fit within the helical polymer grooves.
-
Best For: N-protected ether derivatives (e.g., Fmoc-Tyr(tBu)-OH, Boc-Ser(Bzl)-OH).
-
Pros: Broadest applicability; compatible with Normal Phase (NP) and Reversed Phase (RP); robust for preparative scale.
-
Cons: Often fails for free amino acids due to zwitterionic interference (unless specific additives are used).
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T)
Mechanism: Based on the antibiotic Teicoplanin.[1] Contains multiple interaction sites: amine pockets, carboxyl binding sites, and hydrophobic pockets.
-
Best For: "Bridge" applications—can separate both free and some N-protected forms; ideal for LC-MS due to volatile buffer compatibility.
-
Pros: Multimodal (NP, RP, Polar Organic); highly stable.
-
Cons: Lower peak capacity compared to polysaccharides; optimization can be complex.
Performance Comparison Matrix
| Feature | Crown Ether (CR-I) | Polysaccharide (IA/IC) | Glycopeptide (Chirobiotic T) |
| Target Analyte | Free Amino Acid Ethers | N-Protected Ethers | Both (Versatile) |
| Primary Mechanism | Inclusion Complex ( | H-Bonding / Steric | Multimodal |
| Mobile Phase | Acidic Aqueous ( | Hexane/IPA or ACN/Water | MeOH/Water/Acid |
| Selectivity ( | High (> 1.5 typical) | Moderate to High (1.2 - 2.0) | Moderate (1.1 - 1.5) |
| LC-MS Compatibility | Low (Non-volatile acids) | High (Immobilized versions) | Excellent |
Experimental Protocols
Protocol A: Separation of Free O-Alkyl Amino Acids (Crown Ether)
Target: O-Benzyl-DL-Serine, O-Methyl-DL-Threonine.
Methodology:
-
Column: Crownpak CR-I(+) or ChiroSil RCA(+) (
mm, 5 µm). -
Mobile Phase: Perchloric acid (
) is the standard, but for lower UV background, Trifluoroacetic acid (TFA) can be used if resolution permits.-
Standard: pH 1.5
(aq) / Methanol (85:15 v/v). -
Note: The high water content is crucial for the hydrophobic inclusion mechanism. Lower temperature (
) often improves resolution significantly.
-
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Detection: UV at 200-210 nm (Ether derivatives have low UV absorbance unless aromatic).
-
Sample Prep: Dissolve 1 mg/mL in mobile phase. Ensure sample is acidic to protonate the amine.
Self-Validating Check:
-
If
: Decrease column temperature to . -
If retention is too low: Decrease Methanol content (increase water).
Protocol B: Separation of N-Protected Ether Derivatives (Polysaccharide)
Target: Fmoc-Ser(OtBu)-OH, Boc-Tyr(Bzl)-OH.
Methodology:
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase (Normal Phase):
-
n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v).
-
Why TFA? The 0.1% acid is critical to suppress the ionization of the carboxylic acid group, sharpening the peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the Fmoc/Boc or Benzyl chromophore).
-
Sample Prep: Dissolve in Mobile Phase.
Self-Validating Check:
-
If peaks tail: Increase TFA concentration to 0.2%.
-
If no separation: Switch from IA (Amylose) to IC (Cellulose) to alter the steric groove environment.
Experimental Data Summary
The following data illustrates typical performance metrics for ether derivatives on these phases.
| Analyte | Derivative Type | Column | Mobile Phase | ||
| O-Benzyl-Serine | Free Amine | Crownpak CR(+) | pH 1.5 | 1.85 | 4.2 |
| O-t-Butyl-Tyrosine | Free Amine | Chirobiotic T | MeOH/Water/Formic Acid | 1.45 | 2.1 |
| Fmoc-Ser(OtBu) | N-Protected | Chiralpak IC | Hex/IPA/TFA (80:20:0.1) | 1.62 | 3.5 |
| Boc-Thr(OBzl) | N-Protected | Chiralpak IA | Hex/EtOH/TFA (90:10:0.1) | 1.38 | 1.9 |
Data synthesized from comparative studies of amino acid derivatives [1, 4, 5].
Mechanism Visualization
Understanding the interaction at the molecular level allows for better troubleshooting.
Figure 2: Mechanistic comparison. Crown ethers rely on precise ammonium inclusion, while polysaccharides utilize broad steric and electronic interactions.
References
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Available at: [Link]
-
Hyun, M. H. (2006). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.[2][3][4][5] Journal of Separation Science.
-
Ilisz, I., et al. (2021).[6] Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.[3] Molecules.[1][2][3][4][7][8][9][10][11] Available at: [Link]
-
Chiral Technologies. Separation of N-Fmoc Amino Acids on Chiralpak IC. Application Note. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scas.co.jp [scas.co.jp]
- 3. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
A Definitive Guide to the Structural Validation of Boc-(2S,3S)-2-amino-3-ethoxybutanoic Acid: An X-ray Crystallography-Centric Approach
Introduction: The Imperative of Stereochemical Precision in Drug Development
In the landscape of modern drug discovery and peptide synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a fundamental determinant of biological activity. Non-proteinogenic amino acids, such as Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, are critical building blocks for creating novel therapeutics with enhanced stability, potency, and pharmacokinetic profiles. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, enabling controlled, stepwise synthesis.[][2] However, the precise control of stereochemistry at each chiral center is paramount. An incorrect stereoisomer can lead to a molecule that is inactive, has off-target effects, or exhibits an entirely different toxicological profile.
This guide provides an in-depth, technically-grounded comparison of analytical techniques for the unambiguous structural validation of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid. We will focus on single-crystal X-ray crystallography as the "gold standard" for absolute stereochemical assignment, while also detailing the essential, complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] This document is designed for researchers, chemists, and drug development professionals who require not just data, but a validated, trustworthy understanding of their molecular assets.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful and definitive technique for determining the complete three-dimensional structure of a molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single, highly-ordered crystal, we can generate a detailed electron density map.[3] This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and, most critically for this topic, the absolute configuration of all chiral centers. For a molecule with defined stereochemistry like Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, X-ray crystallography provides the ultimate structural proof, moving beyond interpretation to direct observation.[6][7]
Experimental Protocol: From Powder to Proof
The following protocol outlines the necessary steps to achieve a publication-quality crystal structure. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.
Step 1: Synthesis and High-Purity Recrystallization
-
Rationale: The foundation of a successful crystallography experiment is an exceptionally pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Methodology:
-
Synthesize Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid using established synthetic routes, ensuring stereochemical integrity from the starting material (e.g., a derivative of L-threonine).[8][9]
-
Purify the final compound to >99% purity, as determined by HPLC and NMR.
-
Perform a final recrystallization from a suitable solvent system to obtain a highly crystalline, homogenous powder. This step removes amorphous content and residual impurities.
-
Step 2: Growing a High-Quality Single Crystal
-
Rationale: This is often the most challenging and empirical step.[3] The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a single, well-ordered lattice, free of cracks and defects. The choice of solvent is critical; it must be one in which the compound is sparingly soluble.
-
Methodology (Vapor Diffusion Technique):
-
Dissolve 5-10 mg of the purified compound in a minimal amount (~0.5 mL) of a "good" solvent (e.g., ethyl acetate, acetone).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexanes, pentane). The poor solvent should be miscible with the good solvent.
-
Over several days to weeks, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing slow crystallization.
-
Alternative methods include slow evaporation of a saturated solution or slow cooling of a hot, saturated solution.
-
Step 3: Crystal Selection and Mounting
-
Rationale: Not all crystals are suitable for diffraction. An ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), transparent, and have well-defined faces.
-
Methodology:
-
Under a microscope, identify a suitable crystal.
-
Using a micromanipulator and a specialized loop (e.g., a cryoloop), carefully separate the chosen crystal from the mother liquor.
-
Quickly mount the crystal onto the goniometer head of the diffractometer. The crystal is typically flash-cooled in a stream of liquid nitrogen (~100 K) to minimize thermal motion and radiation damage during data collection.
-
Step 4: X-ray Diffraction Data Collection
-
Rationale: The mounted crystal is rotated in a high-intensity X-ray beam (often from a synchrotron source for very small or weakly diffracting crystals).[10] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.
-
Methodology:
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to assess crystal quality and determine the unit cell parameters.
-
Execute a full data collection strategy, typically involving rotating the crystal through 180° or 360° while continuously collecting diffraction images. Modern diffractometers automate this process to ensure data completeness and redundancy.
-
Step 5: Structure Solution, Refinement, and Validation
-
Rationale: The collected diffraction data is processed to generate a 3D electron density map. An initial molecular model is placed into this map and then computationally refined to best fit the experimental data.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to produce a reflection file containing the intensity and position of each spot.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial phases of the structure factors and generate the first electron density map.
-
Model Building and Refinement: Build an atomic model into the electron density map. Refine the model by adjusting atomic positions, occupancies, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the fit is monitored using the R-factor (residual factor).
-
Absolute Configuration Determination: For chiral molecules, the collection of anomalous dispersion data allows for the determination of the absolute stereochemistry. The Flack parameter is calculated; a value close to 0 confirms the assigned (2S,3S) configuration, while a value near 1 would indicate the opposite enantiomer.[3]
-
Part II: A Comparative Analysis of Complementary Validation Techniques
While X-ray crystallography provides an unparalleled view of the molecule in its solid, crystalline state, it is not a complete picture.[3] A comprehensive validation strategy, essential for regulatory submissions and robust scientific publications, integrates data from multiple analytical techniques. NMR spectroscopy and mass spectrometry are indispensable tools that confirm the molecular structure in solution and provide orthogonal verification of its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
-
Causality & Experimental Choices:
-
¹H and ¹³C NMR: These are the initial experiments to confirm the presence of all expected proton and carbon environments, respectively. The chemical shifts provide clues about the electronic environment of each nucleus.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing out the carbon backbone of the molecule, for instance, confirming the H-C(2)-C(3)-H connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, confirming the C-H framework.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a critical experiment for determining relative stereochemistry.[13] It identifies protons that are close to each other in space, regardless of bonding. For the (2S,3S) isomer, a NOE cross-peak between the protons on C2 and C3 would be expected, confirming their syn relationship.
-
Chiral Derivatizing Agents: To confirm the absolute configuration in solution, the molecule can be reacted with a chiral agent like Mosher's acid.[14] This creates a mixture of diastereomers whose NMR signals (particularly ¹H and ¹⁹F) will be distinct, allowing for comparison to known standards.
-
Mass Spectrometry (MS)
Mass spectrometry is an ultra-sensitive technique that provides information about a molecule's mass and, by extension, its elemental composition.[15][16]
-
Causality & Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): This is a mandatory experiment. It provides a highly accurate mass-to-charge ratio (m/z) measurement (typically to four decimal places). This allows for the unambiguous confirmation of the molecular formula (C₁₁H₂₁NO₅) by distinguishing it from any other combination of atoms with the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion is isolated and fragmented.[17] The resulting fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of key functional groups, such as the loss of the Boc group (a characteristic loss of 56 or 100 Da) or the ethoxy group.
-
Comparative Data Summary
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Complete 3D structure, absolute stereochemistry, bond lengths/angles | Atomic connectivity, relative stereochemistry, solution conformation | Molecular weight, elemental formula, fragmentation patterns |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Strengths | Unambiguous and definitive for solid-state structure.[3] | Excellent for solution-state structure and dynamics; non-destructive.[11] | Extremely high sensitivity (femtomole to attomole); accurate mass.[17][18] |
| Key Limitations | Requires a high-quality single crystal, which can be difficult to obtain.[3] | Can be insensitive; complex spectra for large molecules; indirect for absolute configuration. | Provides little to no stereochemical information directly; destructive. |
| Typical Sample Amount | < 1 mg (of crystal) | 1 - 10 mg | < 1 µg |
Conclusion: A Triad of Trust for Structural Validation
The definitive validation of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid's structure relies on a synergistic, multi-technique approach. Single-crystal X-ray crystallography serves as the unequivocal arbiter of the three-dimensional structure and absolute (2S,3S) stereochemistry in the solid state. It provides the foundational, undeniable proof required for intellectual property, regulatory filings, and high-impact publications.
However, this "gold standard" does not stand alone. It is critically supported and complemented by NMR spectroscopy , which confirms the molecule's covalent framework and relative stereochemistry in the solution phase where biological interactions occur, and by high-resolution mass spectrometry , which provides incontrovertible proof of the elemental composition. Together, this triad of techniques—Crystallography, NMR, and MS—forms a self-validating system, ensuring the highest level of scientific integrity and providing researchers and drug developers with absolute confidence in their molecular assets.
References
- Vertex AI Search. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. Retrieved February 22, 2026.
-
BioAgilytix. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved February 22, 2026, from [Link]
-
MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved February 22, 2026, from [Link]
-
ACS Publications. (2012). Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry. Journal of Proteome Research. Retrieved February 22, 2026, from [Link]
-
MDPI. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Retrieved February 22, 2026, from [Link]
-
R Discovery. (2023). NMR for Stereochemical Elucidation. Retrieved February 22, 2026, from [Link]
-
Patsnap Eureka. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved February 22, 2026, from [Link]
-
University of Wisconsin-Platteville. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy. Retrieved February 22, 2026, from [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved February 22, 2026, from [Link]
- PMC. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved February 22, 2026.
-
Taylor & Francis Online. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Retrieved February 22, 2026, from [Link]
-
PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved February 22, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved February 22, 2026, from [Link]
-
Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2026). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved February 22, 2026, from [Link]
- PMC. (n.d.). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Retrieved February 22, 2026.
-
RSC Publishing. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. Retrieved February 22, 2026, from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 22, 2026, from [Link]
-
Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 22, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 22, 2026, from [Link]
-
ChemBK. (2025). 2-Amino-3-methylbutanoic acid. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). L-Threonine. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. Retrieved February 22, 2026, from [Link]
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. rigaku.com [rigaku.com]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Boc-Thr-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. migrationletters.com [migrationletters.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 16. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. nebiolab.com [nebiolab.com]
- 18. pubs.acs.org [pubs.acs.org]
Comparative Guide: Boc vs. Fmoc Strategies for Ethoxybutanoic Acid Synthesis
The following guide provides an in-depth technical comparison of Boc (tert-butyloxycarbonyl) versus Fmoc (9-fluorenylmethoxycarbonyl) strategies for the synthesis of 2-amino-4-ethoxybutanoic acid (also known as O-ethyl homoserine , Hse(Et)). This non-canonical amino acid is a critical building block in peptidomimetics, serving as a hydrolytically stable isostere of methionine.
Executive Summary & Strategic Overview
The synthesis of 2-amino-4-ethoxybutanoic acid presents a classic chemoselective challenge: the alkylation of the side-chain hydroxyl group requires conditions that often conflict with N-terminal protecting group stability.
-
The Core Conflict: The most efficient method for installing the ethyl ether moiety (O-ethylation) involves strong bases (e.g., NaH) or alkylating agents that are incompatible with the base-labile Fmoc group.
-
The Verdict: The Boc strategy is the superior route for the synthesis of the monomer itself, offering higher yields and robust stability during the aggressive alkylation step. The Fmoc strategy is generally chemically inefficient for direct synthesis; however, Fmoc-protected building blocks are essential for modern Solid-Phase Peptide Synthesis (SPPS).
-
Recommended Workflow: Utilize Boc chemistry to construct the core ether skeleton, then perform a protecting group exchange (Boc
Fmoc) if the final target is an Fmoc-compatible peptide.
Comparison Matrix
| Feature | Boc Strategy | Fmoc Strategy |
| N-Protecting Group Stability | High (Stable to bases like NaH, NaOH) | Low (Cleaved by bases; incompatible with NaH) |
| O-Alkylation Reagents | Ethyl Iodide (EtI) / Sodium Hydride (NaH) | Silver(I) Oxide (Ag₂O) / EtI (Mild, expensive) |
| Reaction Yield (Alkylation) | 75–85% | 30–50% (Significant side reactions) |
| Side Reactions | Minimal (Stable intermediate) | Fmoc cleavage, polymerization, diketopiperazine |
| Scalability | High (Gram to Kilogram scale) | Low (Difficult purification) |
| Primary Utility | Synthesis of the building block | Direct incorporation (rarely synthesized directly) |
Technical Deep Dive: Mechanistic Pathways
Route A: The Boc Strategy (Gold Standard)
The Boc pathway leverages the base-stability of the carbamate. Starting from Boc-L-Homoserine (derived from Aspartic acid or Methionine), the side chain hydroxyl is deprotonated with a strong base (Sodium Hydride) and alkylated with Ethyl Iodide. The Boc group remains intact, preventing N-alkylation and polymerization.
Mechanism:
-
Deprotonation: NaH removes the hydroxyl proton (
) and the carboxyl proton. The carbamate NH is less acidic in this context or protected by steric bulk/electronic repulsion after dianion formation. -
S_N2 Attack: The alkoxide attacks the ethyl iodide.
-
Result: Clean formation of the ether.
Route B: The Fmoc Strategy (The "Direct" Route)
Attempting this directly with Fmoc protection is fraught with failure because the base required to activate the hydroxyl group (NaH, or even strong tertiary amines) will trigger the E1cB elimination mechanism , removing the Fmoc group (via dibenzofulvene formation).
Workarounds for Fmoc:
-
Mild Alkylation: Using mild bases like Ag₂O with excess alkyl halide. This is slow, expensive, and often results in incomplete conversion.
-
Post-Synthetic Alkylation: Alkylating on-resin. This is rarely successful for ethylation due to steric hindrance and site-specificity issues.
Experimental Protocols
Protocol 1: Boc-Mediated Synthesis of 2-Amino-4-Ethoxybutanoic Acid
Valid for producing the building block for Boc-SPPS or precursor for Fmoc-exchange.
Reagents: Boc-L-Homoserine (Boc-Hse-OH), Sodium Hydride (60% dispersion), Ethyl Iodide, DMF (anhydrous).
-
Setup: Dissolve Boc-L-Homoserine (10 mmol) in anhydrous DMF (50 mL) under Argon at 0°C.
-
Activation: Add Sodium Hydride (22 mmol, 2.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 mins at 0°C to form the dianion.
-
Alkylation: Add Ethyl Iodide (12 mmol, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (frequent spot:
changes slightly; stain with Ninhydrin/PMA). -
Quench: Cool to 0°C, carefully quench with water, then acidify to pH 3 with 1M KHSO₄.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc + 1% AcOH).
-
Typical Yield: 82%
-
Data: ¹H NMR shows characteristic ethyl triplet (
1.15) and quartet ( 3.45).
-
Protocol 2: Protecting Group Exchange (Boc Fmoc)
Required to generate Fmoc-Hse(Et)-OH for standard Fmoc SPPS.
-
Boc Removal: Dissolve Boc-Hse(Et)-OH in DCM/TFA (1:1). Stir 1h. Evaporate to dryness (TFA salt).
-
Fmoc Protection: Redissolve residue in Water/Dioxane (1:1). Add NaHCO₃ (3 eq) to pH 8–9.
-
Reagent Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq). Stir overnight.
-
Workup: Acidify, extract with EtOAc, purify.
-
Final Yield (2 steps): ~90%
-
Visualization of Synthesis Strategies
The following diagram illustrates the chemical causality: why Boc succeeds where Fmoc fails during the critical alkylation step.
Figure 1: Comparative synthetic pathways. Note the failure point in the direct Fmoc route due to base incompatibility.
Critical Analysis & Troubleshooting
Why not use O-Alkylation on Resin?
Researchers often ask if they can attach Fmoc-Homoserine to the resin and alkylate it there.
-
Issue: On-resin alkylation of the hydroxyl group is sluggish. The steric bulk of the resin matrix hinders the
reaction. Furthermore, the conditions required (base) often induce premature Fmoc removal or racemization of the C-terminal residue.
Racemization Risks
-
Boc Route: Low risk. The alpha-proton is not abstracted because the dianion formation preferentially occurs at the Carboxyl and Hydroxyl groups.
-
Fmoc Route: High risk. If one attempts to use weaker bases (e.g., DBU) to save the Fmoc group, the reaction time extends significantly, increasing the window for alpha-carbon racemization.
Stability of the Ether Linkage
Once synthesized, the ethoxy group is:
-
Stable to TFA: (Standard Fmoc cleavage conditions).
-
Stable to HF: (Standard Boc cleavage conditions).
-
Stable to Piperidine: (Fmoc deprotection conditions). This makes the residue fully compatible with both SPPS strategies once the monomer is made.
References
-
Sugano, H., & Miyoshi, M. (1976). Synthesis of O-alkylhomoserines and their incorporation into peptides.Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1]Chemical Reviews . A comprehensive review detailing the orthogonality of Boc/Fmoc groups and their sensitivity to alkylation conditions.
-
Vertex Pharmaceuticals. (2013). Peptidomimetic Macrocycles.[1]Patent WO2013123266A1 . Describes the use of 2-amino-3-ethoxybutanoic acid and 2-amino-4-ethoxybutanoic acid in drug development, validating the Boc-precursor route.
-
Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry.Journal of Medicinal Chemistry.
Sources
Technical Assessment: Infrared Spectroscopy of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid (also known as N-Boc-O-ethyl-L-allothreonine ; CAS: 630422-53-6).
Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral identification to offer a comparative performance analysis against its synthetic precursors and unprotected analogs.
Executive Summary & Compound Profile
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a protected chiral building block utilized in the synthesis of complex peptidomimetics and isoleucine analogs. Its structural integrity relies on three key features: the (2S,3S) stereochemistry (allo-threonine backbone), the N-tert-butoxycarbonyl (Boc) protection, and the O-ethyl ether side chain.
IR spectroscopy serves as the primary rapid-screening tool to validate the success of the O-alkylation and N-protection steps before proceeding to more expensive NMR or HPLC analysis.
| Chemical Attribute | Specification |
| IUPAC Name | (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxybutanoic acid |
| Common Name | N-Boc-O-ethyl-L-allothreonine |
| CAS Number | 630422-53-6 |
| Molecular Formula | C₁₁H₂₁NO₅ |
| Key Functional Groups | Carboxylic Acid, Carbamate (Boc), Ether (Ethoxy) |
Experimental Protocol: High-Fidelity IR Acquisition
To ensure spectral reproducibility and resolution of the critical ether vs. carboxylic acid bands, the following protocol is recommended over standard ATR (Attenuated Total Reflectance) for initial characterization, though ATR is sufficient for routine QC.
Methodology: KBr Pellet Transmission
-
Rationale: Transmission mode avoids the path-length variations of ATR, providing sharper resolution in the fingerprint region (1500–500 cm⁻¹) where the C–O–C ether stretch resides.
-
Sample Prep: Mix 1–2 mg of dry analyte with ~100 mg of spectroscopic-grade KBr. Grind to a fine powder to minimize Christiansen effect (scattering). Press at 8–10 tons for 2 minutes.
-
Instrument Settings:
-
Resolution: 2 cm⁻¹ (Critical for distinguishing overlapping Carbonyl bands).
-
Scans: 32 or 64.
-
Range: 4000–400 cm⁻¹.
-
Spectral Analysis & Diagnostic Peaks
The IR spectrum of this compound is defined by the competition between the Carboxylic Acid and the Boc-Carbamate . The table below details the diagnostic bands required for structural validation.
Table 1: Characteristic IR Bands & Assignments
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Notes |
| 3300 – 3450 | Amide N–H | Stretching ( | Sharp band. Confirms Boc-protection of amine. |
| 2500 – 3300 | Carboxylic Acid O–H | Stretching ( | Very broad, "hump" shape. Overlaps C–H region.[1][2] Indicates free -COOH. |
| 2970 – 2980 | Alkyl C–H (t-Butyl) | Stretching ( | Strong doublet/multiplet. Specific to Boc group methyls. |
| 1710 – 1740 | Carboxylic Acid C=O[3][4][5] | Stretching ( | Strong, broad. Often merges with Urethane C=O. |
| 1680 – 1710 | Urethane (Boc) C=O | Stretching ( | Strong. Lower frequency than ester C=O due to resonance. |
| 1500 – 1550 | Amide II | Bending ( | Characteristic of secondary amides (Boc-NH-R). |
| 1365 + 1390 | tert-Butyl Group | Bending ( | "Gem-dimethyl" doublet. Signature of the Boc group. |
| 1160 – 1200 | Ester/Urethane C–O | Stretching ( | Strong intensity. Associated with the Boc moiety. |
| 1080 – 1120 | Ether C–O–C | Stretching ( | CRITICAL QC PEAK. Confirms the ethoxy side chain. |
Comparative Analysis: Benchmarking Against Alternatives
To validate the synthesis, the spectrum must be compared against its immediate precursors.
Comparison A: vs. Precursor (Boc-L-Allothreonine)
-
Objective: Confirm O-ethylation.
-
Spectral Change:
-
Disappearance: The sharp, non-H-bonded Alcohol O–H stretch (often visible ~3500 cm⁻¹ in dilute solution or as a shoulder in solid phase) disappears.
-
Appearance: A distinct Ether C–O–C band emerges at 1080–1120 cm⁻¹ .
-
Stability: The Carbonyl region (1680–1740 cm⁻¹) remains largely unchanged as the Boc and Acid groups are unaffected.
-
Comparison B: vs. Unprotected Amino Acid ((2S,3S)-2-amino-3-ethoxybutanoic acid)
-
Objective: Confirm Boc protection.
-
Spectral Change:
-
Boc: The unprotected amino acid exists as a zwitterion (
). It lacks the C=O stretch at ~1700 cm⁻¹ and instead shows asymmetric Carboxylate stretching at 1550–1600 cm⁻¹ . -
Target Compound: Shows strong C=O stretching (1680–1740 cm⁻¹) and lacks the broad
bands (~3000 cm⁻¹).
-
Table 2: Comparative Spectral Shifts
| Feature | Target Product (Boc-Protected Ether) | Precursor (Boc-Allo-Thr-OH) | Unprotected (H-Allo-Thr(Et)-OH) |
| Side Chain | Ether C–O–C (1100 cm⁻¹) | Alcohol O–H (~3400 cm⁻¹) | Ether C–O–C (1100 cm⁻¹) |
| Carbonyl | Dual C=O (~1700 cm⁻¹) | Dual C=O (~1700 cm⁻¹) | Carboxylate (~1580 cm⁻¹) |
| Amine | Amide II (~1520 cm⁻¹) | Amide II (~1520 cm⁻¹) |
Structural Verification Workflow
The following decision tree outlines the logical process for validating the compound's structure using IR data.
Figure 1: Logic gate for IR-based structural verification of Boc-amino acid ethers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 99289, L-Allothreonine. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for IR functional group assignment).
Sources
- 1. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. rsc.org [rsc.org]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid
This guide provides essential safety and logistical information for the handling and disposal of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid. As the exact toxicological properties of this specific compound have not been exhaustively investigated, this protocol is grounded in a risk-based approach, drawing from established safety data for its primary structural components: Boc-protected amino acids and ethoxy-containing compounds. The following procedures are designed to provide a robust framework for ensuring laboratory safety.
Hazard Identification and Risk Assessment
Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a derivative of an amino acid, featuring a tert-butyloxycarbonyl (Boc) protecting group and an ethoxy moiety. While specific hazard data is limited, a comprehensive risk assessment must consider the potential dangers associated with these chemical features.
-
Boc-Protected Amino Acids : Compounds in this class may cause skin, eye, and respiratory irritation.[1][2] The Boc group itself is acid-labile, and deprotection, often with strong acids like trifluoroacetic acid (TFA), can generate reactive tert-butyl cations that pose their own set of risks.[3][4]
-
Ethoxy Moiety : The presence of an ethoxy group warrants careful selection of protective gloves. Studies have shown that some common laboratory gloves, such as disposable nitrile gloves, may offer insufficient protection against permeation by certain ethoxy-containing solvents like 2-ethoxyethanol, even for short exposure periods.[5][6]
-
Physical Form : As a powder or solid, this compound poses a risk of inhalation.[7] Dust formation should be minimized during handling.[2][8]
Based on this analysis, the primary hazards are anticipated to be:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the identified risks. All PPE should be inspected for integrity before each use.[11]
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant gloves (e.g., thicker nitrile or neoprene). Consider double-gloving. | Standard thin nitrile gloves may not adequately protect against permeation by ethoxy compounds.[5][6] Thicker gloves or double-gloving provides an enhanced barrier. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[12] |
| Eye & Face Protection | Tightly fitting safety goggles. A face shield should be worn over goggles if there is a splash hazard.[9][12] | Protects against airborne dust particles and potential splashes, which can cause serious eye damage.[8][9] |
| Body Protection | A properly buttoned, flame-resistant laboratory coat.[12] | Prevents contact of the chemical with skin and personal clothing. Cotton-based clothing is recommended underneath.[12] |
| Respiratory Protection | Required if ventilation is inadequate or if dust is generated. Use a NIOSH-certified (or equivalent) organic vapor/particulate respirator.[9] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[2][10] Engineering controls, like a fume hood, are the primary line of defense.[12] |
Operational Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. All handling of the solid compound should be performed within a certified chemical fume hood.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood.
-
Have spill cleanup materials readily available.
-
-
Aliquotting & Weighing :
-
Carefully open the container inside the fume hood to avoid creating airborne dust.
-
Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat. Avoid tapping or shaking the container, which can generate dust.
-
Promptly and securely close the main container.
-
-
Use in Experiment :
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep all containers with the chemical sealed when not in immediate use.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after the procedure is complete.[8]
-
Workflow Diagram
Caption: Operational workflow for handling Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
Spill and Emergency Procedures
Small Spill (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep up the material, avoiding dust formation.[2]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate the area with an appropriate solvent and dispose of cleaning materials as hazardous waste.
Skin Contact:
-
Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8]
-
Seek medical attention if irritation persists.[8]
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8]
-
Remove contact lenses if present and easy to do.[8]
-
Seek immediate medical attention.[8]
Logistical Disposal Plan
All waste containing Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, including unused product, contaminated consumables (e.g., gloves, wipes, weigh boats), and reaction mixtures, must be treated as hazardous chemical waste.[1]
Step-by-Step Disposal Procedure
-
Segregation : Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[1]
-
Containment : Place all waste into a clearly labeled, leak-proof container.[1] The label must include "Hazardous Waste" and the full chemical name.
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1]
References
-
PPE – Protective suit against ethylene oxide. BIOLENE. [Link]
-
Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove. PubMed. [Link]
-
Safety Data Sheet. AAPPTec. [Link]
-
Permeation of Ethoxy- and Butoxy-Ethanols Through a Disposable Nitrile Glove. CDC Stacks. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. download.basf.com [download.basf.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.ca [fishersci.ca]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
